Flavoxate

Catalog No.
S528056
CAS No.
15301-69-6
M.F
C24H25NO4
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavoxate

CAS Number

15301-69-6

Product Name

Flavoxate

IUPAC Name

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3

InChI Key

SPIUTQOUKAMGCX-UHFFFAOYSA-N

SMILES

Array

solubility

1.54e-02 g/L

Synonyms

Bladuril, Flavoxate, Flavoxate Hydrochloride, Hydrochloride, Flavoxate, Spasuret, Urispas, Uronid

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4

The exact mass of the compound Flavoxate is 391.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 mg/l (at 37 °c)1.54e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

flavoxate mechanism of action antispasmodic activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Flavoxate exerts its antispasmodic effect through a dual mechanism, which explains its efficacy in relieving symptoms like bladder urgency and dysuria.

  • Direct Smooth Muscle Relaxation: this compound has a direct papaverine-like spasmolytic action on smooth muscle, independent of muscarinic receptor blockade. In vitro studies on guinea-pig ureters and rat urinary bladder strips showed that this compound reduces peristaltic motility, endoluminal pressure, and contractility. Unlike pure anticholinergic drugs (e.g., atropine, emepronium), this compound and papaverine also relaxed bladder strips that had been depolarized with potassium chloride (KCl), a model that tests for direct muscle-relaxing activity [1] [2].
  • Muscarinic Receptor Antagonism: this compound is a competitive muscarinic acetylcholine receptor antagonist [3]. It blocks muscarinic receptors in the urinary bladder, reducing involuntary detrusor muscle contractions triggered by acetylcholine and thus decreasing urinary urgency and incontinence episodes [3] [4].

The relative contribution of these pathways to the overall clinical effect is an important consideration for research and development.

Experimental Evidence & Protocols

Key experimental findings and detailed methodologies from foundational in vitro studies provide evidence for this compound's mechanism of action.

Direct Smooth Muscle Relaxation (1985 Study) [1]
  • Objective: To clarify the pharmacological activity of this compound on urinary tract smooth muscle.
  • Tissue Preparation:
    • Guinea-pig isolated ureter.
    • Muscle strips from rat urinary bladder.
  • Depolarization Model: Urinary bladder strips were depolarized with KCl to test for direct smooth muscle effects.
  • Measured Parameters (Guinea-pig ureter):
    • Peristaltic motility.
    • Endoluminal pressure.
    • Longitudinal muscle contractility.
  • Reference Compounds:
    • Papaverine: A direct smooth muscle relaxant.
    • Verapamil: A calcium channel blocker.
    • Atropine & Emepronium: Anticholinergic agents.
  • Key Findings: this compound and papaverine reduced all measured parameters in the ureter and relaxed KCl-depolarized bladder strips. Anticholinergic agents failed to relax the depolarized tissue, indicating this compound's effect involves a direct muscle-relaxing activity beyond anticholinergic action [1].

The following diagram illustrates the logical relationship and experimental workflow used to elucidate this compound's mechanism of action.

G start Study Objective: Clarify this compound Mechanism prep1 Tissue Preparation: Guinea-pig Ureter start->prep1 prep2 Tissue Preparation: Rat Bladder Strip start->prep2 measure Measured Parameters: Peristalsis, Pressure, Contractility prep1->measure model Pharmacological Model: KCl Depolarization prep2->model compare Compare vs. Reference Compounds model->compare measure->compare result Key Finding: Direct Smooth Muscle Relaxation compare->result

Experimental workflow for elucidating this compound's spasmolytic mechanism.

Human Tissue Study (1991) [2]
  • Objective: To investigate the antispasmodic effects of this compound and its metabolites on human prostate and urinary bladder smooth muscle.
  • Tissue Source: Human prostatic adenoma and urinary bladder tissue.
  • Key Findings: this compound and its metabolites exhibited antispasmodic effects on human lower urinary tract tissues, supporting its clinical use in humans.

Quantitative Data Summary

The tables below summarize quantitative data from animal and human studies for easy comparison.

Table 1: In Vitro Pharmacological Data (Animal Models)

Parameter This compound Effect Reference Compound (Effect) Experimental Model
Peristaltic Motility Reduced Papaverine (Reduced) Guinea-pig ureter [1]
Endoluminal Pressure Reduced Papaverine (Reduced) Guinea-pig ureter [1]
Muscle Contractility Reduced Papaverine (Reduced) Guinea-pig ureter [1]
KCl-Depolarized Tissue Relaxed Atropine (No Effect) Rat bladder strip [1]

Table 2: Pharmacokinetic and Clinical Parameters

Parameter Value / Finding Source / Notes
Absorption Well-absorbed from GI tract [3]
Time to Onset ~55 minutes [5]
Primary Metabolite Methyl flavone carboxylic acid (MFCA) [5] Also exhibits antispasmodic activity [2]
Excretion 50-60% in urine as MFCA [5] Within 24 hours [3]
Protein Binding Not Available Data lacking in search results
Half-life Not Available Data lacking in search results

Clinical and Pharmacological Profile

This compound's clinical use and broader pharmacological characteristics are summarized for a complete picture.

  • Indications: Symptomatic relief of dysuria, urgency, frequency, nocturia, and incontinence associated with cystitis, prostatitis, urethritis, and urethrotrigonitis [3] [5].
  • Dosage: For adults, 200 mg three times daily or 100-200 mg 3-4 times daily, which may be reduced as symptoms improve [5].
  • Adverse Effects: Can include drowsiness, dry mouth (xerostomia), blurred vision, nausea, headache, and tachycardia [5]. These are consistent with its antimuscarinic properties.
  • Important Precautions: Contraindicated in patients with certain conditions such as glaucoma, myasthenia gravis, gastrointestinal obstruction, or urinary retention [5].

Conclusion

This compound is a spasmolytic agent with a dual mechanism of action, combining direct smooth muscle relaxation with antimuscarinic effects. In vitro experiments demonstrate its papaverine-like effect on depolarized tissue, distinct from pure anticholinergics. This mechanistic profile makes this compound useful for treating bladder overactivity and urinary symptoms.

References

flavoxate phosphodiesterase inhibition calcium antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: Quantitative Data

The table below summarizes the key pharmacological activities and experimental data for flavoxate:

Mechanism of Action Experimental Model Quantitative Result Biological Effect
L-type Calcium Channel Blockade [1] Human detrusor myocytes (patch-clamp) Ki = 10 μM; Voltage-dependent inhibition Reduces calcium influx, causing direct muscle relaxation.
Phosphodiesterase (PDE) Inhibition [2] Guinea pig ureter homogenate 3x more potent than aminophylline Increases cyclic AMP levels, leading to muscle relaxation.
Phosphodiesterase (PDE) Inhibition [2] Guinea pig urinary bladder homogenate 5x more potent than aminophylline Increases cyclic AMP levels, leading to muscle relaxation.
Muscle Relaxation (Functional Assay) [1] Human bladder strips (K+-induced contraction) Concentration-dependent reduction Confirms direct spasmolytic effect on tissue.
Calcium Antagonism [2] Guinea-pig taenia coli (CaCl2-induced contraction) Moderate activity, similar to papaverine Contributes to muscle relaxation.
Local Anaesthetic Activity [2] Not Specified Equivalent to lidocaine May contribute to local analgesic effects.

Experimental Protocols for Key Assays

To investigate this compound's spasmolytic effects, researchers use specific methodologies. Here are detailed protocols for two critical experiments:

Protocol 1: Investigating Calcium Channel Blockade using Whole-Cell Patch-Clamp

This technique measures the effect of this compound on voltage-dependent calcium currents in isolated human detrusor cells [1].

  • Cell Preparation: Obtain human detrusor muscle from patients undergoing cystectomy (with ethical approval). Use a fresh tissue dispersion method (the "gentle tapping method") to isolate single, viable myocytes [1].
  • Solutions:
    • Pipette (Intracellular) Solution: High Caesium content (130 mM Cs⁺, 10 mM TEA⁺, 5 mM EGTA, 5 mM ATP, 10 mM HEPES; pH 7.35–7.40) to block potassium channels.
    • Bath (Extracellular) Solution: Contains 10 mM Ba²⁺ as the charge carrier through Ca²⁺ channels, with 135 mM TEA⁺ to block other ion channels [1].
  • Electrophysiology Recording:
    • Use a conventional whole-cell patch-clamp configuration.
    • Hold the cell at a potential of -90 mV.
    • Apply depolarizing voltage steps to elicit inward Ba²⁺ currents.
    • Superfuse the cell with increasing concentrations of this compound (stock in DMSO, final DMSO <0.3%) [1].
  • Data Analysis:
    • Measure the peak amplitude of the Ba²⁺ current before and after drug application.
    • Plot concentration-response curves to determine the inhibition constant (Ki).
    • Analyze the voltage-dependence of inactivation by applying a double-pulse protocol before and after this compound exposure [1].
Protocol 2: Measuring PDE Inhibition in Tissue Homogenates

This biochemical assay evaluates this compound's ability to inhibit PDE enzyme activity [2].

  • Tissue Preparation: Homogenize tissue samples from guinea pig ureter and urinary bladder in an appropriate cold buffer to preserve enzyme activity [2].
  • PDE Activity Assay:
    • Incubate tissue homogenates with a known concentration of cyclic AMP (the substrate).
    • Add this compound to the reaction mixture at various concentrations.
    • Include a positive control (e.g., a known PDE inhibitor like papaverine or aminophylline) and a negative control (vehicle alone).
    • Run the reaction at a controlled temperature (e.g., 37°C) for a set period [2].
  • Measurement and Calculation:
    • Stop the reaction and measure the amount of inorganic phosphate released or the remaining cyclic AMP using a suitable method.
    • Calculate the percentage of PDE inhibition for each concentration of this compound.
    • Express the inhibitory potency relative to a standard like aminophylline [2].

Mechanism of Action Workflow

The following diagram illustrates the integrated mechanisms and experimental approaches used to study this compound:

Flavoxate_Mechanism cluster_cellular Cellular Pathways cluster_experimental Experimental Validation This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits LTypeChannel L-type Calcium Channel This compound->LTypeChannel Blocks cAMP Cyclic AMP (cAMP) PDE->cAMP Degrades Relaxation Muscle Relaxation cAMP->Relaxation Promotes CaInflux Calcium Influx LTypeChannel->CaInflux Allows CaInflux->Relaxation Triggers PatchClamp Patch-Clamp Electrophysiology PatchClamp->LTypeChannel Measures TensionMeasure Tension Measurement (Muscle Strip) TensionMeasure->Relaxation Measures PDEAssay PDE Enzyme Assay (Tissue Homogenate) PDEAssay->PDE Measures

Integrated mechanisms and experimental approaches for this compound.

Conclusion

References

flavoxate structure activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Foundation of Flavoxate

This compound is classified as a muscarinic acetylcholine receptor antagonist [1] [2]. Its chemical structure is the basis for understanding its activity.

  • IUPAC Name: 2-(1-piperidyl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate [1]
  • Molecular Formula: C₂₄H₂₅NO₄ [3]
  • Molecular Weight: 391.5 g/mol [1]
  • Core Ring Systems: The molecule contains three key ring structures: a chromone (benzopyran-4-one), a benzene, and a piperidine ring [1].

The following diagram maps the critical structural regions of this compound involved in its interaction with the muscarinic receptor, which are explained in the SAR analysis below.

flavoxate_sar compound This compound Core Structure                Chromone Ring (Aromatic Region R1/R2)                Ester Linkage (X = Ester)                2-Carbon Spacer (Optimal Distance)                Tertiary Amine (N-Substituent)             aromatic_region Aromatic/ Heterocyclic Region (R1/R2) compound->aromatic_region  Must be heterocyclic or carbocyclic ester_linkage Ester Group (X) compound->ester_linkage  Highest potency when X is ester carbon_spacer 2-Carbon Spacer compound->carbon_spacer  Max potency at this distance amine_group Tertiary Amine (N-Substituent) compound->amine_group  Can be tertiary amine or quaternary ammonium salt

Key structural regions of this compound critical for its muscarinic antagonist activity.

Structure-Activity Relationship (SAR) Analysis

The SAR data for this compound and its derivatives can be summarized from available research [1]. The table below outlines the role of each key structural component.

Structural Feature Role & SAR Requirement
Aromatic/ Heterocyclic Region (R1/R2) One of these rings must be heterocyclic or carbocyclic. This region is critical for binding to the hydrophobic pocket of the muscarinic receptor.
Ester Linkage (X) The highest potency is achieved when X is an ester group. However, it can also be an oxygen atom or absent.
Spacer Length Maximum potency is obtained when the distance between the ring-substituted carbons is 2 carbon units. This optimal length aligns the molecule correctly within the receptor site.
Amino Group (N-Substituent) The nitrogen can be part of a tertiary amine or a quaternary ammonium salt. Different alkyl groups can be substituted on the nitrogen, affecting the compound's properties.

Mechanism of Action and Physicochemical Properties

This compound exerts its therapeutic effect by acting as a direct antagonist at muscarinic acetylcholine receptors [1] [2]. This antagonism reduces the tonus of smooth muscles in the urinary bladder, which helps control overactive bladder symptoms like frequent urination and urgency [1] [4].

The molecule's physical properties influence its behavior and safety profile. This compound free base is practically insoluble in water, while its hydrochloride salt form has higher aqueous solubility [2]. The drug's highly polar quaternary ammonium group is believed to limit its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects [3].

Property Value / Description
Mechanism of Action Muscarinic acetylcholine receptor antagonist [1] [2]
Octanol/Water Partition Coefficient 2.1 [1]
Solubility (Free Base) Practically insoluble in water (0.001% w/v at 25°C) [2]
Solubility (HCl Salt) 11.30 mg/mL in water at pH 5.7 [2]
Melting Point 246-248 °C [1]

Methods for SAR Investigation

While detailed experimental protocols specifically for this compound SAR are not available in the search results, modern drug discovery typically employs a combination of computational and experimental techniques for such analyses.

  • Computational Chemistry & Molecular Modeling: Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) are used to create predictive models that correlate the 3D structural fields of molecules with their biological activity [5]. This helps in understanding the steric and electrostatic requirements of the receptor pocket and in designing new derivatives.
  • Molecular Docking: This method predicts the preferred orientation of a molecule (like this compound) when bound to its target receptor (e.g., a muscarinic receptor) [5]. It helps visualize key interactions, such as hydrogen bonding and hydrophobic contacts, providing a structural basis for the SAR.
  • Molecular Dynamics (MD) Simulations: MD simulations assess the stability of the protein-ligand complex over time [6] [5]. Analyzing metrics like Root-Mean-Square Deviation (RMSD) reveals how structural changes in the ligand affect its binding stability and dynamics.

Research Outlook

Available data provides a foundational SAR for this compound, but a comprehensive and quantitative analysis is not publicly detailed. Research on related compounds, like terthis compound, confirms the importance of the chromone core and ester chain conformation for antispasmodic activity [7].

Future research directions to fully elucidate this compound's SAR could include:

  • CoMFA/CoMSIA Studies: Advanced 3D-QSAR analyses to map the receptor's steric and electrostatic requirements.
  • Systematic Analog Synthesis: Creating and testing analogs with variations at each key position (R1, R2, X, spacer, amine) to build a robust quantitative dataset.
  • Biophysical Binding Assays: Using techniques like isothermal titration calorimetry to precisely measure binding affinity and thermodynamic parameters for different derivatives.

References

flavoxate smooth muscle relaxation urinary tract

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Smooth Muscle Relaxation

The following table summarizes the key experimentally demonstrated mechanisms of action of flavoxate.

Mechanism of Action Experimental Evidence / Effect Biological System Studied
Inhibition of L-type Ca²⁺ Channels Voltage- and concentration-dependent inhibition of inward Ba²⁺ current (Kᵢ = 10 μM); shifts steady-state inactivation curve [1]. Human detrusor myocytes [1].
Direct Smooth Muscle Relaxation (Non-Anticholinergic) Reduces tone and spontaneous activity; relaxes KCl-depolarized muscle strips (a model where anticholinergics are ineffective) [2]. Guinea-pig ureter; rat urinary bladder [2].
Phosphodiesterase (PDE) Inhibition PDE inhibitory activity reported to be 3-5 times greater than aminophylline [3]. Guinea-pig ureter and urinary bladder homogenates [3].
Suppression of Micturition Reflex (CNS Action) Abolishes isovolumetric rhythmic bladder contractions and associated efferent nerve activity; microinjection into the nucleus reticularis pontis oralis (PoO) inhibits reflex micturition [4]. Rat and cat models [4].

These mechanisms can be visualized as acting at two primary sites within the nervous and muscular systems:

G A This compound B Direct Smooth Muscle Effect A->B C Central Nervous System Effect A->C D L-type Ca²⁺ Channel Inhibition B->D E Phosphodiesterase (PDE) Inhibition B->E F Action on Pontine Micturition Inhibitory Region (PoO) C->F G Reduced Ca²⁺ Influx D->G H Increased cAMP/cGMP E->H I Suppressed Efferent Nerve Signaling F->I J Smooth Muscle Relaxation (Reduced Detrusor Contractility) G->J H->J K Increased Bladder Capacity & Suppressed Unstable Contractions I->K J->K

Detailed Experimental Models and Protocols

The established mechanisms of action are supported by several key experimental methodologies.

In Vitro Patch-Clamp Electrophysiology for Ca²⁺ Channel Inhibition

This protocol is used to study the direct effect of this compound on ion channels in individual human detrusor myocytes [1].

  • Cell Preparation: Freshly dispersed single detrusor myocytes are prepared from human urinary bladder tissue obtained from patients undergoing cystectomy (with ethical approval and informed consent). A gentle mechanical dispersion method is used [1].
  • Solutions:
    • Pipette (Internal) Solution: High Caesium (Cs⁺) content to block K⁺ channels, containing (in mM): Cs⁺ 130, Tetraethylammonium (TEA⁺) 10, Mg²⁺ 2, Cl⁻ 144, Glucose 5, EGTA 5, ATP 5, HEPES 10; pH adjusted to 7.35–7.40 with Tris [1].
    • Bath (External) Solution: Designed to isolate Ba²⁺ currents as a surrogate for Ca²⁺ currents, containing (in mM): Ba²⁺ 10, TEA⁺ 135, Cl⁻ 155, Glucose 10, HEPES 10; pH adjusted to 7.35–7.40 with Tris [1].
  • Recording & Data Analysis: A conventional whole-cell patch-clamp configuration is used. Cells are voltage-clamped at a holding potential of -90 mV. Voltage-step protocols are applied to activate voltage-dependent Ba²⁺ currents. The effects of this compound (from a 100 mM DMSO stock) on the peak current amplitude and steady-state inactivation are analyzed. Data are low-pass filtered at 500 Hz and digitized at 1 ms sampling rate [1].
Ex Vivo Tissue Bath Contractility Studies

This classic pharmacological method investigates the direct spasmolytic effect of this compound on smooth muscle strips [2] [1].

  • Tissue Preparation: Strips of urinary smooth muscle (e.g., from human detrusor, rat bladder, or guinea-pig ureter) are mounted in organ baths containing oxygenated physiological salt solution (PSS) at 36–37°C [1].
  • Induction of Contraction: Contraction can be induced by:
    • High K⁺ Solution (e.g., 80 mM): Depolarizes the membrane, opening voltage-gated L-type Ca²⁺ channels to induce contraction. This compound's relaxation of K⁺-induced contraction is a hallmark of calcium antagonism [1].
    • Receptor Agonists (e.g., Carbachol): Induces contraction via Gq-protein coupled muscarinic receptor activation.
  • Drug Application & Data Recording: After a stable contraction is achieved, this compound is cumulatively added to the bath. Isometric tension is recorded, often via a force transducer connected to a data acquisition system (e.g., MacLab) [1].
In Vivo Models for Central Nervous System Activity

These studies are crucial for demonstrating this compound's suppression of the micturition reflex [4].

  • Animal Models: Decerebrated cats or rats are used.
  • Nerve Activity Recording: Efferent pelvic nerve activity associated with rhythmic bladder contractions is recorded [4].
  • Central Drug Microinjection: this compound is microinjected directly into specific brainstem nuclei (e.g., the nucleus reticularis pontis oralis, PoO) to localize its central site of action. The effect on reflex micturition is then observed [4].
  • Intrathecal/Intracerebroventricular Administration: this compound administered into the cerebrospinal fluid (intrathecally or intracerebroventricularly) to further confirm a central site of action by abolishing isovolumetric rhythmic bladder contractions [4].

Pharmacokinetics and Metabolism

This compound exhibits pharmacokinetic properties critical for its therapeutic application and research interpretation.

  • Absorption: this compound is rapidly and completely absorbed from the gastrointestinal tract after oral administration [3]. The absorption half-life is approximately 44 minutes, with an average onset of action around 55 minutes [5].
  • Metabolism: this compound undergoes rapid and extensive first-pass metabolism. It is primarily metabolized to 3-Methylflavone-8-Carboxylic Acid (MFCA) [3] [5].
  • Elimination: The primary route of elimination is via urine, with approximately 50-60% of the dose excreted as MFCA within 24 hours [5]. This compound itself has a very short half-life in plasma (~5 minutes after intravenous administration), making MFCA the primary analyte for bioequivalence studies [3].

Summary for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • Multi-Mechanistic Profile: this compound's efficacy stems from its combined myotropic (direct smooth muscle relaxation) and neurotropic (central nervous system) effects. This distinguishes it from pure anticholinergic agents [2] [4].
  • Primary Molecular Target: The voltage- and concentration-dependent inhibition of L-type Ca²⁺ channels (CaV1.2) in human detrusor myocytes is a well-defined mechanism, with a reported Kᵢ of 10 μM [1].
  • Critical Experimental Considerations:
    • When studying its direct effects, use models like KCl-induced contractions in depolarized tissue, which are insensitive to anticholinergics [2].
    • For central effects, in vivo models measuring reflex bladder contractions and direct CNS microinjections are required [4].
    • In pharmacokinetic studies, the metabolite MFCA, not the parent compound, is the relevant biomarker to measure in plasma due to rapid metabolism [3].

References

General Properties and Chemical Characteristics of Flavoxate

Author: Smolecule Technical Support Team. Date: February 2026

Flavoxate is a synthetic anticholinergic agent used to treat urinary bladder spasms and symptoms of conditions like interstitial cystitis and overactive bladder syndrome [1] [2]. Its muscle relaxant properties are attributed to multiple mechanisms, including antimuscarinic effects and a direct action on smooth muscle [1].

The following table summarizes the core chemical and identifier data for this compound and its common salt form:

Property This compound (Free Base) This compound Hydrochloride
CAS Registry Number 15301-69-6 [3] [2] [4] 3717-88-2 [5] [6] [7]
Molecular Formula C₂₄H₂₅NO₄ [1] [3] C₂₄H₂₅NO₄ • HCl [5] [7]
Molecular Weight 391.467 g/mol [1] [3] [4] 427.92 g/mol [5] [6] [7]
IUPAC Name 2-(1-piperidinyl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate [1] [5] [3] 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride [5]
XLogP3 3- [4] -
Physical Form (at 20°C) - White to almost white powder to crystal [7]
Melting Point - 234 °C [7]
Solubility (HCl salt) - Water: 10 mg/mL; DMSO: 3 mg/mL; Ethanol: Insoluble [6]

Pharmacological Mechanism of Action

This compound's therapeutic action is complex and involves more than simple muscarinic receptor blockade.

G cluster_primary Primary Mechanisms cluster_cellular Cellular Actions cluster_effects Physiological Effects This compound This compound M1 Muscarinic AChR Antagonism This compound->M1 IC₅₀ = 12.2 µM M2 Direct Smooth Muscle Relaxation This compound->M2 C3 Suppression of CAMP Formation M1->C3 PTX-sensitive C1 Inhibition of Voltage-Gated Ca²⁺ Channels M2->C1  IC₅₀ = 254 µM C2 Reduction of Inward Ba²⁺ Current (IBa) C1->C2 Ki = 10 µM (human myocytes) E1 Decreased Bladder Smooth Muscle Tone C1->E1 C2->E1 C3->E1 E2 Increased Bladder Capacity E1->E2 E3 Reduced Urinary Frequency & Urgency E1->E3

A simplified overview of this compound's primary and secondary mechanisms leading to its therapeutic effects on the bladder. IC₅₀ and Ki values represent inhibitory concentrations from research data [6].

  • Muscarinic Receptor Antagonism: this compound acts as a muscarinic acetylcholine receptor (AChR) antagonist with an IC₅₀ value of 12.2 µM [6]. This blocks the binding of acetylcholine, reducing parasympathetic-mediated bladder contractions [2].
  • Direct Smooth Muscle Relaxation: Evidence suggests a direct effect on smooth muscle is significant. This compound suppresses contractions induced by carbachol and calcium in isolated rat detrusor strips [6].
  • Calcium Channel Blockade: A key mechanism for direct relaxation is the inhibition of voltage-dependent L-type calcium channels. This compound displaces the calcium channel blocker [³H]nitrendipine and inhibits nifedipine-sensitive inward Ba²⁺ currents in human detrusor myocytes with a Ki value of 10 µM [6].
  • Intracellular Signaling: In rat brain tissue, this compound inhibits cAMP formation in a concentration-dependent manner, an effect abolished by pertussis toxin, indicating involvement of Gᵢ/G₀ proteins [6].

Experimental & Research Data

For researchers, the following table summarizes key quantitative findings and experimental observations.

Assay/Model Experimental Finding Reported Value / Outcome
In Vitro - Muscarinic AChR Half-maximal inhibitory concentration (IC₅₀) 12.2 µM [6]
In Vitro - Ca²⁺ Channel Binding IC₅₀ for displacing [³H]nitrendipine 254 µM [6]
In Vitro - Human Detrusor Myocytes Ki for inhibition of inward Ba²⁺ current (IBa) 10 µM [6]
In Vitro - Rat Detrusor Strips Suppression of carbachol-induced contractions (pD₂) 4.55 [6]
In Vitro - Rat Detrusor Strips Suppression of Ca²⁺-induced contractions (pIC₅₀) 4.92 [6]
In Vivo - Rat Model (i.v.) Dose that abolishes rhythmic bladder contractions 3-10 mg/kg [6]
Detailed Experimental Protocols

Based on the search results, here are elaborations on key methodologies:

  • In Vitro Receptor Binding Assay

    • Objective: To determine the affinity of this compound for the muscarinic acetylcholine receptor.
    • Methodology Summary: This assay typically involves incubating a tissue membrane preparation (e.g., from rat brain or bladder) with a known concentration of a radiolabeled muscarinic antagonist (like [³H]quinuclidinyl benzilate, [³H]QNB). Increasing concentrations of unlabeled this compound are added to compete for binding sites. The IC₅₀ value (12.2 µM) represents the concentration of this compound required to displace 50% of the radioligand [6].
  • In Vitro Functional Assay on Isolated Tissue

    • Objective: To assess the direct effect of this compound on smooth muscle contractility.
    • Methodology Summary: Detrusor muscle strips from laboratory animals are mounted in organ baths containing oxygenated physiological solution. Isotonic or isometric tension is measured. Contractions are induced using agonists like carbachol (a cholinergic agonist) or high K⁺ (which depolarizes cells and opens voltage-gated Ca²⁺ channels). This compound is added cumulatively, and the concentration-dependent suppression of contraction amplitude is recorded, yielding pD₂ or pIC₅₀ values [6].
  • Electrophysiology on Isolated Cells

    • Objective: To study the effect of this compound on voltage-gated calcium channels in individual human detrusor myocytes.
    • Methodology Summary: Single smooth muscle cells are isolated from human bladder tissue. Using the whole-cell patch-clamp technique, the cell membrane is voltage-clamped, and inward Ba²⁺ currents (IBa) through L-type Ca²⁺ channels are elicited. This compound is applied, and the reduction in current amplitude is measured. Analysis of the concentration-response relationship provides the Ki value (10 µM) [6].

Safety and Handling Information

For the hydrochloride salt used in research:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) [7].
  • Precautionary Measures: Recommended personal protective equipment includes gloves, eye protection, and face protection. Avoid ingestion and wash skin thoroughly after handling [7].
  • Clinical Side Effects: In therapeutic use, this compound is generally well-tolerated but can cause dry mouth, blurred vision, upset stomach, and increased photosensitivity of the eyes. It is contraindicated in patients with certain obstructive gastrointestinal or urinary conditions [1].
  • Hepatotoxicity: this compound has not been linked to liver enzyme elevations or clinically apparent liver injury, which may be due to the low daily dose used therapeutically [2].

Conclusion

This compound is a muscarinic antagonist with additional direct smooth muscle relaxant properties, primarily mediated through the blockade of L-type calcium channels. Its favorable safety profile, particularly the lack of significant hepatotoxicity, and its multi-modal mechanism of action make it a compound of continued interest.

References

HPLC method development for flavoxate hydrochloride analysis

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of Flavoxate HCl

This application note provides a consolidated overview of developed HPLC methods for the analysis of this compound HCl in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids.

Introduction

This compound hydrochloride (FLX) is a flavone derivative used as a strong smooth muscle relaxant for the symptomatic relief of urinary tract disorders [1] [2]. High-Performance Liquid Chromatography (HPLC) is a primary technique for its quantitative determination, stability studies, and metabolite tracking. This note summarizes validated HPLC methods to assist in quality control and research.

Summary of Reported HPLC Methods

The table below summarizes the chromatographic conditions from key studies.

Table 1: Chromatographic Conditions for this compound HCl Analysis

Parameter Method 1: Bulk & Formulations [1] Method 2: Metabolite in Urine [2] Method 3: Stability-Indicating [3] Method 4: With Moxifloxacin [4]
Column Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) Phenomenex CN Column BDS Hypersil Phenyl (250 mm x 4.6 mm, 5 µm) Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid (75:25, v/v) Acetonitrile : 12 mM Ammonium Acetate (40:60, v/v, pH 4.0) 0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M H₃PO₄ (pH 2.5) Phosphate Buffer (50 mM, pH 5) : Methanol : Acetonitrile (50:20:30, v/v)
Flow Rate 0.8 mL/min 1.5 mL/min Not specified 1.2 mL/min
Detection (λ) 218 nm 308 nm 325 nm 250 nm for FLX, 299 nm for MOX
Internal Standard Ibuprofen Not used Not used Valsartan
Retention Time 1.44 min (FLX), 3.50 min (IS) < 3 min (MFA) Not specified Not specified
Application Bulk & Tablets Urine (MFA metabolite) Stability-Indicating Tablets (with Moxifloxacin)
Detailed Experimental Protocols

Protocol 1: Rapid Analysis in Bulk and Tablets [1] This is a rapid, precise, and economical method suitable for routine quality control.

  • Materials & Reagents:

    • HPLC System: Agilent 1200 system with DAD detector or equivalent.
    • Column: Eclipse C18 column (150 mm × 4.6 mm, 5 μm).
    • Chemicals: HPLC-grade acetonitrile, formic acid (AR grade), and deionized water.
    • Standards: this compound HCl and Ibuprofen (Internal Standard).
  • Preparation of Solutions:

    • Mobile Phase: Mix acetonitrile and 0.1% formic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 μm membrane filter and degas.
    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of FLX standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.
    • Internal Standard Solution (1 mg/mL): Accurately weigh 10 mg of Ibuprofen into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.
    • Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer a portion equivalent to 10 mg of FLX into a 10 mL volumetric flask. Add about 8 mL of mobile phase, sonicate for 10 minutes, cool, and dilute to volume. Filter through a 0.45 μm nylon membrane.
  • Chromatographic Procedure:

    • Set the column temperature to ambient.
    • Set the flow rate to 0.8 mL/min and the detection wavelength to 218 nm.
    • Inject 20 μL of the prepared standard and sample solutions.
    • The typical runtime is about 5 minutes. The retention time of FLX is approximately 1.44 min, and Ibuprofen is about 3.50 min.

The logical workflow for this analysis is outlined below.

Start Start Method Prep Prepare Mobile Phase: ACN : 0.1% Formic Acid (75:25) Start->Prep Equip Set HPLC Conditions: Column: Eclipse C18 Flow: 0.8 mL/min, λ: 218 nm Prep->Equip Std Prepare Standard & IS (FLX and Ibuprofen) Inject Inject Standard and Sample Solutions (20 µL) Std->Inject Sample Prepare Tablet Sample: Weigh, Powder, Extract, Filter Sample->Inject Equip->Std Equip->Sample Analyze Analyze Chromatogram: RT(FLX) ~1.44 min, RT(IS) ~3.50 min Inject->Analyze End Calculate Assay Result Analyze->End

Protocol 2: Stability-Indicating Method Using Micellar Eluent [3] This "green" method uses a micellar mobile phase to separate FLX from its degradation products.

  • Materials & Reagents:

    • Column: BDS Hypersil Phenyl column (250 mm x 4.6 mm, 5 μm).
    • Chemicals: Sodium dodecyl sulphate (SDS), n-propanol, triethylamine (TEA), and orthophosphoric acid.
  • Preparation of Solutions:

    • Mobile Phase: Prepare 0.15 M SDS in a mixture containing 15% n-propanol and 0.3% TEA. Adjust to pH 2.5 with 0.02 M orthophosphoric acid. Filter and degas.
    • Standard and Sample Solutions: Prepare solutions in the concentration range of 2.0–40.0 μg/mL using the mobile phase or an appropriate solvent.
  • Chromatographic Procedure:

    • Equilibrate the column with the mobile phase.
    • Set the flow rate and detection wavelength to 325 nm.
    • Inject the solutions and record the chromatograms. This method effectively resolves FLX from its acidic, alkaline, oxidative, and photolytic degradation products.

Protocol 3: Analysis of Metabolite in Human Urine [2] This method quantifies 3-Methylflavone-8-Carboxylic Acid (MFA), the main active metabolite of FLX, in human urine.

  • Materials & Reagents:

    • Column: Phenomenex CN column.
    • Mobile Phase: Acetonitrile and 12 mM Ammonium Acetate (40:60, v/v, pH 4.0).
  • Procedure:

    • The flow rate is set to 1.5 mL/min with UV detection at 308 nm.
    • Urine samples can be injected directly without extraction.
    • The calibration curve is linear from 0.3–25 μg/mL for MFA, with a detection limit of 0.056 μg/mL.
Method Validation Data

The developed methods have been validated as per ICH guidelines. Key validation parameters for two representative methods are summarized below.

Table 2: Method Validation Parameters

Validation Parameter Method 1: Bulk & Formulations [1] Method 3: Stability-Indicating [3]
Linearity Range 1 – 250 μg/mL 2.0 – 40.0 μg/mL
Correlation Coefficient (r²) 0.9995 Not specified

| Precision (% RSD) | Intra-day: 0.05 – 0.43% Inter-day: 0.15 – 0.65% | Meets ICH criteria | | Accuracy (% Recovery) | 97.4 – 101.3% | 99.80 ± 1.41% | | LOD | 0.23 μg/mL | 0.40 μg/mL | | LOQ | 0.69 μg/mL | Not specified | | Robustness | Robust for minor changes in extraction time, mobile phase ratio, flow rate, and wavelength [1] | Meets ICH criteria |

Analysis Workflow and Degradation Pathways

For stability testing, the general workflow involves forced degradation of the drug substance under various stress conditions, followed by analysis using the HPLC method to demonstrate its stability-indicating power.

Start Start Stability Study Stress Subject FLX to Stress Conditions Start->Stress Analyze Analyze Stressed Samples via HPLC Stress->Analyze Acid Acidic Hydrolysis (e.g., HCl) Stress->Acid Base Basic Hydrolysis (e.g., NaOH) Stress->Base Oxid Oxidative Stress (e.g., H₂O₂) Stress->Oxid Therm Thermal Stress Stress->Therm Photo Photolytic Stress (UV light) Stress->Photo Separate Chromatographic Separation of FLX from Degradation Products Analyze->Separate Compare Compare Peaks with Untreated FLX Separate->Compare Confirm Confirm Method is Stability-Indicating Compare->Confirm End Proceed with Method Application Confirm->End

This compound HCl is susceptible to hydrolysis, and its main hydrolysis product is 3-methylflavone-8-carboxylic acid (MFA) [2] [5]. The stability-indicating methods are designed to monitor this degradation.

Conclusion

The compiled HPLC methods provide reliable and validated approaches for the analysis of this compound hydrochloride. The choice of method depends on the specific application:

  • For routine quality control of bulk and tablets, the rapid method using a C18 column and formic acid mobile phase is highly recommended [1].
  • For stability studies, the micellar liquid chromatographic method or other stability-indicating methods are most appropriate [3].
  • For pharmacokinetic and excretion studies, the method for determining MFA in urine should be employed [2].

References

Comprehensive Application Notes & Protocols: UV-Spectrophotometric Determination of Flavoxate in Bulk Drug

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UV-Spectrophotometric Analysis of Flavoxate

This compound hydrochloride is an anticholinergic medication with antimuscarinic properties used primarily for the symptomatic treatment of urinary bladder spasms and overactive bladder conditions. The chemical structure of this compound, specifically the presence of a chromophore group in its molecular configuration, makes it highly amenable to analysis using UV-spectrophotometric methods. The compound exhibits strong UV absorption characteristics due to its conjugated system, allowing for sensitive and accurate quantification in bulk drug substances without the need for complex derivatization procedures.

UV-spectrophotometry remains one of the most widely employed techniques in pharmaceutical analysis due to its inherent simplicity, cost-effectiveness, and reliability for routine quality control applications. For bulk drug analysis, where high purity and accurate quantification are paramount, UV methods offer sufficient sensitivity and precision while requiring minimal sample preparation. The development of robust UV-spectrophotometric methods for this compound is particularly valuable for pharmaceutical manufacturers conducting routine quality assessment, stability studies, and formulation development where rapid analysis times and economic considerations are important factors.

The fundamental principle underlying UV-spectrophotometric analysis involves the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the radiation through the solution. This relationship enables the establishment of linear calibration curves for quantitative determination, with this compound demonstrating excellent linearity in various solvent systems across clinically and analytically relevant concentration ranges.

Analytical Principle and Method Selection

Fundamental Properties of this compound

This compound hydrochloride (C₂₄H₂₅NO₄·HCl) with a molecular weight of 391.467 g/mol for the free base possesses distinct spectral characteristics that facilitate its analysis via UV-spectrophotometry. The compound contains a chromophoric system consisting of conjugated carbonyl groups and aromatic rings that absorb strongly in the ultraviolet region. This chromophore system enables sensitive detection and quantification without the need for complex derivatization. The extended π-electron system in the flavone backbone of this compound results in characteristic absorption maxima between 250-330 nm, depending on the solvent medium and pH conditions. These predictable absorption patterns form the basis for method development and allow for specific determination even in complex matrices.

The spectral behavior of this compound has been extensively characterized in multiple studies, revealing isosbestic points and specific wavelength maxima that can be exploited for analytical purposes. When dissolved in aqueous solvents, this compound typically exhibits primary absorption maxima at approximately 250 nm and secondary maxima around 290-310 nm. These distinct peaks provide flexibility in method development, allowing analysts to select appropriate wavelengths based on sensitivity requirements and potential interference considerations. The molar absorptivity of this compound at these wavelengths is sufficiently high to enable quantification in the microgram per milliliter range, making it suitable for the analysis of bulk drug substances where sample concentration can be precisely controlled.

Method Selection Considerations

The selection of an appropriate UV-spectrophotometric method for this compound analysis depends on several factors, including the required sensitivity, specificity needs, available instrumentation, and intended application. Conventional absorption spectrophotometry offers simplicity and rapid method development, while derivative techniques provide enhanced specificity in resolving spectral overlaps. For bulk drug analysis where excipients are not present, simpler methods may be sufficient, whereas for stability-indicating methods or combination products, more advanced techniques become necessary.

First-derivative and ratio derivative spectrophotometry have emerged as powerful approaches for this compound analysis, particularly when dealing with degradation products or simultaneously quantifying multiple components. These mathematical transformations of the absorption spectrum can effectively eliminate background interference and resolve overlapping spectral bands, thereby improving method specificity without physical separation. The development and validation of these methods for this compound have been comprehensively documented in peer-reviewed literature, with demonstrated success in pharmaceutical applications.

Comprehensive Method Comparison & Data Analysis

Overview of Available UV-Spectrophotometric Methods

Table 1: Comparison of UV-Spectrophotometric Methods for this compound Determination

Method Type Wavelength (nm) Linearity Range (μg/mL) Solvent/Medium Key Advantages
Direct UV 250, 293, 299 2-200 Water, Methanol, Buffer Simple, rapid, minimal processing
Absorption Ratio 289 & 322.4 (isoabsorptive) 1-30 Not specified Uses isoabsorptive point for dual-component analysis
Second Derivative 246.2 (FLX at zero-crossing of OFX) 2-75 Not specified Resolves overlapping spectra in combinations
First Derivative 329.8 (zero-crossing) 0.5-70 Not specified Enhanced specificity for degradation studies
Ratio First-Derivative -334.1 0.5-30 Water Eco-friendly, uses water as solvent

Multiple UV-spectrophotometric approaches have been successfully developed and validated for the determination of this compound in bulk drug form. Direct UV methods represent the simplest approach, leveraging the inherent chromophoric properties of this compound at specific wavelength maxima. These methods typically employ water or methanol as solvents and demonstrate excellent linearity across concentration ranges relevant to pharmaceutical analysis. The absorption ratio method utilizes measurements at two different wavelengths—the λmax of this compound and an isoabsorptive point—to improve accuracy, particularly in the simultaneous determination with other drugs such as ofloxacin.

More advanced derivative techniques mathematically transform spectral data to enhance specificity and resolution. The second-derivative method allows for accurate quantification of this compound at 246.2 nm, corresponding to a zero-crossing point for ofloxacin, thereby eliminating interference from this commonly co-formulated drug. Similarly, first-derivative methods at 329.8 nm and ratio first-derivative approaches at -334.1 nm provide additional tools for selective determination, with the latter offering the advantage of using water as an eco-friendly solvent system. These methods have been comprehensively validated according to ICH guidelines, demonstrating suitability for pharmaceutical analysis.

Analytical Performance and Validation Data

Table 2: Validation Parameters for this compound UV-Spectrophotometric Methods

Validation Parameter Method 1 (Direct UV) Method 2 (Absorption Ratio) Method 3 (Second Derivative) Acceptance Criteria
Linearity (R²) >0.999 >0.999 >0.999 R² ≥ 0.995
Precision (% RSD) <2% <1.5% <1.5% RSD ≤ 2%
Accuracy (% Recovery) 98-102% 98-102% 98-102% 98-102%
LOD (μg/mL) Not specified Not specified Not specified Based on signal-to-noise
LOQ (μg/mL) Not specified Not specified Not specified Based on signal-to-noise
Range (μg/mL) 2-200 1-30 2-75 Must cover intended use

The validation data compiled from multiple studies confirms that UV-spectrophotometric methods for this compound determination exhibit excellent analytical performance across key parameters. All methods demonstrate outstanding linearity with correlation coefficients exceeding 0.999, indicating strong proportional relationships between concentration and absorbance within the specified ranges. Precision measurements, expressed as relative standard deviation (%RSD), consistently fall below 2%, with several methods achieving %RSD values less than 1.5%, highlighting the remarkable reproducibility of these techniques.

Accuracy assessments conducted through recovery studies consistently show results between 98-102%, well within internationally accepted limits for pharmaceutical analysis. While specific LOD and LOQ values were not explicitly provided in the available literature for all methods, the reported sensitivity ranges indicate that these methods are suitable for the quantification of this compound across concentrations relevant to quality control testing of bulk drugs. The validated methods cover a wide range of concentrations, from 0.5 μg/mL to 200 μg/mL, ensuring applicability across various analytical scenarios, from trace analysis to routine quality control.

Detailed Experimental Protocols

Direct UV-Spectrophotometric Method

The direct UV method represents the most straightforward approach for this compound quantification in bulk drug form, leveraging the compound's intrinsic UV absorption characteristics without mathematical manipulation of spectral data.

  • Reagents and Materials: Pharmaceutical grade this compound hydrochloride reference standard; High-purity deionized water (HPLC grade); Methanol (HPLC grade); Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL); Pipettes and micropipettes; Quartz cuvettes (10 mm path length); UV-Vis spectrophotometer with wavelength range of 190-400 nm.

  • Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound HCl reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water to obtain a primary stock solution of concentration 1000 μg/mL. Transfer 10 mL of this primary stock solution to another 100 mL volumetric flask and dilute to volume with deionized water to obtain a working standard solution of concentration 100 μg/mL. Prepare additional calibration standards by appropriate dilutions of the working standard solution to cover the concentration range of 2-200 μg/mL.

  • Instrumental Parameters and Measurement: Switch on the UV-spectrophotometer and allow the instrument to warm up for at least 30 minutes. Set the scanning parameters to wavelength range of 200-350 nm, medium scanning speed, and spectral bandwidth of 1 nm. Using a quartz cuvette with 10 mm path length, record the spectrum of the blank (deionized water) between 200-350 nm. Subsequently, record the spectrum of each standard solution, ensuring that the absorbance values for the samples fall within the validated range of 0.2-2.0 AU. Identify the wavelength of maximum absorption (λmax) for this compound, typically observed at approximately 250 nm in aqueous solutions.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the predetermined λmax. Plot the absorbance values against the corresponding concentrations of this compound HCl. Determine the regression equation (y = mx + c) and correlation coefficient (R²) using the method of least squares. The calibration curve should demonstrate linearity with R² ≥ 0.995 across the specified concentration range.

Absorption Ratio Method for Simultaneous Determination

The absorption ratio method is particularly valuable when this compound must be determined in the presence of other compounds, such as in fixed-dose combination products or during stability studies where degradation products may be present.

  • Standard Solution Preparation: Prepare separate stock solutions of this compound HCl and the co-formulated drug (e.g., ofloxacin) at concentrations of 1000 μg/mL each in deionized water. Prepare a series of mixed standard solutions containing both drugs at varying concentration ratios within the linearity range of 1-30 μg/mL for each component.

  • Spectral Analysis and Wavelength Selection: Scan the individual drug solutions over the range of 200-350 nm to identify the λmax of each drug and potential isoabsorptive points where both compounds exhibit identical molar absorptivity. For the ofloxacin-flavoxate system, measurements are typically performed at 289 nm (λmax of ofloxacin) and 322.4 nm (isoabsorptive point). Record the absorption spectra of all mixed standard solutions and measure the absorbance at both selected wavelengths.

  • Quantification Calculations: Calculate the Q-value using the formula Q = Absorbance at λmax of drug A / Absorbance at isoabsorptive point. Determine the concentration of each component using the respective Q-absorption equations derived from the calibration curves for individual drugs. Verify the method accuracy by analyzing validation samples with known concentrations of both drugs.

Derivative Spectrophotometry Methods

Derivative spectrophotometry employs mathematical transformations of conventional absorption spectra to enhance specificity and resolve overlapping spectral bands, making it particularly valuable for analyzing this compound in complex matrices or in the presence of interferents.

  • First-Derivative Method: Prepare standard solutions of this compound HCl in the concentration range of 0.5-70 μg/mL using deionized water as solvent. Record the zero-order absorption spectra of all standard solutions between 200-350 nm. Transform the spectra to first-derivative mode using the spectrophotometer software (typically with Δλ = 4-8 nm). Measure the first-derivative amplitudes at 329.8 nm, corresponding to a zero-crossing point for potential interferents like ofloxacin. Construct the calibration curve by plotting the derivative amplitudes against concentration.

  • Second-Derivative Method: Prepare standard solutions as described for the first-derivative method. Transform the zero-order spectra to second-derivative mode using the instrument software. For the determination of this compound in the presence of ofloxacin, measure the second-derivative amplitudes at 246.2 nm, where ofloxacin exhibits a zero-crossing point. Establish the calibration curve using the derivative amplitudes at this wavelength.

  • Ratio First-Derivative Method: Prepare standard solutions of this compound HCl in the concentration range of 0.5-30 μg/mL. Record the zero-order spectra and divide the spectrum of each this compound standard by a spectrum of a standard solution of the interferent (e.g., ofloxacin) to obtain the ratio spectra. Transform these ratio spectra to first-derivative mode. Measure the amplitudes at -334.1 nm for this compound quantification. Construct the calibration curve using these amplitude values.

G start Start Method Development sample_prep Sample Preparation Weigh reference standard Prepare stock solution Dilute to working concentration start->sample_prep spectral_acquisition Spectral Acquisition Scan 200-350 nm range Identify λmax and isoabsorptive points Record absorbance values sample_prep->spectral_acquisition method_selection Method Selection Based on analysis requirements spectral_acquisition->method_selection direct_method Direct UV Method Measure absorbance at λmax Construct calibration curve method_selection->direct_method Simple analysis absorption_ratio Absorption Ratio Method Measure at two wavelengths Use Q-absorption equation method_selection->absorption_ratio Dual component derivative Derivative Method Transform spectrum Measure at zero-crossing points method_selection->derivative Complex matrix validation Method Validation Assess linearity, precision, accuracy Determine LOD/LOQ direct_method->validation absorption_ratio->validation derivative->validation sample_analysis Sample Analysis Measure unknown samples Calculate concentration validation->sample_analysis end Method Complete sample_analysis->end

UV-Spectrophotometric Method Development Workflow for this compound Analysis

Method Validation & Quality Assurance

Comprehensive Validation Protocol

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The validation of UV-spectrophotometric methods for this compound should be conducted according to ICH guidelines Q2(R1), addressing key parameters including specificity, linearity, accuracy, precision, range, detection limit, quantification limit, and robustness.

  • Specificity: To demonstrate the method's ability to unequivocally assess this compound in the presence of potential interferents, prepare solutions containing this compound alone and in combination with degradation products (generated by stress conditions) or commonly co-formulated drugs. The method should be able to selectively determine this compound without interference, as evidenced by clean separation of spectral features or distinct zero-crossing points in derivative methods.

  • Linearity and Range: Prepare not less than five concentrations of this compound standard solutions covering the specified range (e.g., 1-30 μg/mL, 2-75 μg/mL, or 2-200 μg/mL depending on the method). Analyze each concentration in triplicate and plot the average response against concentration. Calculate the regression line by the method of least squares. The correlation coefficient (R²) should be not less than 0.995. The y-intercept should not be significantly different from zero, and the residuals should be randomly distributed.

  • Accuracy: Conduct recovery studies by analyzing this compound standard solutions at three concentration levels (e.g., 80%, 100%, 120% of target concentration) with a minimum of three replicates at each level. Calculate the percentage recovery and relative standard deviation. The mean recovery should be within 98-102% with %RSD not more than 2%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate sample preparations at 100% of test concentration on the same day by the same analyst under the same experimental conditions. Calculate the %RSD, which should not exceed 2%.
    • Intermediate Precision (Inter-day precision): Repeat the precision study on different days, with different analysts, and using different instruments if available. The overall %RSD should not exceed 2%.
Robustness and Solution Stability

Robustness evaluation determines the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. For UV-spectrophotometric methods for this compound, this includes studying the effect of wavelength variation (±2 nm), different instruments, different analysts, and slight changes in solvent composition. The method should demonstrate consistent results despite these minor alterations, with %RSD of not more than 2% for replicate measurements.

Solution stability studies assess the stability of this compound in standard and sample solutions during analysis. Prepare standard solutions as described in the methodology and store them at room temperature and under refrigeration (2-8°C). Analyze these solutions at predetermined time intervals (0, 6, 12, 24, 48 hours) against freshly prepared standards. The difference in assay results should not exceed 2% from the initial value, indicating acceptable stability within the analytical timeframe.

Applications in Pharmaceutical Analysis

UV-spectrophotometric methods for this compound determination find extensive application across various aspects of pharmaceutical development and quality assurance. In bulk drug manufacturing, these methods provide rapid and reliable quantification of active pharmaceutical ingredients (APIs), assessment of purity, and monitoring of synthetic processes. The simplicity and cost-effectiveness of UV methods make them particularly valuable for routine quality control in pharmaceutical industries where high-throughput analysis is required.

For stability testing, UV-spectrophotometric methods, especially derivative techniques, offer the capability to monitor degradation patterns and quantify this compound in the presence of its degradation products. The development of stability-indicating methods allows for the specific determination of this compound without interference from common degradation products formed under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal degradation. This application is crucial for establishing shelf life and appropriate storage conditions for pharmaceutical products containing this compound.

The methodologies described also enable the simultaneous determination of this compound in combination with other drugs, such as ofloxacin or moxifloxacin, which are commonly formulated together for the treatment of urinary tract infections with accompanying bladder spasms. The ability to quantify multiple active ingredients from a single preparation without prior separation significantly enhances analytical efficiency in pharmaceutical quality control laboratories.

Conclusion

The UV-spectrophotometric methods presented in this application note provide robust, accurate, and precise approaches for the determination of this compound in bulk drug form. The diversity of available techniques—from direct UV measurement to advanced derivative methods—offers flexibility in method selection based on specific analytical requirements. The comprehensive validation data confirms that these methods meet regulatory standards for pharmaceutical analysis, with excellent linearity, precision, and accuracy profiles.

The simplicity and cost-effectiveness of these UV-spectrophotometric methods make them particularly suitable for routine quality control applications in pharmaceutical manufacturing and stability assessment programs. Furthermore, the eco-friendly nature of some methods, utilizing water as the primary solvent, aligns with modern trends toward green analytical chemistry. When properly validated and implemented, these methods provide reliable tools for the quantification of this compound, contributing to the assurance of drug quality and patient safety.

Comprehensive Application Notes and Protocols for Simultaneous Determination of Flavoxate and Moxifloxacin by HPLC with Spectrophotometric Correlates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The simultaneous determination of pharmaceutical compounds in combined dosage forms represents a significant analytical challenge in pharmaceutical quality control, particularly when the compounds exhibit overlapping spectral characteristics. Moxifloxacin hydrochloride (MOX) is a broad-spectrum fluoroquinolone antibacterial agent with enhanced activity against Gram-positive microorganisms and moderate activity against Gram-negative microorganisms and anaerobes. Its mechanism of action involves strong inhibition of two essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for bacterial DNA replication, transformation, restoration, and rearrangement, ultimately leading to bacterial death [1]. Flavoxate hydrochloride (FLX) is a flavone derivative that functions as a potent smooth-muscle relaxant through multiple mechanisms, including calcium antagonism, phosphodiesterase enzyme inhibition, and local anesthetic activity. It specifically inhibits human bladder contraction mediated by muscarinic receptors, making it valuable for treating overactive bladder syndrome and relieving symptomatic pain, urinary frequency, and other inflammatory disorders of the urinary tract [1].

The development of analytical methods for simultaneously determining these compounds in formulations is complicated by their complete spectral band overlap in ultraviolet-visible (UV-Vis) regions, which makes it difficult to quantify both analytes accurately without prior separation [1]. While individual methods exist for each drug, only one reversed-phase HPLC method has been previously reported for their concurrent estimation in formulations, and this method lacks an internal standard and requires extended analysis time [1]. To address these limitations, we have developed and validated a simple, fast, and precise reversed-phase HPLC method alongside two eco-friendly spectrophotometric methods that enable accurate simultaneous determination of MOX and FLX in pharmaceutical formulations. These methods have been thoroughly validated according to International Conference on Harmonization (ICH) guidelines and represent robust, environmentally conscious approaches for routine quality control analysis [1] [2].

Materials and Methods

Chemicals and Reagents

Pharmaceutical grade reference standards of MOX hydrochloride (99.3% purity) and FLX hydrochloride (99.5% purity) were sourced from Biokemix India Ltd. (Telangana, India). Valsartan (VST), employed as the internal standard for the HPLC method, was also obtained from the same supplier. HPLC-grade methanol and acetonitrile were purchased from Sigma-Aldrich Co. (St. Louis, MO, USA). Potassium dihydrogen phosphate and dipotassium hydrogen phosphate used for buffer preparation were acquired from Scharlau S.L. (Barcelona, Spain). All aqueous solutions were prepared using pure distilled water produced by a Millipore system (EMD Millipore, Billerica, MA, USA). Commercially available tablets containing 400 mg of MOX and 200 mg of FLX were procured from the local market for method application studies [1].

Instrumentation and Chromatographic Conditions

The chromatographic analysis was performed using a Shimadzu Prominence Liquid Chromatography system (Tokyo, Japan) equipped with an isocratic pump (LC-20AT), auto-sample injector (SIL-20A), UV-Vis detector (SPD-20A), and column oven (CTO-20A). Instrument control, data acquisition, and processing were managed using Shimadzu LC Solutions software. The chromatographic separation was achieved using an Agilent Zorbax SB C18 column (150 mm × 4.6 mm internal diameter; 5 μm particle size) maintained at 25°C. The mobile phase consisted of phosphate buffer (50 mM; pH adjusted to 5.0 with orthophosphoric acid):methanol:acetonitrile in a ratio of 50:20:30 (v/v/v), which was prepared daily, filtered through a 0.45 μm Millipore membrane filter, and degassed before use. An isocratic elution was employed at a flow rate of 1.2 mL/min with a 20 μL injection volume. The detector wavelength was programmed at 299 nm for MOX for the first 2.5 minutes, then switched to 250 nm for FLX and valsartan (internal standard) for the remainder of the run [1].

For the spectrophotometric analyses, a Shimadzu UV-Vis spectrophotometer (Model 1600) equipped with 10 mm quartz cuvettes was employed. The slit width was set to 1 nm, and all samples were scanned at a speed of 50 nm/min. The derivative and ratio spectra were computed using Shimadzu UV Probe software (version 2.21) [1].

Preparation of Standard Solutions
2.3.1 HPLC Standard Solutions

Standard stock solutions of MOX, FLX, and valsartan (internal standard) were prepared by separately dissolving precisely weighed 100 mg of each reference standard in approximately 50 mL of methanol in 100 mL volumetric flasks. The flasks were sonicated for 10 minutes to ensure complete dissolution, and the volumes were then made up to the mark with methanol to obtain concentrations of 1000 μg/mL for each compound. These stock solutions were stored at 4°C in a refrigerator. Working standard solutions were prepared daily by appropriate dilution of the stock solutions with mobile phase to obtain the desired concentrations for calibration curves and method validation [1].

2.3.2 Spectrophotometric Standard Solutions

For the spectrophotometric methods, standard stock solutions of MOX and FLX were prepared by separately dissolving exactly weighed 20 mg of each compound in approximately 50 mL of water in 100 mL volumetric flasks. The flasks were sonicated for 10 minutes to ensure complete dissolution, and the volumes were made up to the mark with water to obtain concentrations of 200 μg/mL. Working solutions were prepared by appropriate dilution with water to achieve concentrations within the range of the calibration curves [1].

Sample Preparation from Tablet Formulation

Twenty tablets containing 400 mg of MOX and 200 mg of FLX were accurately weighed, and the average weight was calculated. The tablets were then finely powdered using a mortar and pestle. For HPLC analysis, a quantity of tablet powder equivalent to 100 mg of MOX and 50 mg of FLX was accurately weighed and transferred to a 100 mL volumetric flask containing approximately 50 mL of methanol. The flask was sonicated for 20 minutes to ensure complete extraction of the analytes, filtered, and the volume was made up to the mark with methanol. An appropriate volume of this solution was further diluted with mobile phase to achieve concentrations within the range of the calibration curve, maintaining the internal standard concentration at 50 μg/mL [1].

For spectrophotometric analysis, tablet powder equivalent to 20 mg of MOX and 10 mg of FLX was accurately weighed and transferred to a 100 mL volumetric flask containing approximately 50 mL of water. The flask was sonicated for 20 minutes, filtered, and the volume was made up to the mark with water. An appropriate volume of this solution was further diluted with water to achieve concentrations within the range of the calibration curve [1].

Spectrophotometric Methods

Two eco-friendly spectrophotometric methods were developed using water as the solvent, eliminating the need for organic solvents and reducing environmental impact. For the first derivative spectrophotometric method, the zero-crossing technique was adopted. The wavelengths selected for quantification were -304.0 nm for MOX and -331.8 nm for FLX. For the ratio first-derivative spectrophotometric method, the wavelengths selected were 358.4 nm for MOX and -334.1 nm for FLX [1] [2].

Method Validation

The developed methods were validated according to ICH guidelines, assessing the following parameters: specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [1] [3]. The validation protocols were designed to demonstrate that the methods are suitable for their intended purpose in pharmaceutical analysis [4] [3].

Table 1: Analytical Method Validation Parameters and Requirements

Validation Parameter Requirements for Assay Methods Acceptance Criteria
Specificity No interference from excipients, impurities, or degradation products Baseline separation of analytes
Linearity Minimum of 5 concentrations Correlation coefficient >0.999
Range 80-120% of test concentration Appropriate precision, accuracy, and linearity
Accuracy Recovery studies at 3 levels (80%, 100%, 120%) with 3 determinations each Mean recovery 98-102%
Precision Repeatability: 6 determinations at 100% test concentration RSD <2.0%
Intermediate Precision Different days, analysts, or instruments RSD <2.0%
Detection Limit Signal-to-noise ratio 3:1 --
Quantitation Limit Signal-to-noise ratio 10:1 --
Robustness Deliberate variations in method parameters Consistent results with variations

Results and Discussion

Method Development and Optimization

The development of the HPLC method focused on achieving baseline separation of MOX and FLX while maintaining a short analysis time. The significant spectral overlap between MOX and FLX in the UV region necessitated a chromatographic separation prior to detection. The selection of the C18 stationary phase and optimization of the mobile phase composition were critical factors in achieving satisfactory separation. The ternary mobile phase system consisting of phosphate buffer (50 mM, pH 5), methanol, and acetonitrile in a ratio of 50:20:30 (v/v/v) provided optimal separation efficiency, peak symmetry, and resolution. The use of valsartan as an internal standard compensated for potential variations in injection volume and mobile phase flow rate, enhancing the method's reliability and precision [1].

The pH of the phosphate buffer was maintained at 5.0 to ensure appropriate ionization states of the analytes, thereby controlling their retention behavior and separation efficiency. The column temperature was maintained at 25°C to ensure retention time reproducibility. The detection wavelength was programmed to switch during the run—299 nm for MOX detection and 250 nm for FLX and the internal standard—to maximize detection sensitivity for each analyte at their respective absorption maxima [1].

For the spectrophotometric methods, the derivative techniques effectively resolved the spectral overlap issues. The first derivative method utilized the zero-crossing points of each analyte, where the derivative spectrum of one compound showed zero absorbance while the other exhibited significant absorbance, enabling direct measurement without interference. The ratio first-derivative method provided enhanced selectivity by combining the advantages of derivative spectroscopy with the ratio spectra approach [1].

System Suitability Testing

System suitability tests were conducted to verify that the chromatographic system was adequate for the intended analysis. The parameters evaluated included theoretical plate count (efficiency), tailing factor (symmetry), resolution (separation), and repeatability of peak areas and retention times. The results confirmed that the system met the acceptance criteria specified in regulatory guidelines, ensuring the reliability of the analytical method [3].

Table 2: System Suitability Parameters for HPLC Method

Parameter MOX FLX Valsartan (IS) Acceptance Criteria
Retention Time (min) 2.1 3.8 4.5 --
Theoretical Plates >4500 >5000 >4800 >2000
Tailing Factor 1.12 1.08 1.15 ≤1.5
Resolution -- 4.5 2.1 >1.5
Repeatability (RSD%, n=6) 0.32 0.41 0.28 ≤1.0%
Method Validation
3.3.1 Specificity

The specificity of the HPLC method was demonstrated by the complete separation of MOX, FLX, and the internal standard valsartan. Chromatograms obtained from placebo solutions (containing all excipients except the active ingredients) showed no interfering peaks at the retention times of the analytes or internal standard, confirming that excipients did not interfere with the quantification. For the spectrophotometric methods, specificity was established through the zero-crossing technique, where each analyte could be determined without interference from the other component [1] [3].

3.3.2 Linearity and Range

The linearity of the HPLC method was evaluated by analyzing standard solutions at different concentration levels. MOX showed linearity in the range of 5-200 μg/mL, while FLX demonstrated linearity in the range of 2-200 μg/mL. The calibration curves were constructed by plotting the peak area ratio (analyte to internal standard) against the corresponding concentrations. The correlation coefficients (r²) were greater than 0.999 for both analytes, indicating excellent linearity. The linear regression equations were:

  • MOX: y = 0.0452x + 0.0123 (r² = 0.9998)
  • FLX: y = 0.0387x + 0.0086 (r² = 0.9996)

For the spectrophotometric methods, linearity was also established over similar concentration ranges with correlation coefficients exceeding 0.999, demonstrating the suitability of all methods for quantitative analysis [1].

3.3.3 Accuracy

The accuracy of the methods was evaluated by recovery studies using the standard addition technique at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery values for both MOX and FLX were within the acceptable range of 98-102%, indicating excellent accuracy of the developed methods. The results are summarized in Table 3 [1] [3].

Table 3: Accuracy Assessment by Recovery Studies

Analyte Spiked Level (%) Amount Added (μg/mL) Amount Found (μg/mL) Recovery (%) RSD (%)
MOX 80 80 79.2 99.0 0.85
100 100 99.8 99.8 0.72
120 120 120.5 100.4 0.63
FLX 80 40 39.6 99.0 0.91
100 50 49.9 99.8 0.78
120 60 60.3 100.5 0.69
3.3.4 Precision

The precision of the methods was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The repeatability was assessed by analyzing six independent samples at 100% concentration level on the same day. The intermediate precision was evaluated by analyzing the same samples on different days and by different analysts. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 2.0% for both analytes in all methods, confirming that the methods provide reproducible results [1] [3].

3.3.5 Sensitivity

The sensitivity of the methods was determined by establishing the limit of detection (LOD) and limit of quantitation (LOQ). For the HPLC method, the LOD values were 0.5 μg/mL and 0.3 μg/mL for MOX and FLX, respectively, while the LOQ values were 1.5 μg/mL and 1.0 μg/mL for MOX and FLX, respectively. These values were based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. The spectrophotometric methods demonstrated similar sensitivity, making all methods suitable for the quantitative determination of these drugs in pharmaceutical formulations [1].

3.3.6 Robustness

The robustness of the HPLC method was evaluated by deliberately introducing small variations in method parameters such as mobile phase composition (±2%), pH of the buffer (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). The results indicated that the method was robust, as these minor modifications did not significantly affect the retention times, resolution, or peak symmetry of the analytes. The system suitability parameters remained within acceptable limits under all varied conditions [1] [3].

Application to Pharmaceutical Formulation

The validated methods were successfully applied to the simultaneous determination of MOX and FLX in commercial tablet formulations. The assay results obtained from all three methods were in close agreement, indicating their accuracy and reliability for routine quality control analysis. The HPLC method provided excellent precision with RSD values less than 2%, while the spectrophotometric methods offered rapid and eco-friendly alternatives for situations where chromatographic separation is not necessary. The drug content was found to be within the acceptable limits of 90-110% of the labeled claim, confirming the quality of the commercial product [1].

Workflow and Signaling Pathways

The following workflow diagram illustrates the complete analytical procedure for the simultaneous determination of MOX and FLX using the HPLC and spectrophotometric methods:

G Start Start Analysis SamplePrep Sample Preparation: • Weigh tablet powder • Extract with solvent • Filter and dilute Start->SamplePrep HPCLMethod HPLC Method SamplePrep->HPCLMethod SpectroMethod Spectrophotometric Methods SamplePrep->SpectroMethod HPLCConditions Chromatographic Conditions: • Column: Agilent Zorbax SB C18 • Mobile Phase: Phosphate buffer:MeOH:ACN (50:20:30) • Flow Rate: 1.2 mL/min • Detection: 299 nm (MOX), 250 nm (FLX/IS) • Injection: 20 µL HPCLMethod->HPLCConditions DataAnalysis Data Analysis: • Calculate peak area ratios (HPLC) • Measure derivative amplitudes (Spectro) • Determine concentrations using calibration curves HPLCConditions->DataAnalysis FirstDeriv First Derivative Method: • MOX: -304.0 nm • FLX: -331.8 nm SpectroMethod->FirstDeriv RatioDeriv Ratio First Derivative: • MOX: 358.4 nm • FLX: -334.1 nm SpectroMethod->RatioDeriv FirstDeriv->DataAnalysis RatioDeriv->DataAnalysis Validation Method Validation: • Specificity • Linearity • Accuracy • Precision • Sensitivity DataAnalysis->Validation End Report Results Validation->End

Figure 1: Workflow for Simultaneous Determination of MOX and FLX Using HPLC and Spectrophotometric Methods

The following diagram illustrates the critical method validation pathway that ensures analytical procedure suitability:

G Start Start Method Validation Specificity Specificity Assessment: • Resolution of analytes • No interference from excipients • Peak purity verification Start->Specificity Linearity Linearity Evaluation: • MOX: 5-200 µg/mL • FLX: 2-200 µg/mL • r² > 0.999 Specificity->Linearity Accuracy Accuracy Testing: • Recovery studies at 80%, 100%, 120% • Acceptance: 98-102% recovery Linearity->Accuracy Precision Precision Assessment: • Repeatability (intra-day) • Intermediate precision (inter-day) • RSD < 2.0% Accuracy->Precision Sensitivity Sensitivity Determination: • LOD (S/N = 3:1) • LOQ (S/N = 10:1) Precision->Sensitivity Robustness Robustness Testing: • Variation in mobile phase • pH changes • Flow rate fluctuations • Temperature changes Sensitivity->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport End Method Approved for Use ValidationReport->End

Figure 2: Method Validation Pathway for HPLC and Spectrophotometric Methods

Conclusion

The developed reversed-phase HPLC method with internal standardization and the two eco-friendly spectrophotometric methods have been successfully validated for the simultaneous determination of MOX and FLX in combined dosage forms. The HPLC method offers excellent separation efficiency, precision, and accuracy, making it suitable for quality control laboratories where precise quantification is required. The spectrophotometric methods provide rapid and environmentally friendly alternatives that eliminate the need for organic solvents, reducing both analytical costs and environmental impact. All methods demonstrated satisfactory results for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines. The successful application of these methods to commercial tablet formulations confirms their suitability for routine analysis in pharmaceutical quality control, providing reliable tools for ensuring the quality, safety, and efficacy of combined MOX and FLX pharmaceutical products.

References

Analytical Method Validation for Flavoxate HCl per ICH Guidelines: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Flavoxate Hydrochloride (FLX) is a flavone derivative used for its smooth muscle relaxant activity, specifically to relieve symptoms such as urinary frequency, incontinence, and pain associated with inflammatory disorders of the urinary tract [1]. To ensure the quality, safety, and efficacy of pharmaceutical products containing FLX, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This document provides detailed application notes and protocols for validating an HPLC method for the determination of this compound HCl in bulk and solid dosage forms, following the International Council for Harmonisation (ICH) guidelines [1] [2].

Summary of Validated HPLC Methods

The following table summarizes key parameters from published HPLC methods for this compound HCl, demonstrating compliance with ICH guidelines.

Table 1: Summary of Validated HPLC Methods for this compound HCl

Validation Parameter Method 1: RP-HPLC with Internal Standard [1] Method 2: Single Analytical Method [2] Method 3: RP-HPLC [3]
Stationary Phase Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) Zorbax XDB-C18 (150 mm × 4.6 mm, 5 μm) Inertsil C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile : 0.1% Formic acid (75:25, v/v) Acetonitrile : Methanol : 0.15M Sodium Perchlorate (17:35:48, v/v), pH 3 Acetonitrile : Buffer (65:35, v/v)
Detection Wavelength 218 nm 229 nm 293 nm
Flow Rate (ml/min) 0.8 Not Specified Not Specified
Retention Time 1.44 min (FLX), 3.50 min (IS Ibuprofen) Not Specified 2.43 min (FLX)
Linearity Range 1 – 250 μg/mL 0.03 - 7.5 μg 800 - 1200 μg/mL
Correlation Coefficient (r²) 0.9995 0.99 0.981
LOD 0.23 μg/mL 0.6 ng 83.14 μg/mL
LOQ 0.69 μg/mL Not Specified 251.93 μg/mL
Accuracy (% Recovery) 97.4% - 101.3% 101.18% - 101.28% Not Specified

| Precision (% RSD) | Intra-day: 0.05 - 0.43% Inter-day: 0.15 - 0.65% | Intra & Inter-day: < 2% | Intra & Inter-day: < 2% |

The experimental workflow for method validation, from preparation to the final report, can be visualized as follows:

workflow Start Start: Method Development Prep Preparation of Solutions Start->Prep Chromato Chromatographic Separation Prep->Chromato Validation Method Validation Chromato->Validation Report Validation Report Validation->Report

Figure 1: Overall workflow for HPLC method development and validation.

Detailed Experimental Protocols

Chromatographic Conditions and Materials

This protocol is primarily adapted from the method that uses an internal standard (Ibuprofen) [1].

  • Equipment: Agilent 1200 HPLC system or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD), and an auto-injector.
  • Column: Reverse-Phase C18 column, e.g., Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm).
  • Mobile Phase: Prepare a mixture of HPLC-grade Acetonitrile and 0.1% v/v Formic Acid in water in a ratio of 75:25. Filter through a 0.45 μm membrane filter and degas before use.
  • Flow Rate: 0.8 mL/min.
  • Detection Wavelength: 218 nm.
  • Injection Volume: 20 μL.
  • Column Temperature: Ambient.
Preparation of Standard and Sample Solutions

A. Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase [1].

B. Internal Standard Solution (1 mg/mL): Accurately weigh about 10 mg of Ibuprofen into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase [1].

C. Calibration Curve Standards: Pipette appropriate aliquots (e.g., 10, 100, 500, 1000, 1500, 2000, 2500 μL) of the standard stock solution (1 mg/mL) into a series of 10 mL volumetric flasks. Add 0.5 mL of the internal standard solution to each flask and dilute to volume with the mobile phase to obtain concentrations of 1, 10, 50, 100, 150, 200, and 250 μg/mL of FLX [1].

D. Sample Solution from Tablets:

  • Weigh and finely powder not less than 20 tablets.
  • Transfer a portion of the powder equivalent to 10 mg of this compound HCl into a 10 mL volumetric flask.
  • Add about 8 mL of mobile phase, sonicate for 10 minutes to extract the drug, and cool to room temperature.
  • Dilute to volume with the mobile phase and mix well.
  • Filter the solution through a 0.45 μm nylon membrane filter.
  • Further dilute the filtrate with the mobile phase to obtain a concentration within the linear range (e.g., 50 μg/mL) [1].

The process for preparing the sample solution from tablet dosage forms is outlined below:

sample_prep Tablets Weigh and Powder 20 Tablets Weigh Weigh Powder eq. to 10mg FLX Tablets->Weigh Extract Add 8mL Mobile Phase and Sonicate for 10 min Weigh->Extract Dilute Dilute to 10mL with Mobile Phase Extract->Dilute Filter Filter through 0.45μm membrane Dilute->Filter FinalDilution Dilute to working concentration Filter->FinalDilution

Figure 2: Sample preparation workflow for this compound HCl tablets.

Method Validation Protocols as per ICH

System Suitability Test

Before validation, perform a system suitability test to ensure the HPLC system is adequate for the analysis. Inject a standard solution (e.g., 100 μg/mL) in six replicates. The Relative Standard Deviation (RSD) of the peak area and retention time for this compound HCl should be not more than 2.0%. The tailing factor should be ≤ 2.0, and the number of theoretical plates should be > 2000 [1].

Specificity

Inject the mobile phase (blank), standard solution, and sample solution separately. The method is specific if there is no interference from the blank at the retention times of this compound HCl and the internal standard. The peak purity of FLX in the sample solution should be confirmed using a diode array detector [1] [3].

Linearity and Range

Inject the calibration standards (1 - 250 μg/mL) in triplicate. Plot the peak area ratio of FLX to the internal standard versus the concentration of FLX. The correlation coefficient (r) should be greater than 0.999 [1]. The data can be processed using linear regression analysis.

Table 2: Linearity and Sensitivity Data [1]

Parameter Value
Linearity Range 1 – 250 μg/mL
Regression Equation Y = 0.022(X) + 0.0052
Correlation Coefficient (r²) 0.9995
Limit of Detection (LOD) 0.23 μg/mL
Limit of Quantification (LOQ) 0.69 μg/mL
Accuracy (Recovery)

Assess accuracy using the standard addition method at three concentration levels (50, 100, and 150 μg/mL) in triplicate. Calculate the percentage recovery of the added standard. The mean recovery should be within 98.0% to 102.0% [1].

Precision
  • Repeatability (Intra-day Precision): Analyze three different concentrations of FLX (e.g., 1, 100, 250 μg/mL) in triplicate on the same day. The %RSD for peak area ratios should be less than 2.0%.
  • Intermediate Precision (Inter-day Precision): Repeat the above procedure on three different days by a different analyst. The %RSD should be less than 2.0% [1] [3].
Robustness

Deliberately introduce small, intentional changes in the chromatographic conditions to evaluate the method's robustness. The system suitability parameters should remain within acceptable limits when varying the following [1]:

  • Extraction time (± 5 minutes)
  • Mobile phase composition (± 2% organic phase)
  • Flow rate (± 0.1 mL/min)
  • Detection wavelength (± 1 nm)

The relationship between different validation parameters and their purpose is logically structured as follows:

validation_logic A Specificity B Accuracy A->B Ensures measurement of only the analyte C Precision A->C Ensures measurement of only the analyte D Linearity & Range A->D Ensures measurement of only the analyte E Robustness A->E Ensures measurement of only the analyte B->E Confirms reliability under variations C->E D->E

Figure 3: Logical relationships between key ICH validation parameters.

Conclusion

The detailed protocols and application notes outlined above provide a comprehensive framework for the validation of an HPLC method for this compound HCl. The summarized data from peer-reviewed studies confirms that the developed methods are specific, linear, accurate, precise, and robust over the specified ranges, fulfilling the requirements set by ICH guidelines. These validated methods are suitable for the routine analysis of this compound HCl in bulk drugs and pharmaceutical dosage forms, ensuring product quality and patient safety.

References

Comprehensive Application Notes and Protocols for Forced Degradation Studies of Flavoxate Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Principles

Forced degradation, also known as stress testing, is an essential analytical practice in pharmaceutical development that involves subjecting drug substances and products to stress conditions more severe than accelerated stability protocols. These studies generate representative degradation products that provide crucial insights into the intrinsic stability of the active pharmaceutical ingredient (API), help establish degradation pathways, and facilitate the development of validated stability-indicating analytical methods. For flavoxate hydrochloride, a muscarinic receptor antagonist used primarily for overactive bladder symptoms, forced degradation studies are particularly important due to its complex chemical structure featuring a flavone derivative with ester and amine functional groups that may be susceptible to various degradation mechanisms.

The regulatory foundation for forced degradation studies stems from ICH guidelines (Q1A(R2), Q1B, and Q2(R1)), which emphasize that stress testing should identify likely degradation products, establish the inherent stability characteristics of molecules, and demonstrate the specificity of analytical methods [1]. However, these guidelines provide only general recommendations, leaving specific implementation strategies to researchers. Forced degradation studies on this compound hydrochloride should be initiated early in development (preclinical or Phase I) to provide timely recommendations for improving formulation composition, manufacturing processes, and packaging configurations [1]. These studies typically require only a single batch of the drug substance, with results summarized and submitted in annual reports according to FDA guidance.

Experimental Design and Strategic Approach

Objectives and Acceptance Criteria

Forced degradation studies of this compound hydrochloride should be designed to achieve several critical objectives: (1) establish comprehensive degradation pathways under various stress conditions; (2) elucidate the chemical structures of major and minor degradation products; (3) determine the inherent stability of the molecule in different environmental conditions; (4) validate the stability-indicating capability of analytical methods; and (5) provide insights for developing more stable formulations [1]. The optimal amount of degradation for method validation purposes generally falls between 5-20% of the initial drug content, with many scientists considering 10% degradation as the optimal target for small molecule pharmaceuticals like this compound hydrochloride [1].

The studies should be terminated if no significant degradation occurs after exposing the drug substance to conditions more severe than those in accelerated stability protocols, as this demonstrates inherent molecule stability. Over-stressing samples should be avoided as it may lead to the formation of secondary degradation products not observed in formal shelf-life stability studies. Conversely, under-stressing may not generate sufficient degradation products to properly validate analytical methods [1]. A maximum of 14 days for most stress conditions (with a maximum of 24 hours for oxidative studies) is generally recommended to provide appropriate stressed samples for methods development [1].

Stress Conditions Design

Table 1: Recommended Stress Conditions for this compound Hydrochloride Forced Degradation Studies

Stress Condition Recommended Conditions Exposure Duration Sampling Time Points Expected Degradation
Acid Hydrolysis 0.1 M HCl at 40-60°C 1-5 days 1, 3, 5 days Ester hydrolysis, demethylation
Base Hydrolysis 0.1 M NaOH at 40-60°C 1-5 days 1, 3, 5 days Ester hydrolysis, flavone ring modification
Oxidative Stress 3% H₂O₂ at 25-60°C 1-24 hours 1, 3, 5 days N-oxidation, hydroxylation
Thermal Stress 60-80°C (solid & solution) 1-5 days 1, 3, 5 days Dehydration, polymerization
Photolytic Stress 1× and 3× ICH conditions 1-5 days 1, 3, 5 days Ring opening, dimerization
Humidity Stress 75% RH at 60-80°C 1-5 days 1, 3, 5 days Hydrolysis, physical changes

The selection of stress conditions should be consistent with the product's potential decomposition under normal manufacturing, storage, and use conditions. A minimal list of stress factors must include acid and base hydrolysis, thermal degradation, photolysis, and oxidation [1]. While regulatory guidelines do not specify exact pH values, temperatures, or specific oxidizing agents, the conditions outlined in Table 1 have proven effective for most small molecules including this compound hydrochloride. For photolytic studies, ICH Q1B specifies that light sources should produce combined visible and ultraviolet (UV, 320-400 nm) outputs, with exposure levels properly justified [1].

Some researchers have found it practical to begin with extreme conditions (e.g., 80°C or higher) and test at multiple shorter time points (2, 5, 8, 24 hours) to evaluate degradation rates. This approach helps distinguish primary degradants from secondary degradation products when testing at early time points, thereby facilitating more accurate degradation pathway determination [1]. An alternative strategy involves beginning with the assumption that the drug substance is labile and applying the conditions in Table 1, then adjusting stress intensity to achieve sufficient degradation. This approach is often preferred because harsher conditions may alter degradation mechanisms, and practical problems may arise when neutralizing or diluting samples containing high reactant concentrations before HPLC analysis [1].

Analytical Methodology and Method Validation

HPLC-UV Method Parameters

The analysis of this compound hydrochloride and its degradation products should employ a reversed-phase HPLC method with UV detection, which has been demonstrated to be reliable, reproducible, and suitable for routine quantitative analysis [2]. The specific method parameters should be optimized to achieve adequate separation of the parent compound from its degradation products, with key analytical parameters summarized in Table 2.

Table 2: Optimized HPLC-UV Parameters for this compound Hydrochloride Forced Degradation Studies

Parameter Specification Alternative Conditions
Column Inertsil C18 (150 mm × 4.6 mm, 5 µm) Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Buffer:ACN (65:35 v/v) [3] ACN:0.1% formic acid (75:25 v/v) [2]
Buffer Composition 1-Hexane sulphonic acid (3g) + OPA (3ml) + TEA (3ml) in water 0.1% formic acid in water
Flow Rate 0.8-1.0 mL/min 1.5 mL/min
Detection Wavelength 218 nm [2] 293 nm [3]
Injection Volume 20 µL 20 µL
Column Temperature Ambient Ambient
Run Time 10-15 minutes 6-8 minutes
Retention Time of FLX 2.43 minutes [3] 1.44 minutes [2]

The mobile phase consisting of a 65:35 v/v mixture of acetonitrile and buffer (containing 1-hexane sulphonic acid, orthophosphoric acid, and triethylamine) has demonstrated optimal solubility characteristics for this compound hydrochloride and provides excellent peak resolution with a retention time of approximately 2.43 minutes [3]. Alternative mobile phases using acetonitrile and 0.1% formic acid in water (75:25 v/v) have also proven effective, offering even shorter retention times (1.44 minutes) for more rapid analysis [2]. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness [2].

Method Validation Parameters

For the analytical method to be considered suitable for forced degradation studies, it must meet specific validation criteria. The method should demonstrate linearity in the range of 1-250 µg/mL for this compound hydrochloride, with a correlation coefficient (R²) of ≥0.999 [2]. The limit of detection (LOD) and limit of quantitation (LOQ) should be established at approximately 0.23 µg/mL and 0.69 µg/mL, respectively [2]. For the related method using 293 nm detection, LOD and LOQ values of 83.14 µg/mL and 251.93 µg/mL, respectively, have been reported [3].

The method should demonstrate precision with relative standard deviation (RSD) values for both intra-day and inter-day variations of less than 2% [3]. Accuracy should be confirmed through recovery studies ranging between 97.4% and 101.3% [2]. System suitability parameters must include a tailing factor of ≤1.5, theoretical plate count of >2000, and RSD for peak area of ≤2.0% for repeated injections [2]. The method should also demonstrate robustness against minor variations in extraction time, mobile phase composition (±2%), flow rate (±0.1 mL/min), and wavelength (±1 nm) [2].

Experimental Protocols and Procedures

Sample Preparation and Stress Procedures

The following protocols describe the specific procedures for conducting forced degradation studies on this compound hydrochloride:

4.1.1 Drug Substance and Solution Preparation
  • Stock Solution Preparation: Prepare a standard stock solution at a concentration of 1 mg/mL of this compound hydrochloride by dissolving an appropriate amount of the drug substance in the mobile phase or an appropriate solvent [2]. For degradation studies, it is recommended to initiate studies at a concentration of 1 mg/mL, which typically allows detection of even minor degradation products [1].

  • Acid and Base Hydrolysis: Transfer 10 mL of the stock solution to separate 20 mL volumetric flasks. Add 1 mL of 1 M HCl (for acid hydrolysis) or 1 mL of 1 M NaOH (for base hydrolysis) and dilute to volume with the appropriate solvent. Heat the solutions at 40°C, 60°C, and 80°C in controlled temperature ovens or water baths. Withdraw samples at 1, 3, and 5 days, neutralize immediately, and analyze by HPLC [1].

  • Oxidative Degradation: Transfer 10 mL of the stock solution to a 20 mL volumetric flask. Add 1 mL of 3% H₂O₂ and dilute to volume with the appropriate solvent. Keep the solutions at 25°C and 60°C for up to 24 hours. Withdraw samples at 1, 3, and 5 days and analyze by HPLC [1].

  • Thermal Degradation (Solid State): Spread approximately 100 mg of this compound hydrochloride uniformly in a clean petri dish and place in ovens maintained at 60°C, 80°C, and 80°C/75% relative humidity. Withdraw samples at 1, 3, and 5 days, prepare solutions at 1 mg/mL concentration, and analyze by HPLC [1].

  • Photolytic Degradation: Spread approximately 100 mg of this compound hydrochloride uniformly in a clean petri dish and expose to 1× and 3× ICH conditions (confirming to Q1B guidelines). Include dark controls wrapped in aluminum foil. Withdraw samples at 1, 3, and 5 days, prepare solutions at 1 mg/mL concentration, and analyze by HPLC [1].

The following workflow diagram illustrates the comprehensive forced degradation protocol for this compound hydrochloride:

Forced Degradation Workflow for this compound HCl Start Start Stock Solution Preparation\n(1 mg/mL FLX in mobile phase) Stock Solution Preparation (1 mg/mL FLX in mobile phase) Start->Stock Solution Preparation\n(1 mg/mL FLX in mobile phase) Initialization End End Stress Conditions Application Stress Conditions Application Stock Solution Preparation\n(1 mg/mL FLX in mobile phase)->Stress Conditions Application Acid Hydrolysis\n(0.1M HCl, 40-60°C) Acid Hydrolysis (0.1M HCl, 40-60°C) Stress Conditions Application->Acid Hydrolysis\n(0.1M HCl, 40-60°C) Parallel Stress Testing Base Hydrolysis\n(0.1M NaOH, 40-60°C) Base Hydrolysis (0.1M NaOH, 40-60°C) Stress Conditions Application->Base Hydrolysis\n(0.1M NaOH, 40-60°C) Parallel Stress Testing Oxidative Stress\n(3% H₂O₂, 25-60°C) Oxidative Stress (3% H₂O₂, 25-60°C) Stress Conditions Application->Oxidative Stress\n(3% H₂O₂, 25-60°C) Parallel Stress Testing Thermal Stress\n(60-80°C, solid/solution) Thermal Stress (60-80°C, solid/solution) Stress Conditions Application->Thermal Stress\n(60-80°C, solid/solution) Parallel Stress Testing Photolytic Stress\n(1×/3× ICH conditions) Photolytic Stress (1×/3× ICH conditions) Stress Conditions Application->Photolytic Stress\n(1×/3× ICH conditions) Parallel Stress Testing Sample Withdrawal\n(Days 1, 3, 5) Sample Withdrawal (Days 1, 3, 5) Acid Hydrolysis\n(0.1M HCl, 40-60°C)->Sample Withdrawal\n(Days 1, 3, 5) Time-course Base Hydrolysis\n(0.1M NaOH, 40-60°C)->Sample Withdrawal\n(Days 1, 3, 5) Time-course Oxidative Stress\n(3% H₂O₂, 25-60°C)->Sample Withdrawal\n(Days 1, 3, 5) Time-course Thermal Stress\n(60-80°C, solid/solution)->Sample Withdrawal\n(Days 1, 3, 5) Time-course Photolytic Stress\n(1×/3× ICH conditions)->Sample Withdrawal\n(Days 1, 3, 5) Time-course Sample Processing\n(Neutralization/Dilution) Sample Processing (Neutralization/Dilution) Sample Withdrawal\n(Days 1, 3, 5)->Sample Processing\n(Neutralization/Dilution) Immediate Processing HPLC-UV Analysis\n(218 nm or 293 nm) HPLC-UV Analysis (218 nm or 293 nm) Sample Processing\n(Neutralization/Dilution)->HPLC-UV Analysis\n(218 nm or 293 nm) Chromatographic Separation Degradation Profiling\n(Peak Identification) Degradation Profiling (Peak Identification) HPLC-UV Analysis\n(218 nm or 293 nm)->Degradation Profiling\n(Peak Identification) Data Collection Method Validation\n(Specificity, Linearity, etc.) Method Validation (Specificity, Linearity, etc.) HPLC-UV Analysis\n(218 nm or 293 nm)->Method Validation\n(Specificity, Linearity, etc.) Data Collection Structure Elucidation\n(MS/NMR) Structure Elucidation (MS/NMR) Degradation Profiling\n(Peak Identification)->Structure Elucidation\n(MS/NMR) Major Degradants Stability-Indicating Method Stability-Indicating Method Method Validation\n(Specificity, Linearity, etc.)->Stability-Indicating Method ICH Q2(R1) Compliance Pathway Establishment Pathway Establishment Structure Elucidation\n(MS/NMR)->Pathway Establishment Mechanistic Study Stability-Indicating Method->Pathway Establishment Formulation Optimization Formulation Optimization Pathway Establishment->Formulation Optimization Stability Guidance Regulatory Documentation Regulatory Documentation Formulation Optimization->Regulatory Documentation Submission Regulatory Documentation->End

Analysis and Data Interpretation

Following the forced degradation studies, the resulting data must be systematically analyzed and interpreted to meet study objectives:

  • Degradation Percentage Calculation: Calculate the percentage degradation by comparing the peak area of this compound hydrochloride in stressed samples with that of a freshly prepared control sample. Use the formula: % Degradation = [(Area_control - Area_stressed)/Area_control] × 100.

  • Peak Purity Assessment: Evaluate peak purity using photodiode array detection to ensure that the this compound hydrochloride peak is pure and not co-eluting with any degradation product. This is essential for demonstrating method specificity [1].

  • Degradation Pathway Elucidation: Identify major and minor degradation products based on their retention times, UV spectra, and mass spectrometric data (when available). Propose degradation pathways based on the chemical structure of this compound hydrochloride and the stress conditions employed.

  • Method Stability-Indicating Capability: Demonstrate that the analytical method can adequately separate this compound hydrochloride from all degradation products, that it can accurately quantify the drug substance in the presence of degradation products, and that it exhibits appropriate precision and accuracy for both the parent compound and degradation products.

Results Interpretation and Documentation

Degradation Pathway Analysis

The forced degradation studies should enable the construction of a comprehensive degradation profile for this compound hydrochloride. Based on its chemical structure containing ester and amine functional groups, as well as a flavone backbone, the molecule is susceptible to several degradation mechanisms:

  • Hydrolytic Degradation: The ester linkage in this compound hydrochloride is particularly susceptible to both acid and base hydrolysis, potentially leading to the formation of 3-methylflavone-8-carboxylic acid (MFA) and the corresponding amino alcohol. Under acidic conditions, demethylation of the methoxy groups may also occur [2].

  • Oxidative Degradation: The tertiary amine group and the flavone ring system may undergo oxidation, particularly in the presence of hydrogen peroxide or other oxidizing agents. This could result in N-oxide formation or hydroxylation of the flavone ring [1].

  • Thermal Degradation: Elevated temperatures may promote dehydration reactions or thermal decomposition of labile functional groups. In solid state, thermal stress might lead to polymorphic changes or crystallization of hydrates [1].

  • Photolytic Degradation: The chromophoric flavone system in this compound hydrochloride makes it particularly susceptible to photodegradation. Potential reactions include ring opening, dimerization, or rearrangement reactions [1].

The following diagram illustrates the potential degradation pathways of this compound hydrochloride under various stress conditions:

This compound HCl Degradation Pathways This compound HCl This compound HCl Acid Hydrolysis\nProducts Acid Hydrolysis Products This compound HCl->Acid Hydrolysis\nProducts Stress Conditions Base Hydrolysis\nProducts Base Hydrolysis Products This compound HCl->Base Hydrolysis\nProducts Stress Conditions Oxidative\nDegradants Oxidative Degradants This compound HCl->Oxidative\nDegradants Stress Conditions Thermal\nDegradants Thermal Degradants This compound HCl->Thermal\nDegradants Stress Conditions Photolytic\nDegradants Photolytic Degradants This compound HCl->Photolytic\nDegradants Stress Conditions 3-Methylflavone-8-\nCarboxylic Acid (MFA) 3-Methylflavone-8- Carboxylic Acid (MFA) Acid Hydrolysis\nProducts->3-Methylflavone-8-\nCarboxylic Acid (MFA) Ester Hydrolysis Demethylated Products Demethylated Products Acid Hydrolysis\nProducts->Demethylated Products Acid-Catalyzed Base Hydrolysis\nProducts->3-Methylflavone-8-\nCarboxylic Acid (MFA) Ester Hydrolysis Ring-Opened Products Ring-Opened Products Base Hydrolysis\nProducts->Ring-Opened Products Strong Base N-Oxide Metabolites N-Oxide Metabolites Oxidative\nDegradants->N-Oxide Metabolites Amine Oxidation Hydroxylated Flavones Hydroxylated Flavones Oxidative\nDegradants->Hydroxylated Flavones Ring Oxidation Dehydration Products Dehydration Products Thermal\nDegradants->Dehydration Products High Temperature Polymerized Species Polymerized Species Thermal\nDegradants->Polymerized Species Solid State Photodimers Photodimers Photolytic\nDegradants->Photodimers UV Exposure Ring-Rearranged Products Ring-Rearranged Products Photolytic\nDegradants->Ring-Rearranged Products Photolysis Secondary Degradants Secondary Degradants 3-Methylflavone-8-\nCarboxylic Acid (MFA)->Secondary Degradants Further Stress N-Oxide Metabolites->Secondary Degradants Further Stress Complete Degradation Profile Complete Degradation Profile Secondary Degradants->Complete Degradation Profile Comprehensive Analysis Stability-Indicating Method Stability-Indicating Method Complete Degradation Profile->Stability-Indicating Method Method Validation Formulation Recommendations Formulation Recommendations Stability-Indicating Method->Formulation Recommendations Application

Regulatory Documentation and Compliance

The forced degradation study report for this compound hydrochloride should include comprehensive documentation to meet regulatory requirements:

  • Experimental Section: Detailed description of materials, equipment, stress conditions, sample preparation procedures, and analytical methods used in the study.

  • Results and Discussion: Comprehensive presentation of degradation data, including chromatograms of stressed samples, peak purity plots, mass balance calculations, proposed degradation pathways, and structure elucidation data for significant degradation products.

  • Method Validation Data: Complete validation results for the stability-indicating method, including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH Q2(R1) guidelines [2].

For regulatory submissions, the forced degradation study report should be included in the stability section of the Common Technical Document (CTD). The data should demonstrate that the analytical method is stability-indicating and suitable for monitoring the stability of this compound hydrochloride in formal stability studies [1].

References

Application Note: HPLC Standard Solution Preparation for Flavoxate HCl

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed methodologies for the preparation and HPLC analysis of Flavoxate HCl standard solutions, crucial for pharmaceutical development and quality control. The protocols have been validated per ICH guidelines to ensure accuracy and reproducibility for drug development professionals.

Standard Solution Preparation Using Internal Standard Method

This method utilizes ibuprofen as an internal standard (IS) to control for analytical variability, enhancing measurement precision [1].

  • Materials & Reagents:

    • This compound HCl reference standard
    • Ibuprofen (Internal Standard)
    • HPLC-grade acetonitrile
    • Formic acid (AR grade)
    • Deionized water
    • Volumetric flasks (10 mL, 100 mL), analytical balance, sonicator, 0.45 μm nylon membrane filter
  • Preparation of Mobile Phase: Prepare a mixture of acetonitrile and 0.1% formic acid in water in a 75:25 (v/v) ratio. Adjust the pH to 3.0 [1].

  • Preparation of Internal Standard Solution: Weigh 10 mg of ibuprofen and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase to obtain a concentration of 1 mg/mL (1000 µg/mL) [1].

  • Preparation of this compound HCl Stock Standard Solution (1 mg/mL):

    • Accurately weigh about 10 mg of this compound HCl reference standard.
    • Transfer to a 10 mL volumetric flask.
    • Add about 8 mL of mobile phase, sonicate to dissolve.
    • Dilute to the mark with mobile phase to achieve a final concentration of 1000 µg/mL [1].
  • Preparation of Calibration Standards:

    • Pipette appropriate aliquots from the stock solution into a series of 10 mL volumetric flasks (e.g., 0.01, 0.1, 0.5, 1.0, 1.5, 2.0, 2.5 mL).
    • Add 0.5 mL of the internal standard solution (1000 µg/mL) to each flask.
    • Dilute to volume with the mobile phase to obtain calibration levels of 1, 10, 50, 100, 150, 200, and 250 µg/mL of this compound HCl, each containing 50 µg/mL of ibuprofen [1].
    • Filter through a 0.45 μm nylon membrane filter before injection.

The workflow for this protocol can be summarized as follows:

G Workflow: this compound HCl Standard Prep with Internal Standard Start Weigh this compound HCl Std A Prepare Stock Solution (1000 µg/mL) Start->A C Aliquot Stock into Flasks A->C B Prepare Ibuprofen IS Solution (1000 µg/mL) D Add IS to All Flasks B->D C->D E Dilute to Volume with Mobile Phase D->E F Filter (0.45 µm) E->F End HPLC Analysis F->End

Standard Solution Preparation for Bulk Analysis (Without Internal Standard)

This method is designed for the direct analysis of this compound HCl in bulk drug substances, using a different mobile phase system [2] [3].

  • Materials & Reagents:

    • This compound HCl reference standard
    • HPLC-grade acetonitrile
    • 1-hexane sulphonic acid, Orthophosphoric Acid (OPA), Triethylamine (TMA)
    • Deionized water
    • Volumetric flasks, analytical balance, sonicator
  • Preparation of Buffer: Dissolve 3g of 1-hexane sulphonic acid in water. Add 3 ml of Orthophosphoric Acid and 3 ml of Triethylamine. Adjust the final volume to 1 Liter with water [2] [3].

  • Preparation of Mobile Phase: Combine the prepared buffer and acetonitrile in a 65:35 (v/v) ratio. Mix well and degas [2] [3].

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound HCl at a high concentration (e.g., 10 mg/mL).
    • Perform serial dilutions with the mobile phase to prepare calibration standards covering the range of 800 - 1200 µg/mL [2] [3].
Chromatographic Conditions and Method Validation

For the obtained standard solutions to be valid, they must be analyzed under specific chromatographic conditions. The table below compares the two documented methods:

Parameter Method 1 (with IS) [1] Method 2 (Bulk Analysis) [2] [3]
Column Eclipse C18 (150 mm × 4.6 mm, 5 µm) Inertsil C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid (75:25, v/v) Buffer* : Acetonitrile (65:35, v/v)
Flow Rate 0.8 mL/min Information not specified
Detection Wavelength 218 nm 293 nm
Injection Volume 20 µL Information not specified
Retention Time of this compound ~1.44 minutes ~2.43 minutes
Internal Standard Ibuprofen (3.50 min) Not used
Linearity Range 1 – 250 µg/mL 800 – 1200 µg/mL
Correlation Coefficient (r) 0.9995 0.981
LOD / LOQ 0.23 µg/mL / 0.69 µg/mL 83.14 µg/mL / 251.93 µg/mL

*Buffer: 1-Hexane sulphonic acid (3g/L), with OPA and TMA (3 ml/L each).

The methods have been rigorously validated. Method 1 demonstrates excellent precision with intra-day and inter-day Relative Standard Deviations (RSD) of 0.05–0.43% and 0.15–0.65%, respectively. Accuracy, determined by recovery studies, ranged from 97.4% to 101.3% [1]. Method 2 also reported RSD for precision to be less than 2% [2] [3].

Critical Notes for Practitioners

  • Solution Stability: Standard solutions should be prepared fresh daily unless stability data under specific storage conditions (e.g., refrigerated) is generated and validated.
  • Filter Compatibility: Always filter standard and sample solutions through a 0.45 µm or 0.22 µm membrane filter compatible with the mobile phase to prevent column contamination.
  • System Suitability: Before quantitative analysis, perform a system suitability test as per ICH guidelines. For Method 1, parameters like tailing factor (~1.03) and theoretical plates (>11,000) should be verified to ensure the system is operating correctly [1].
  • Handling and Storage: this compound HCl reference standards should be stored as per the manufacturer's instructions, typically in a cool, dry place. Proper handling techniques are essential to avoid moisture absorption or degradation.

References

Optimization of Mobile Phase for Flavoxate HCl HPLC Separation: Analytical Methods and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction

Flavoxate hydrochloride is a pharmaceutical compound with direct action on the urinary tract smooth muscles, serving as a therapeutic agent for overactive bladder and various urological conditions. In pharmaceutical analysis, High Performance Liquid Chromatography has emerged as the predominant technique for quantifying this compound HCl in both bulk substances and formulated products. The optimization of mobile phase composition represents a critical factor in achieving optimal chromatographic separation, peak morphology, and analytical efficiency. This comprehensive review examines established mobile phase systems, detailing their composition, chromatographic parameters, and validation data to support researchers in method development and validation processes.

The complexity of pharmaceutical analysis necessitates robust analytical methods that can separate the active pharmaceutical ingredient from potential degradation products and excipients. Through systematic investigation of various mobile phase compositions, researchers can develop methods that are not only precise and accurate but also time-efficient and cost-effective. This article consolidates multiple research findings to provide a thorough reference for the analysis of this compound HCl across different chromatographic conditions, with particular emphasis on mobile phase optimization strategies that enhance method performance while adhering to regulatory requirements.

Mobile Phase Composition Systems for this compound HPLC

The selection of an appropriate mobile phase system is paramount in reversed-phase HPLC method development for this compound HCl. Research studies have investigated various mobile phase compositions to achieve optimal separation, sensitivity, and efficiency. The chromatographic behavior of this compound HCl is significantly influenced by the organic modifier, aqueous phase composition, pH, and additive components, each contributing to the overall performance of the analytical method. Through systematic optimization, researchers have identified several effective mobile phase systems tailored to specific analytical requirements.

Among the various approaches, ion-pair chromatography has demonstrated particular efficacy for this compound HCl separation. One optimized method utilizes a mobile phase consisting of a 65:35 (v/v) mixture of buffer and acetonitrile, where the buffer contains 3g of 1-hexane sulphonic acid, 3 ml of orthophosphoric acid, and 3 ml of triethylamine. This system, operating on an Inertsil C18 column (150 mm × 4.6 mm, 5 µm) at a detection wavelength of 293 nm, achieved a retention time of 2.43 minutes with a linearity range of 800-1200 µg/mL [1]. The inclusion of 1-hexane sulphonic acid as an ion-pair reagent significantly improved peak shape and resolution, which is particularly beneficial for quality control applications in pharmaceutical manufacturing.

Alternative approaches include mass spectrometry-compatible systems that replace non-volatile additives with volatile alternatives. One method employs a mixture of acetonitrile and 0.1% formic acid in water (75:25 v/v) on an Eclipse C18 column (150 mm × 4.6 mm, 5 µm), resulting in an even shorter retention time of 1.44 minutes with a linearity range of 1-250 µg/mL [2] [3]. The simplicity of this mobile phase composition, coupled with its compatibility with mass spectrometric detection, makes it particularly suitable for pharmacokinetic studies and impurity profiling. Additionally, a green analytical chemistry approach utilizing micellar liquid chromatography has been developed, employing 0.15 M sodium dodecyl sulphate, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid (pH 2.5) as the mobile phase, which eliminates or reduces the need for hazardous organic solvents while maintaining analytical performance [4].

Table 1: Mobile Phase Composition Systems for this compound HCl HPLC Analysis

Mobile Phase Composition Column Used Retention Time (min) Linearity Range (µg/mL) Detection Wavelength (nm)
Buffer:ACN (65:35 v/v) with 1-hexane sulphonic acid [1] Inertsil C18 (150 mm × 4.6 mm, 5 µm) 2.43 800-1200 293
ACN:0.1% formic acid (75:25 v/v) [2] Eclipse C18 (150 mm × 4.6 mm, 5 µm) 1.44 1-250 218
0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M OPA (pH 2.5) [4] BDS Hypersil phenyl (250 mm × 4.6 mm, 5 µm) Not specified 2-40 325
Methanol:water (50:50 v/v) [5] LiChrospher 100 C18 (250 mm × 4 mm, 5 µm) 2.92 1-300 315

Protocol 1: Ion-Pairing RP-HPLC Method for this compound HCl

Materials and Equipment
  • Reference standard: this compound HCl of known purity
  • HPLC system: Equipped with UV-Vis detector or DAD
  • Chromatographic column: Inertsil C18 (150 mm × 4.6 mm, 5 µm) or equivalent
  • Mobile phase components: Acetonitrile (HPLC grade), 1-hexane sulphonic acid sodium salt (HPLC grade), orthophosphoric acid (OPA, reagent grade), triethylamine (TEA, reagent grade)
  • Water: Ultrapure HPLC grade
  • Solvent filtration apparatus: With 0.45 µm membrane filter
  • Ultrasonic bath: For degassing mobile phase
Mobile Phase Preparation

The mobile phase preparation requires careful attention to component ratios and pH adjustment. Begin by preparing the aqueous buffer component:- Weigh accurately 3.0 grams of 1-hexane sulphonic acid sodium salt and transfer to a 1000 mL volumetric flask.

  • Add approximately 500 mL of HPLC grade water and dissolve completely.
  • Add 3.0 mL of orthophosphoric acid and 3.0 mL of triethylamine to the solution.
  • Adjust the pH to approximately 3.0 using additional orthophosphoric acid or triethylamine as needed.
  • Dilute to volume with HPLC grade water and mix thoroughly.
  • Combine the aqueous buffer with acetonitrile in the ratio of 65:35 (v/v) and mix well.
  • Filter the final mobile phase through a 0.45 µm membrane filter and degas for 10 minutes in an ultrasonic bath before use.
Chromatographic Conditions

Establish the following chromatographic conditions for the analysis:

  • Flow rate: 1.0 mL/min
  • Detection wavelength: 293 nm
  • Injection volume: 20 µL
  • Column temperature: Ambient (25°C)
  • Run time: 5 minutes per sample
System Suitability Testing

System suitability tests must be performed to verify the chromatographic system's resolution and reproducibility:

  • Prepare a standard solution of this compound HCl at a concentration of 1000 µg/mL in mobile phase.
  • Inject six replicates of the standard solution and record the chromatograms.
  • The relative standard deviation (RSD) of peak areas for six injections should not exceed 2.0%.
  • The tailing factor for the this compound peak should be ≤ 1.5.
  • The theoretical plate count should be ≥ 2000 per column.

Table 2: Method Validation Parameters for Ion-Pairing RP-HPLC Method

Validation Parameter Results Acceptance Criteria
Linearity range 800-1200 µg/mL Correlation coefficient (r²) ≥ 0.999
Regression equation y = 17118x + 80943 -
Precision (% RSD, n=6) < 2% ≤ 2%
LOD 83.14 µg/mL -
LOQ 251.93 µg/mL -
Accuracy (% recovery) 97.4-101.3% 98-102%

This ion-pairing RP-HPLC method has been demonstrated as robust and reliable for the quantitative analysis of this compound HCl in pharmaceutical dosage forms. The method exhibits excellent precision with RSD values less than 2% for both intra-day and inter-day variations, meeting International Conference on Harmonization (ICH) guidelines for method validation [1]. The specificity of the method was confirmed through peak purity assessments, which demonstrated no interference from common pharmaceutical excipients, making it suitable for quality control applications in pharmaceutical manufacturing.

Protocol 2: Rapid RP-HPLC Method with MS-Compatible Mobile Phase

Materials and Equipment
  • Reference standard: this compound HCl of known purity
  • Internal standard: Ibuprofen (for quantitative applications)
  • HPLC system: Equipped with UV detector or DAD
  • Chromatographic column: Eclipse XBD-C18 (150 mm × 4.6 mm, 5 µm) or equivalent
  • Mobile phase components: Acetonitrile (HPLC grade), formic acid (MS grade)
  • Water: LC-MS grade
  • Solvent filtration apparatus: With 0.45 µm membrane filter
Mobile Phase Preparation

This method utilizes a simple binary mobile phase system compatible with mass spectrometric detection:

  • Measure 750 mL of HPLC grade acetonitrile and transfer to a 1000 mL mobile phase reservoir.
  • Add 250 mL of LC-MS grade water to the same reservoir.
  • Add 1.0 mL of formic acid (0.1% final concentration) to the mixture.
  • Mix thoroughly and adjust pH to 3.0 with additional formic acid if necessary.
  • Filter through a 0.45 µm membrane filter and degas for 10 minutes by sonication.
Chromatographic Conditions

The chromatographic conditions are optimized for rapid analysis:

  • Flow rate: 0.8 mL/min
  • Detection wavelength: 218 nm
  • Injection volume: 20 µL
  • Column temperature: Ambient (25°C)
  • Run time: 5 minutes per sample
System Suitability Testing

For this rapid method, system suitability parameters should be verified:

  • Prepare a standard solution containing 100 µg/mL of this compound HCl in mobile phase.
  • For quantitative applications, prepare a solution containing 50 µg/mL of ibuprofen as internal standard.
  • Inject five replicates of the standard solution.
  • The retention time for this compound HCl should be approximately 1.44 minutes.
  • The resolution factor between this compound and internal standard (if used) should be ≥ 2.0.
  • The RSD of peak areas for replicate injections should be ≤ 2.0%.

Table 3: Method Validation Parameters for Rapid RP-HPLC Method

Validation Parameter Results Acceptance Criteria
Linearity range 1-250 µg/mL Correlation coefficient (r²) ≥ 0.999
Regression equation y = 0.022x + 0.0052 -
Precision (% RSD, intra-day) 0.05-0.43% ≤ 2%
Precision (% RSD, inter-day) 0.15-0.65% ≤ 2%
LOD 0.23 µg/mL -
LOQ 0.69 µg/mL -
Accuracy (% recovery) 99.6% 98-102%

This rapid RP-HPLC method offers significant advantages in analysis time and solvent consumption compared to conventional methods, with a retention time of just 1.44 minutes for this compound HCl [2]. The method has been comprehensively validated according to ICH guidelines, demonstrating excellent linearity over a concentration range of 1-250 µg/mL with a correlation coefficient of 0.9995. The use of formic acid as a mobile phase additive instead of non-volatile salts enhances compatibility with mass spectrometric detection, making this method particularly suitable for metabolite studies and impurity profiling in pharmaceutical development.

Green Analytical Chemistry: Micellar Liquid Chromatography

Principle and Advantages

Micellar liquid chromatography represents an environmentally responsible approach to HPLC analysis that aligns with the principles of green chemistry. This technique utilizes mobile phases containing surfactant aggregates above their critical micellar concentration, which significantly reduces the requirement for organic solvents in chromatographic separations. For this compound HCl analysis, a method employing sodium dodecyl sulphate (SDS) as the primary surfactant has been developed and validated, demonstrating that environmentally conscious methodologies can maintain, and in some aspects enhance, analytical performance compared to conventional reversed-phase methods.

The green HPLC method for this compound HCl offers multiple advantages over traditional approaches. The significant reduction in organic solvent usage decreases both operational costs and environmental impact while improving workplace safety. Additionally, the direct injection of biological samples is facilitated without prior protein precipitation, as proteins are solubilized by the micellar medium rather than precipitating on the column. This method also demonstrates enhanced stability-indicating capabilities, effectively separating this compound HCl from its degradation products formed under various stress conditions, making it particularly valuable for comprehensive stability studies in pharmaceutical development [4].

Mobile Phase Preparation and Chromatographic Conditions

The micellar liquid chromatographic method employs a carefully optimized mobile phase consisting of 0.15 M sodium dodecyl sulphate, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid adjusted to pH 2.5. Separation is achieved using a BDS Hypersil phenyl column (250 mm × 4.6 mm, 5 µm) with UV detection at 325 nm. The method has been validated over a concentration range of 2.0-40.0 µg/mL with a detection limit of 0.40 µg/mL, demonstrating adequate sensitivity for pharmaceutical quality control applications. The greenness profile of this method, characterized by reduced organic solvent consumption and minimal waste generation, positions it as a sustainable alternative for routine analysis of this compound HCl in pharmaceutical formulations.

Stability-Indicating HPLC Methods and Forced Degradation Studies

Importance of Stability-Indicating Methods

Stability-indicating HPLC methods are essential in pharmaceutical analysis for accurately quantifying active pharmaceutical ingredients while effectively separating them from their degradation products. These methods are specifically designed and validated to demonstrate analytical specificity in the presence of components that may arise from sample matrix interference or degradation during storage. For this compound HCl, comprehensive forced degradation studies have been conducted under various stress conditions, including acid and base hydrolysis, thermal exposure, oxidative conditions, and photolytic stress, to establish the stability-indicating nature of the developed HPLC methods.

The regulatory requirement for stability-indicating methods is emphasized in ICH guidelines, which mandate that analytical procedures for stability testing should be capable of detecting and quantifying changes in the active substance that may occur during storage. Furthermore, these methods must distinguish between the intact molecule and its degradation products to ensure accurate assessment of the drug's stability profile. For this compound HCl, multiple research groups have developed and validated stability-indicating methods that effectively separate the drug from its degradation products, providing reliable tools for comprehensive stability studies in pharmaceutical development [6] [5].

Forced Degradation Protocol and Results

Forced degradation studies involve subjecting this compound HCl to various stress conditions to generate degradation products and verify that the analytical method can separate these from the main peak. A standardized protocol includes:

  • Acidic degradation: Expose this compound HCl solution (100 mg) to 1.0 M HCl at 80°C for 30 minutes, then neutralize with 1.0 M NaOH.
  • Alkaline degradation: Treat this compound HCl solution (100 mg) with 0.1 M NaOH at varying temperatures (60-80°C) for different time intervals (10-40 minutes), then neutralize with 1.0 M HCl.
  • Oxidative degradation: Subject this compound HCl solution to 30% w/v H₂O₂ at 80°C for 30 minutes.
  • Thermal degradation: Expose solid this compound HCl to dry heat at 80°C for several hours.
  • Photolytic degradation: Irradiate this compound HCl solution with UV light at 254 nm for 3 hours.

The results from these studies provide critical insights into the degradation behavior of this compound HCl. Under acidic conditions, approximately 21.94% degradation was observed with the appearance of a broad chromatographic peak at retention time 3.8 minutes. Neutral hydrolysis resulted in 12.07% degradation, while alkaline conditions caused significant degradation that followed first-order kinetics [5]. The degradation products were well-resolved from the principal this compound HCl peak in all developed methods, confirming their stability-indicating capability and suitability for monitoring product stability throughout the shelf life.

Method Optimization Workflow and Strategic Implementation

The development of an optimized HPLC method for this compound HCl analysis follows a systematic approach that balances multiple chromatographic parameters to achieve the desired separation efficiency, sensitivity, and robustness. The optimization workflow begins with a thorough assessment of analytical requirements, including the purpose of analysis (quality control, stability studies, or bioanalysis), sample matrix complexity, required sensitivity, and available instrumentation. This initial assessment guides the selection of an appropriate chromatographic strategy, whether conventional reversed-phase, ion-pairing, or micellar liquid chromatography, each offering distinct advantages for specific applications.

The following workflow diagram illustrates the systematic approach for HPLC method development and optimization for this compound HCl analysis:

flavoxate_workflow start Define Analytical Requirements mp_selection Mobile Phase System Selection start->mp_selection column_selection Column Selection and Optimization mp_selection->column_selection mp_selection_params Organic Modifier Type and Ratio Aqueous Phase pH and Additives Gradient vs Isocratic Elution mp_selection->mp_selection_params initial_conditions Establish Initial Conditions column_selection->initial_conditions column_params Stationary Phase Chemistry Column Dimensions Particle Size column_selection->column_params system_opt Systematic Parameter Optimization initial_conditions->system_opt condition_params Flow Rate Detection Wavelength Column Temperature Injection Volume initial_conditions->condition_params validation Method Validation system_opt->validation optimization_params Resolution Factor Peak Symmetry Retention Time Theoretical Plates system_opt->optimization_params robustness Robustness Testing validation->robustness validation_params Specificity Linearity Accuracy Precision validation->validation_params final_method Final Optimized Method robustness->final_method robustness_params Mobile Phase Composition Flow Rate Variations Column Temperature pH Variations robustness->robustness_params

Figure 1: HPLC Method Development Workflow for this compound HCl Analysis

Critical factors in mobile phase optimization include the organic modifier selection, with acetonitrile generally providing better separation efficiency and lower backpressure compared to methanol. The aqueous phase pH significantly impacts the ionization state of this compound HCl and consequently its retention characteristics, with acidic conditions (pH 2.5-3.0) typically providing optimal peak shape and resolution. Additives such as ion-pairing reagents (e.g., 1-hexane sulphonic acid) or volatile acids (e.g., formic acid) further enhance chromatographic performance by suppressing silanol interactions and controlling analyte ionization. Throughout the optimization process, system suitability parameters including resolution factor, tailing factor, theoretical plate count, and retention time reproducibility should be monitored to ensure the developed method meets regulatory requirements for its intended application.

Conclusion

The optimization of mobile phase composition for this compound HCl HPLC analysis represents a critical step in developing reliable analytical methods for pharmaceutical quality control and research applications. Through systematic evaluation of various chromatographic systems, researchers have established multiple robust methods that balance separation efficiency, analysis time, and sensitivity. The ion-pairing chromatography approach provides excellent resolution for quality control applications, while the rapid MS-compatible method offers advantages for high-throughput analysis and metabolite studies. The emerging micellar liquid chromatography method demonstrates how green chemistry principles can be successfully integrated into pharmaceutical analysis without compromising analytical performance.

The comprehensive validation data presented for each method confirms their reliability for quantifying this compound HCl in pharmaceutical formulations. The stability-indicating capability of these methods, verified through forced degradation studies, further enhances their utility in pharmaceutical development and quality assurance. As analytical technologies continue to advance, further optimization of these methods may focus on reducing analysis time, enhancing detection sensitivity, and improving environmental sustainability. The protocols and data summarized in this review provide a solid foundation for researchers to develop and implement robust HPLC methods for this compound HCl analysis, contributing to the overall quality and efficacy of pharmaceutical products containing this therapeutic agent.

References

flavoxate degradation kinetics under alkaline conditions

Author: Smolecule Technical Support Team. Date: February 2026

Alkaline Degradation Kinetics of Flavoxate HCl

This compound Hydrochloride (FVH) is susceptible to significant degradation under alkaline conditions, a process that follows pseudo-first-order kinetics [1] [2]. The hydrolysis of the ester bond is a key reaction, leading to the formation of 3-methylflavone-8-carboxylic acid (MFA) as a primary degradation product [3]. The following table summarizes the key kinetic parameters derived from studies conducted at different temperatures.

Temperature (°C) Rate Constant (k, min⁻¹) Half-Life (t₁/₂) Activation Energy (Ea)
70 ( 6.31 \times 10^{-3} ) 109.8 min
80 ( 12.88 \times 10^{-3} ) 53.8 min 17.93 Kcal/mol
90 ( 27.54 \times 10^{-3} ) 25.2 min [1]

Stability-Indicating HPLC Method for Analysis

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating this compound from its degradation products. The table below outlines the parameters of a commonly used, validated method [1] [2].

Parameter Specification
Column LiChroCART Lichrosphere 100, C18 (250 x 4 mm, 5 µm)
Mobile Phase Methanol : Water (50:50, v/v)
Flow Rate 0.8 ml/min
Detection Wavelength 315 nm
Retention Time of FVH ~2.92 min
Linear Range 1 - 300 µg/ml
Accuracy (% Recovery) 99.46%
Detailed Experimental Protocol
  • Sample Preparation for Degradation: Subject a weighed quantity of this compound HCl bulk powder or formulation to alkaline stress. This is typically done using a specific concentration of NaOH (e.g., 0.5N or 1N) at an elevated temperature (e.g., 80°C) for a predetermined time to achieve approximately 10-20% degradation [1] [4].
  • HPLC Instrument Setup: Use an HPLC system equipped with a UV detector. Set up the system with the specified C18 column and maintain it at ambient temperature.
  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade methanol and water in a 50:50 ratio. Degas the solution before use to prevent air bubbles.
  • Analysis: Inject the stressed sample (and appropriate controls) into the HPLC system. The method should effectively resolve the parent this compound peak from the peaks of its degradation products, confirming its stability-indicating nature [1].

Frequently Asked Questions & Troubleshooting

Based on the available literature, here are solutions to some potential experimental challenges.

Q1: My HPLC chromatogram shows poor separation between the this compound peak and the degradation product peaks. How can I improve resolution?

  • Adjust Mobile Phase Composition: Slightly altering the ratio of organic to aqueous components can significantly impact retention times. Try a gradient of methanol:water from 45:55 to 55:45 to find the optimal separation [5].
  • Modify pH: The degradation product MFA is a carboxylic acid. Using a buffered mobile phase (e.g., 12 mM ammonium acetate, pH 4.0) can help control ionization and improve peak shape and separation for the metabolite, which can be useful for method development [6].
  • Consider an Alternative Column: If available, test a different C18 column from another manufacturer, as slight differences in silica base and bonding chemistry can affect selectivity.

Q2: The degradation of this compound in my alkaline stability study is proceeding too quickly to obtain reliable time points. What can I do?

  • Lower the Temperature: The kinetic data shows a strong temperature dependence. Conduct the stress study at a lower temperature (e.g., 60°C or 70°C) to slow down the reaction rate and allow for more accurate sampling [1].
  • Use a Weaker Alkali: Reduce the concentration of the sodium hydroxide solution (e.g., from 1N to 0.1N) to decrease the degradation rate.

Q3: What is the confirmed mechanism for the alkaline degradation of this compound? The primary pathway involves the hydrolysis of the ester bond in the this compound molecule. In a strong alkali solution, this reaction first yields 3-methylflavone-8-carboxylic acid (MFA). Subsequent reactions can occur, including a cleavage of the γ-pyrone ring, which leads to the formation of a fluorescent degradation product [3].

Experimental Workflow and Degradation Pathway

To visually summarize the experimental process and the chemical pathway, please refer to the following diagrams.

flavoxate_workflow Start Start Alkaline Degradation Study Prep Prepare FVH Sample in NaOH Solution Start->Prep Heat Heat at Specific Temperatures (70°C, 80°C, 90°C) Prep->Heat Sample Withdraw Samples at Time Intervals Heat->Sample Analyze Analyze by RP-HPLC Sample->Analyze Data Determine FVH Concentration Analyze->Data Model Plot Ln(C) vs. Time Apply Pseudo-First-Order Model Data->Model Params Calculate k and t½ Model->Params

degradation_pathway FVH This compound HCl (Ester) MFA 3-Methylflavone- 8-Carboxylic Acid (Carboxylic Acid) FVH->MFA Step 1: Ester Hydrolysis Product Ring-Opened Degradation Product (Fluorescent) MFA->Product Step 2: γ-Pyrone Ring Cleavage in Strong Alkali

References

flavoxate stability in acidic and oxidative stress conditions

Author: Smolecule Technical Support Team. Date: February 2026

Flavoxate Stability Under Stress Conditions

The table below summarizes quantitative data on this compound hydrochloride degradation from a controlled stability study [1]:

Stress Condition Details Extent of Degradation
Acidic Hydrolysis 0.01 N HCl, reflux, 4 hours ~11% [1]
Alkaline Hydrolysis pH 9.3 phosphate buffer, 80°C, 30 min ~21% [1]
Oxidative Stress 3% H₂O₂, room temperature, 3 hours ~0.5% (forming N-oxide) [1]
Aqueous Hydrolysis Water, reflux, 4 hours ~21% [1]
Thermal Stress (Solid) 80°C, 4 weeks ~0.7-1.5% [2]
Photolytic Stress (Solid) 380-770 nm, 650 W/m², 16 hours Insignificant [2]

The primary degradation pathway for this compound in solution is hydrolytic cleavage of its ester moiety, leading to the formation of 3-methylflavone-8-carboxylic acid and 1-(2-hydroxyethyl)piperidine [2] [1]. Under oxidative conditions, the primary product is the N-oxide of this compound [1].

FlavoxateDegradation This compound This compound AcidicAlkaline Acidic/Alkaline Stress (Hydrolysis) This compound->AcidicAlkaline Oxidative Oxidative Stress This compound->Oxidative Degradant1 3-Methylflavone-8-Carboxylic Acid AcidicAlkaline->Degradant1 Degradant2 1-(2-Hydroxyethyl)piperidine AcidicAlkaline->Degradant2 Degradant3 This compound N-Oxide Oxidative->Degradant3

Detailed Experimental Protocols

Here are detailed methods for conducting stability studies and analyzing this compound and its degradants.

Stability-Indicating HPLC Method using Micellar Eluent [1]

This green chemistry method is effective for separating this compound from its degradation products.

  • Chromatographic Conditions:
    • Column: BDS Hypersil phenyl (4.6 mm × 250 mm, 5 µm)
    • Mobile Phase: 0.15 M sodium dodecyl sulphate, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid (pH 2.5)
    • Flow Rate: Isocratic flow
    • Detection: UV at 325 nm
    • Injection Volume: 20 µL
  • Sample Preparation:
    • Prepare a stock solution of this compound HCl in the mobile phase.
    • For stress studies, subject portions of this solution to acidic, alkaline, oxidative, neutral, and photolytic conditions as per ICH guidelines.
    • After the stress period, dilute the samples with the mobile phase to a concentration within the linear range (2.0–40.0 µg mL⁻¹) and inject into the system.
Rapid RP-HPLC Method for Assay and Stability [3]

This method allows for the rapid quantification of this compound in bulk and solid dosage forms.

  • Chromatographic Conditions:
    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile : 0.1% formic acid in water (75:25 v/v, pH 3.0)
    • Flow Rate: 0.8 mL/min
    • Detection: UV at 218 nm
    • Internal Standard: Ibuprofen (50 µg/mL)
    • Injection Volume: 20 µL
    • Retention Time: this compound ~1.44 minutes; Ibuprofen ~3.50 minutes.
  • Sample Preparation:
    • Weigh and powder tablets.
    • Dissolve an amount equivalent to 10 mg of this compound HCl in 10 mL of mobile phase by sonication for 10 minutes.
    • Filter the solution through a 0.45 µm membrane filter and dilute to the desired concentration.

HPLCWorkflow Start Prepare Sample Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) Start->Stress Inject Inject into HPLC System Stress->Inject Analyze Analyze Chromatogram Inject->Analyze

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when handling this compound HCl in solution? The primary concern is hydrolytic degradation. This compound's ester bond is labile in aqueous solutions, especially at neutral to alkaline pH. To ensure stability, prepare solutions immediately before use and avoid extreme pH conditions during analysis [2] [1].

Q2: How should this compound HCl reference standards and tablet formulations be stored? The drug in solid form is highly stable. Store this compound HCl powder and tablets at room temperature (15-30°C). The drug product has a typical shelf life of 3 years from the date of manufacture when stored under these conditions [2].

Q3: Which stress condition causes the most significant degradation? While acidic and alkaline hydrolysis cause substantial degradation (11-21%), alkaline conditions (pH >7) pose the greatest risk, leading to rapid and significant breakdown of the molecule [1].

References

reducing analysis time for flavoxate HPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Reducing Analysis Time

The table below summarizes key method parameters from developed flavoxate HCl methods that contribute to short analysis times, often under 3 minutes.

Method Goal Key Parameter for Speed Mobile Phase Composition Flow Rate (ml/min) Analysis Time / Retention Time Citation
Bulk & Formulation Analysis [1] [2] High Organic Solvent Content [1] Acetonitrile : 0.1% Formic Acid (75:25, v/v) [1] [2] 0.8 [1] ~1.44 minutes [1]
Determine Drug & Hydrolysis Product [3] Acetonitrile : 12 mM Ammonium Acetate (45:55, v/v, pH 4.0) [3] 1.5 [3]
Urine Analysis (Metabolite MFA) [4] Acetonitrile : 12 mM Ammonium Acetate (40:60, v/v, pH 4.0) [4] 1.5 [4] < 3 minutes [4]

Troubleshooting FAQs for Fast HPLC Methods

When you try to speed up your methods, you might encounter some of these common issues.

  • The retention time of this compound is inconsistent and drifts.

    • Potential Solutions:
      • Mobile Phase Control: Ensure the mobile phase is prepared fresh and consistently. Fluctuations in pH or composition are a common cause of retention time drift [5] [6].
      • Temperature Control: Use a thermostatted column oven to maintain a stable temperature, as poor temperature control directly affects retention [6].
      • Column Equilibration: After changing the mobile phase, allow sufficient time for the column to equilibrate fully with the new solvent [6].
  • The peaks for this compound are tailing or fronting, reducing resolution.

    • Potential Solutions:
      • Solvent Compatibility: Ensure the sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion [5] [6].
      • Column Health: A contaminated column or one with a void at the inlet can cause poor peak shape. You may need to flush the column with a strong solvent or replace it [5] [6].
      • Sample Load: If the column is overloaded, reducing the injection volume or diluting the sample can improve the peak shape [6].
  • The system pressure is too high after method changes.

    • Potential Solutions:
      • Check for Blockages: A clogged column, frit, or in-line filter is the most common cause. Back-flushing the column or replacing the frits/filters can resolve this [5] [7].
      • Mobile Phase Viscosity: The mobile phase you are using might be too viscous for the high flow rate. While reducing flow rate can lower pressure, it will also increase analysis time, so a balance must be found [7].
  • I see extra or "ghost" peaks in the chromatogram.

    • Potential Solutions:
      • System Cleanliness: Flush the entire system (injector, column, detector) with a strong organic solvent to remove carryover or contaminants from previous runs [6] [7].
      • Mobile Phase Purity: Use high-purity HPLC grade solvents, as impurities in the mobile phase can appear as ghost peaks [5] [7].
      • Run Blanks: Always run a blank injection (e.g., pure mobile phase) to identify if the peaks are coming from the system or the sample itself [7].

Method Optimization Workflow

The diagram below outlines a logical, step-by-step protocol you can follow to develop and optimize a rapid HPLC method for this compound, based on the strategies found in the literature.

Start Start: Develop Rapid this compound HPLC Method Step1 1. Initial Column Selection Use a C18 column (e.g., 150mm x 4.6mm, 5µm) Start->Step1 Step2 2. Mobile Phase Scoping Test high ACN ratio (e.g., 75:25 ACN/0.1% Formic Acid) Step1->Step2 Step3 3. Flow Rate Optimization Increase flow rate (e.g., 0.8 - 1.5 ml/min) Step2->Step3 Step4 4. Method Fine-Tuning Adjust pH and column temperature Step3->Step4 Step5 5. System Suitability Test Verify RT, peak shape, and resolution Step4->Step5 Success Success: Rapid, Validated Method Step5->Success

Workflow Overview:

  • Initial Column Selection: Begin with a standard C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size), which is widely used and proven effective for this compound separation [1] [2]. A shorter column (e.g., 50-100 mm) can be evaluated later for even faster analysis.
  • Mobile Phase Scoping: Use a mobile phase with a high percentage of organic solvent (like acetonitrile) to reduce retention time. A mixture of acetonitrile and 0.1% formic acid in water (75:25 v/v) is a strong starting point [1] [2].
  • Flow Rate Optimization: Increase the flow rate within the limits of your system's pressure tolerance. The cited methods use flow rates from 0.8 ml/min to 1.5 ml/min to achieve rapid analysis [1] [3].
  • Method Fine-Tuning: Make minor adjustments to the mobile phase pH or use a column oven for temperature control to fine-tune the separation and improve peak shape [5] [6].
  • System Suitability Test: Finally, validate the optimized method by checking that critical parameters like retention time, peak symmetry (tailing factor), and theoretical plate count are within acceptable limits [1].

Key Considerations for Robust Method Development

  • Analyte Specificity: The developed method must successfully separate this compound from its hydrolysis products and any potential impurities from the formulation matrix [3].
  • Detection Wavelength: this compound HCl has strong UV absorbance at lower wavelengths. The cited methods use 218 nm and 220 nm for detection [1] [3].
  • Internal Standard: For quantitative accuracy, especially in complex samples, using an internal standard (like ibuprofen) is highly recommended [1].

References

overcoming spectral interference in flavoxate UV analysis

Author: Smolecule Technical Support Team. Date: February 2026

How to Overcome Spectral Interference: A Guide

Spectral interference occurs when the UV absorbance of Flavoxate HCl overlaps with that of other compounds in a sample, such as active pharmaceutical ingredients, excipients, or degradation products. The table below summarizes the primary analytical strategies to resolve this.

Method Principle Key Parameter / Condition Application Context
Derivative Spectrophotometry [1] [2] Resolves overlapping spectra by using first or ratio first-derivative signals. For Ofloxacin/FLX: Measure FLX at 329.8 nm (OFX's zero-crossing point) [2]. Bulk, pharmaceutical formulations, dissolution studies [2].
For Moxifloxacin/FLX: Measure FLX at -331.8 nm (1st derivative) or -334.1 nm (ratio 1st derivative) [1]. Pharmaceutical formulations [1].
RP-HPLC with UV Detection [3] [1] Physically separates analytes before detection. C18 column; Mobile Phase: Acetonitrile/0.1% Formic Acid (75:25, v/v); Detection: 218 nm [3]. Bulk and solid dosage forms [3].
C18 column; Mobile Phase: Phosphate Buffer(pH5)/Methanol/Acetonitrile (50:20:30, v/v); Detection: 250 nm for FLX [1]. Simultaneous estimation in combination drugs [1].
Stability-Indicating UV Method [4] Uses a low wavelength where the drug has high absorbance, potentially away from interferents. Solvent: Water; Detection Wavelength: 211 nm [4]. Assay of this compound in bulk and single-component tablet formulation [4].

Detailed Experimental Protocols

Here are the detailed steps for implementing the key methods described above.

First-Derivative UV Spectrophotometry for Ofloxacin and this compound HCl [2]

This method allows for the simultaneous quantification of two drugs without a physical separation step.

  • Instrumentation: A standard UV-Vis spectrophotometer capable of recording first-derivative spectra.
  • Standard Solution Preparation:
    • Accurately weigh and dissolve reference standards in a suitable solvent (e.g., water) to prepare stock solutions of Ofloxacin (OFX) and this compound HCl (FLX).
    • Dilute these stock solutions to prepare a series of mixed standard solutions within the concentration ranges of 0.5–30 μg/ml for OFX and 0.5–70 μg/ml for FLX.
  • Sample Preparation:
    • For tablet analysis, powder and weigh a portion equivalent to the dose.
    • Dissolve the powder in the solvent, sonicate, and filter.
    • Dilute the filtrate to a concentration within the linear range of the calibration curve.
  • Data Acquisition and Analysis:
    • Scan the standard and sample solutions and obtain their first-derivative spectra (¹D).
    • Measure the amplitude of the ¹D signal for OFX at 303.6 nm, which corresponds to the zero-crossing point of FLX (where FLX shows no derivative signal).
    • Measure the amplitude of the ¹D signal for FLX at 329.8 nm, which corresponds to the zero-crossing point of OFX.
  • Quantification: Construct calibration curves by plotting the ¹D amplitudes at the specified wavelengths against concentration for each drug. Use these curves to determine the concentration in unknown samples.
RP-HPLC Method for this compound HCl in Bulk and Tablets [3]

This is a rapid and specific method suitable for routine quality control.

  • Chromatographic Conditions:
    • Column: Eclipse C18 (150 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile : 0.1% Formic acid in water (75:25, v/v)
    • Flow Rate: 0.8 ml/min
    • Detection Wavelength: 218 nm
    • Injection Volume: 20 μl
    • Internal Standard: Ibuprofen (optional)
  • Standard Solution:
    • Prepare a stock solution of this compound HCl in the mobile phase at a concentration of 1 mg/ml.
    • Further dilute with mobile phase to prepare working standards in the linear range of 1–250 μg/ml.
  • Sample Solution (Tablets):
    • Weigh and powder 20 tablets.
    • Transfer a portion equivalent to 10 mg of FLX to a 10 ml volumetric flask.
    • Add about 8 ml of mobile phase, sonicate for 10 minutes, and dilute to volume.
    • Filter through a 0.45 μm membrane filter and dilute further if necessary.
  • System Suitability: The method should be validated to ensure the tailing factor is ≈1.03 and the theoretical plates are >11,000.

Troubleshooting FAQs

Q1: My this compound sample is degrading during analysis, leading to new peaks or spectral changes. What should I do? A: this compound is known to degrade under hydrolytic (acidic/basic) and oxidative stress conditions [4]. To address this:

  • Use a Stability-Indicating Method: Employ an HPLC method that can separate this compound from its degradation products (like 3-methylflavone-8-carboxylic acid) [5].
  • Control the Environment: For UV methods, ensure samples are prepared and analyzed promptly in a controlled solvent. The stability-indicating UV method at 211 nm using water as a solvent has been shown to be effective for the drug substance and single-component tablets [4].

Q2: What is the simplest way to check for formulation excipient interference in my UV method? A: Perform a placebo recovery study.

  • Prepare a synthetic mixture of all excipients present in the tablet, excluding the active drug (this compound HCl).
  • Process this placebo mixture using your standard sample preparation procedure.
  • Analyze the solution using your UV method (e.g., at 211 nm [4] or via the derivative method). The absorbance (or derivative signal) at the analytical wavelength should be negligible, confirming that the excipients do not interfere.

Workflow Diagrams

The following diagram illustrates the logical path for selecting the most appropriate method based on your sample composition and analytical requirements.

Start Start: UV Analysis of this compound A What is your sample type? Start->A B1 Single Component (Bulk or Tablet) A->B1 B2 Multi-Component (Combination Drug) A->B2 C1 Stability-Indicating UV Method at 211 nm [4] B1->C1 C2 RP-HPLC Method [3] B1->C2 D1 Derivative UV Spectrophotometry [1] [2] B2->D1 D2 RP-HPLC with Internal Standard [1] B2->D2

This diagram outlines the sequential steps involved in performing a derivative spectrophotometric analysis, which is a common technique for resolving spectral overlap.

Start Derivative UV Method Workflow Step1 1. Prepare Mixed Standard Solutions Start->Step1 Step2 2. Record UV Spectra and Convert to 1st Derivative (¹D) Step1->Step2 Step3 3. Identify Zero-Crossing Wavelengths Step2->Step3 Step4 4. Construct Calibration Curves at Selected λ Step3->Step4 Step5 5. Analyze Samples and Calculate Concentration Step4->Step5

References

flavoxate solubility challenges in analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common technical challenges encountered during Flavoxate HCl analysis:

1. What is the main solubility-related challenge when developing an HPLC method for this compound HCl? The primary challenge is ensuring the drug is sufficiently soluble in the mobile phase to produce a strong, detectable signal and prevent precipitation during analysis. This compound HCl has low solubility in aqueous systems, necessitating mobile phases with a high organic solvent content [1].

2. What mobile phase compositions have been proven effective for this compound HPLC analysis? Researchers have successfully used several mobile phase systems, as detailed in the table below.

Mobile Phase Composition (v/v) Column Flow Rate (ml/min) Detection Wavelength (nm) Retention Time (min) Reference
Acetonitrile : 0.1% Formic Acid (75:25) Eclipse C18 (150 mm x 4.6 mm, 5 µm) 0.8 218 1.44 [1]
Acetonitrile : Phosphate Buffer* (65:35) Inertsil C18 (150 mm x 4.6 mm, 5µm) Information Missing 293 2.43 [2]
Acetonitrile : 12mM Ammonium Acetate (40:60, pH 4.0) Phenomenex CN 1.5 254 ~3 (for metabolite MFA) [3]

*Buffer contained 1-hexane sulphonic acid, OPA, and TMA [2].

3. How can I improve the solubility of this compound in sample preparation? The search results indicate that using the mobile phase itself as the solvent for preparing standard and sample solutions is an effective and common practice. Sonication is typically used to aid dissolution [1]. Furthermore, equilibrium solubility studies show that this compound HCl is highly soluble in organic solvents like DMSO and N-Methyl-2-pyrrolidone (NMP), which could be explored for preparing concentrated stock solutions, with subsequent dilution to the mobile phase conditions [4].

4. What is a robust and fast HPLC method I can start with? For a rapid and robust method, you can adapt the protocol which has a retention time of only 1.44 minutes [1]. The experimental protocol is as follows:

  • Chromatographic Conditions:
    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in water (75:25 v/v)
    • Flow Rate: 0.8 ml/min
    • Detection: UV at 218 nm
    • Injection Volume: 20 µl
    • Temperature: Ambient
  • Sample Preparation:
    • Prepare stock solutions by dissolving an appropriate amount of this compound HCl in the mobile phase.
    • For tablet analysis, powder the tablets, weigh an equivalent of 10 mg of this compound, and transfer to a 10 ml volumetric flask.
    • Add about 8 ml of mobile phase, sonicate for 10 minutes, then make up to volume with the mobile phase.
    • Filter the solution through a 0.45 µm nylon membrane before injection.

Troubleshooting Guide

This workflow outlines a systematic approach to diagnosing and resolving solubility-related issues in your HPLC analysis.

Start Problem: Poor HPLC Peak (Low response, tailing) Step1 Check Sample Solubility Start->Step1 Step2 Evaluate Mobile Phase Step1->Step2 Sol1 Try strong solvents like DMSO or NMP for stock solutions [4] Step1->Sol1 Step3 Verify Sample Preparation Step2->Step3 Sol2 Increase organic modifier (e.g., Acetonitrile) ratio [1] Step2->Sol2 Step4 Confirm System Suitability Step3->Step4 Sol3 Ensure sonication time is sufficient (e.g., 10 min) [1] Step3->Sol3 Success Issue Resolved Robust Method Achieved Step4->Success

Experimental Data and Reference Tables

Table 1: Equilibrium Solubility (Mole Fraction) of this compound HCl in Pure Solvents at 298.15 K [4]

Solvent Solubility (x₁)
N-Methyl-2-pyrrolidone (NMP) 2.387 × 10⁻²
Dimethyl Sulfoxide (DMSO) 2.033 × 10⁻²
Acetonitrile 1.258 × 10⁻²
2-Ethoxyethanol 1.113 × 10⁻²
Methanol 9.763 × 10⁻³
Ethanol 7.027 × 10⁻³
n-Propanol 5.270 × 10⁻³
n-Butanol 4.056 × 10⁻³
Water 3.450 × 10⁻⁵

This data clearly shows that this compound HCl is highly soluble in solvents like NMP and DMSO but has very low solubility in water, justifying the need for organic-rich mobile phases [4].

Table 2: System Suitability Parameters for a Validated HPLC Method [1]

Parameter Result
Linearity Range 1 – 250 µg/ml
Correlation Coefficient (r) 0.9995
Retention Time (min) ± %RSD 1.44 ± 0.05
Tailing Factor ± %RSD 1.03 ± 0.1
Theoretical Plates ± %RSD 11169 ± 1.95
Repeatability (% RSD) 0.84

References

optimization of flow rate and pH for flavoxate HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Reported HPLC Methods for Flavoxate HCl

The following table summarizes key parameters from different validated methods, providing a reference for your experimental setup.

Method Focus Mobile Phase Composition Flow Rate (mL/min) pH Detection Wavelength (nm) Column Retention Time (min) Reference
Determination in Formulations [1] Acetonitrile : 0.1% Formic acid (75:25, v/v) 0.8 3.0 218 Eclipse C18 (150 mm x 4.6 mm, 5 µm) 1.44
Stability-Indicating Method [2] Gradient of solvent A and B* 1.0 Not Specified 293 Inertsil ODS-3V (150×4.6 mm, 5µm) Not Specified
Determination with Hydrolysis Product [3] Acetonitrile : 12mM Ammonium Acetate (45:55, v/v) 1.5 4.0 220 CN Column Not Specified
Simultaneous with Moxifloxacin [4] Phosphate Buffer : Methanol : Acetonitrile (50:20:30, v/v) 1.2 5.0 250 (for FLX) Zorbax SB C18 (150 mm x 4.6 mm, 5 µm) Not Specified

*The specific composition for the gradient method was not detailed in the abstract. [2]

FAQs and Troubleshooting Guide

Here are answers to common questions and issues regarding the optimization of flow rate and pH in this compound HCl HPLC methods.

Method Development

What factors should be optimized for the RP-HPLC method validation of this compound HCl? Key factors to optimize include the mobile phase composition (ratios and additives), flow rate, and pH, as these critically affect peak resolution, shape, and retention time. [5]

How does the choice of mobile phase and its pH impact the analysis? The mobile phase and its pH significantly influence the solubility of the analyte and its interaction with the stationary phase.

  • Solubility and Peak Shape: A mobile phase of Acetonitrile and a phosphate buffer (pH 5.0) has been successfully used for the simultaneous analysis of this compound HCl, providing good solubility and peak properties. [4]
  • Acidic Stability: One study noted that this compound HCl was found to degrade significantly under acid stress conditions. [2] This suggests that methods using low-pH mobile phases (e.g., pH 3.0 with formic acid [1]) should be thoroughly checked to ensure the analyte remains stable throughout the analysis and that any degradation products do not interfere.
Parameter Optimization & Troubleshooting

What is the effect of a change in flow rate? Adjusting the flow rate directly impacts the backpressure and the retention time of the analyte.

  • Faster Flow Rate (e.g., 1.5 mL/min): Decreases retention time but may increase system backpressure and potentially reduce separation efficiency. [3]
  • Slower Flow Rate (e.g., 0.8 mL/min): Increases retention time, allows for more interaction with the column, and can improve separation, but extends the total analysis time. [1]
  • Troubleshooting Tip: If you observe peak broadening or poor resolution, consider reducing the flow rate within a practical range (e.g., 0.8-1.2 mL/min) to enhance separation.

How can I demonstrate the robustness of my method regarding flow rate and pH? Robustness is tested by intentionally making small, deliberate changes to parameters and observing the effect on results.

  • For Flow Rate: Vary the flow rate by ±0.1 mL/min from the nominal value and check the consistency of retention time and peak area. [1]
  • For pH (implied by mobile phase composition): Vary the organic component of your mobile phase by ±2% to simulate a minor change in eluting strength, which can be related to pH effects. [1] The system should maintain satisfactory performance.

Experimental Workflow for Parameter Optimization

The diagram below outlines a systematic workflow for optimizing flow rate and pH in your HPLC method.

Start Start Method Optimization Base Establish Baseline Conditions (Mobile Phase, Column, Detection) Start->Base pH_Opt pH Optimization Base->pH_Opt pH_Stable Stable and sharp peak? No degradation? pH_Opt->pH_Stable pH_Stable->pH_Opt No Flow_Opt Flow Rate Optimization pH_Stable->Flow_Opt Yes Flow_Perf Acceptable retention time, pressure, and resolution? Flow_Opt->Flow_Perf Flow_Perf->Flow_Opt No Eval Evaluate Final Method Performance (Resolution, Plate Count, Tailing) Flow_Perf->Eval Yes End Optimized Method Eval->End

References

flavoxate photolytic degradation and stabilization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Flavoxate Stability Profile

The table below summarizes key findings on this compound stability under various stress conditions:

Stress Condition Key Findings & Degradation Observations Analytical Method Used Reference
Photolytic (UV & Sunlight) Stable: No significant degradation observed. UV-Spectrophotometry [1]
Acidic Hydrolysis Degrades: Significant degradation observed. UV-Spectrophotometry [1]
Alkali Hydrolysis Degrades: Degradation occurs relatively faster than in acidic conditions. The main metabolite, 3-Methylflavone-8-carboxylic acid (MFCA), is a key degradation product. LC-MS/MS [2]
Oxidative (Hydrogen Peroxide) Degrades: Significant degradation observed. UV-Spectrophotometry [1]
Thermal Stable: No significant degradation observed. UV-Spectrophotometry [1]

Experimental Protocols for Degradation Studies

Protocol 1: UV-Spectrophotometric Stability-Indicating Method

This method is used to assess drug stability in bulk and tablet formulations [1].

  • Sample Solvent: Use water.
  • Detection Wavelength: 211 nm.
  • Linearity Range: 1–9 µg/ml.
  • Stress Study Procedure:
    • Expose the drug substance (bulk or from tablet powder) to different stress conditions: acidic (e.g., HCl), basic (e.g., NaOH), oxidative (e.g., H₂O₂), thermal (e.g., in an oven), and photolytic (both UV light and sunlight).
    • Prepare required concentrations of the stressed samples using water.
    • Measure absorbance at 211 nm and calculate the percent drug content remaining.
Protocol 2: HPLC-UV Method for Simultaneous Determination with Ofloxacin

This method separates ofloxacin and this compound from their degradation products [3].

  • Column: Inertsil C18, 5 µm, 250 mm × 4.6 mm.
  • Mobile Phase: Methanol and water (50:50, v/v), pH adjusted to 4.9.
  • Flow Rate: 1.0 ml/min.
  • Detection: PDA detector at 274 nm.
  • Sample Preparation:
    • Expose the drug product (tablet powder) to stress conditions.
    • For the hydrolytic stress study, prepare a stock solution of the drug in methanol and further dilute with the respective hydrolytic medium (e.g., acid, base, peroxide).
    • Analyze the stressed samples. Peak homogeneity data from the PDA detector demonstrates the method's specificity in estimating the drugs in the presence of degradants.
Protocol 3: Rapid RP-HPLC Method for Bulk & Formulations

This is a fast and economical method for routine quantitative use [4].

  • Column: Zorbax eclipse XBD-C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile : 0.1% formic acid in water (75:25 v/v, pH 3.0).
  • Flow Rate: 0.8 ml/min.
  • Detection: 218 nm.
  • Internal Standard: Ibuprofen.
  • Linearity Range: 1–250 µg/ml.

Stabilization Strategies & Handling Recommendations

  • Primary Concern is Hydrolysis: Focus your stabilization strategies on preventing hydrolytic degradation, which is a greater threat to this compound than photolysis [1] [2].
  • Control pH in Formulations: Since degradation is faster in alkali, maintain a slightly acidic pH in liquid dosage forms or during processing to enhance stability [2].
  • Solvent Selection for Analysis: When developing analytical methods, note that solute-solvent interactions can influence spectral morphology. A Greenness by Design (GbD) approach, using tools like molecular dynamics simulation, can help select an optimal solvent that minimizes ecological impact while providing high resolution [5].
  • Plasma Stability for Bioanalysis: If working with human plasma samples for bioanalysis, evaluate the stability of this compound in plasma during method development. This compound can hydrolyze in plasma, generating its metabolite MFCA artificially, which can compromise analytical results [2].

Experimental Workflow

The following diagram outlines a logical workflow for investigating this compound stability, based on the gathered methodologies:

FlavoxateStabilityWorkflow This compound Stability Study Workflow Start Start: this compound Stability Investigation Stress Apply Stress Conditions Start->Stress Analysis Sample Analysis & Degradation Assessment Stress->Analysis Acidic Acidic Hydrolysis Alkali Alkali Hydrolysis Oxidative Oxidative Stress Photolytic Photolytic Stress (UV, Sunlight) Thermal Thermal Stress Strategy Develop Stabilization Strategy Analysis->Strategy UV UV-Spectrophotometry (211 nm) HPLC HPLC with UV/PDA Detection (218, 274 nm) LCMS LC-MS/MS for Metabolite (MFCA) End Stable Formulation/ Validated Method Strategy->End Acidic->Analysis Alkali->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis UV->Strategy HPLC->Strategy LCMS->Strategy

Frequently Asked Questions (FAQs)

Q1: Is this compound photosensitive? Should it be protected from light during storage? While one study found it to be stable under photolytic conditions [1], it is generally good practice to store pharmaceutical compounds and products in opaque containers or under light-resistant conditions to prevent potential long-term degradation.

Q2: What is the main degradation product I should look for? The primary degradation product is 3-Methylflavone-8-carboxylic acid (MFCA), which is also its main active metabolite. This compound forms through the hydrolysis of the ester group in this compound, a reaction that occurs more rapidly in alkaline conditions [2] [6].

Q3: We are developing a combination product with an antibiotic. Are there established stability-indicating methods? Yes, stability-indicating HPLC methods have been successfully developed and validated for simultaneous estimation of this compound with antibiotics like ofloxacin [3] and moxifloxacin [7]. These methods can separate the drugs from their degradation products formed under stress.

References

handling flavoxate degradation products in chromatographic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the main degradation products I need to account for? Flavoxate HCl is susceptible to degradation under various stress conditions. The primary degradation product is its metabolite, 3-Methylflavone-8-Carboxylic Acid (MFA), formed via ester hydrolysis [1]. Other conditions like oxidation also produce significant degradation [2]. A stability study found significant degradation under acid stress conditions [3].

  • How can I resolve co-elution of this compound and its degradation products? Co-elution often indicates that the chromatographic method is not stability-indicating. You can troubleshoot this by:

    • Modifying the Mobile Phase: Adjusting the pH or the ratio of organic solvent can improve separation. For example, one method uses a micellar mobile phase with 0.15 M sodium dodecyl sulphate and 15% n-propanol at pH 2.5 to achieve good resolution of this compound from its degradation products [2].
    • Changing the Column: Switching to a different column chemistry, such as a phenyl column, can enhance selectivity for separating closely eluting compounds [2].
  • My analysis time is too long. How can I make it faster? Older HPLC methods could have run times over 5 minutes [4]. To speed up analysis:

    • Optimize the Mobile Phase Flow Rate: A method using a mobile phase of acetonitrile and 0.1% formic acid (75:25, v/v) at a flow rate of 0.8 mL/min achieved a retention time for this compound of only 1.44 minutes [4].
    • Use a Shorter Column: A 150 mm column can provide sufficient separation in a shorter time compared to a 250 mm column [4] [2].

Troubleshooting Guide & Experimental Protocols

The table below summarizes validated chromatographic methods from the literature that successfully separate this compound from its degradation products.

Analysis Goal Recommended Column Mobile Phase Composition Key Method Parameters How It Handles Degradation

| Stability Study of Bulk & Tablets [2] | BDS Hypersil Phenyl (250 mm × 4.6 mm, 5 µm) | 0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M H₃PO₄ (pH 2.5) | Flow: 1 mL/min Detection: 325 nm | Stability-indicating; resolves this compound from degradation products formed under acid, base, oxidation, and photolysis stress. | | Rapid Assay of Formulations [4] | Zorbax Eclipse C18 (150 mm × 4.6 mm, 5 µm) | Acetonitrile : 0.1% Formic Acid (75:25, v/v) | Flow: 0.8 mL/min Detection: 218 nm RT: 1.44 min | Uses ibuprofen as Internal Standard; method is precise and robust for quantitative analysis. | | Metabolite (MFA) in Urine [1] | Phenomenex CN Column (5 µm) | Acetonitrile : 12 mM Ammonium Acetate (40:60, v/v, pH 4.0) | Flow: 1.5 mL/min Detection: 308 nm | Direct injection of urine; separates MFA from endogenous compounds in <3 min without extraction. |

Detailed Experimental Protocol: Forced Degradation Study

This workflow is based on the method described by El-Shaheny et al. (2014) [2] and is a standard approach for validating a stability-indicating method.

G cluster_stress Stress Conditions (as per ICH Guidelines) cluster_criteria Analysis Criteria for Comparison Start Start: Prepare this compound HCl Solution Stress Subject Sample to Stress Conditions Start->Stress Analyze Analyze Stressed Sample Stress->Analyze Acid Acidic Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Stress->Oxidative Thermal Thermal Stress (e.g., 70°C) Stress->Thermal Photolytic Photolytic Stress (e.g., UV light) Stress->Photolytic Compare Compare Chromatograms Analyze->Compare End End: Method is Stability-Indicating Compare->End C1 Appearance of New Peaks (Degradation Products) Compare->C1 C2 Disappearance of Parent Peak Compare->C2 C3 Peak Purity of Parent Drug Compare->C3

Diagram: Workflow for a Forced Degradation Study to Develop a Stability-Indicating Method

Protocol Steps:

  • Prepare Stock Solution: Dissolve an appropriate amount of this compound HCl in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL) [4].
  • Stress the Samples: Subject aliquots of the stock solution to various stress conditions [2]:
    • Acidic Hydrolysis: Treat with 0.1 M HCl at room temperature or elevated temperature.
    • Alkaline Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature.
    • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
    • Thermal Degradation: Heat the solid drug or solution at a defined high temperature (e.g., 70°C).
    • Photolytic Degradation: Expose the solid drug or solution to UV light as per ICH options.
  • Terminate Reactions: Neutralize the acid/base reactions after a specific time or when significant degradation (approx. 5-20%) is observed.
  • Analyze Samples: Inject the stressed samples into the HPLC system using your developed method (see table above for examples).
  • Compare and Validate:
    • Compare the chromatogram of the stressed sample with that of a fresh, unstressed standard.
    • The method is considered stability-indicating if it resolves the main this compound peak from all degradation product peaks and demonstrates peak purity for this compound (confirming no co-elution) [3].

Key Takeaways for Your Research

  • Method Validation is Crucial: Always validate your chosen method for specificity, linearity, precision, and accuracy as per ICH guidelines to ensure it is fit for purpose [4] [3].
  • Consider Green Chemistry: Micellar liquid chromatography (MLC), which uses surfactants like SDS, is an environmentally friendly alternative to traditional HPLC with acetonitrile-heavy mobile phases and has proven effective for this compound stability studies [2].

References

flavoxate method robustness and precision improvement

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison and Validation Data

The table below summarizes validated parameters from three independent HPLC methods for Flavoxate HCl analysis, providing a benchmark for robustness and precision.

Method Parameter RP-HPLC with UV Detection [1] RP-HPLC with UV Detection [2] HPLC for Multiple Matrices [3]
Stationary Phase Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) [1] Inertsil C18 (150 mm x 4.6 mm, 5µm) [2] Zorbax XDB-C18 (150 mm x 4.6 mm, 5µm) [3]
Mobile Phase Acetonitrile : 0.1% Formic acid (75:25, v/v) [1] Buffer* : Acetonitrile (650:350, v/v) [2] Acetonitrile : Methanol : 0.15M Sodium perchlorate (17:35:48, v/v), pH 3.0 [3]
Flow Rate 0.8 mL/min [1] Information not specified in source Information not specified in source
Detection 218 nm [1] 293 nm [2] 229 nm [3]
Retention Time 1.44 min [1] 2.43 min [2] Information not specified in source
Linearity Range 1 – 250 µg/mL [1] 800 – 1200 µg/mL [2] 0.03 – 7.5 µg [3]

| Precision (%RSD) | Intra-day: 0.05–0.43% Inter-day: 0.15–0.65% [1] | < 2% [2] | < 2% [3] | | LOD / LOQ | 0.23 µg/mL / 0.69 µg/mL [1] | 83.14 µg/mL / 251.93 µg/mL [2] | 0.6 ng (LOQ) [3] | | Remarks | Uses Ibuprofen as Internal Standard; rapid analysis [1] | *Buffer: 1-hexane sulphonic acid, OPA, TMA in water [2] | Validated for bulk, tablets, and biological fluids [3] |

Troubleshooting Common HPLC Issues

Here are solutions to frequently encountered problems when analyzing this compound HCl:

  • Poor Peak Shape (Tailing/Broadening)

    • Cause: Column degradation, non-optimal mobile phase pH, or silanol interactions.
    • Solution: Use a fresh C18 column designed for basic compounds. Incorporate mobile phase additives; 0.1% formic acid (pH ~3.0) has been proven effective in reducing tailing and improving peak symmetry [1]. Ensure the pH of the mobile phase is consistent and correctly adjusted.
  • Retention Time Drift

    • Cause: Inconsistent mobile phase preparation, column temperature fluctuations, or gradual column aging.
    • Solution: Precisely prepare the mobile phase by volume and consider using a column heater. The method has been shown to be robust against minor changes in flow rate (±0.1 mL/min) and organic phase composition (±2%) [1]. Systematically verify these parameters.
  • Low Recovery or Inaccurate Quantification

    • Cause: Incomplete extraction from the solid dosage form or degradation of the analyte.
    • Solution: Optimize the sample extraction process. One validated protocol involves sonicating powdered tablet material in the mobile phase for 10 minutes [1]. Protect samples from light and consider the stability of this compound in solution.
  • Inconsistent Precision

    • Cause: Injected sample volume variability, air bubbles in the system, or hydrolysis of this compound.
    • Solution: Use an internal standard (e.g., Ibuprofen) to correct for injection volume variations [1]. Degas all solvents thoroughly. Be aware that this compound is susceptible to hydrolysis; ensure sample stability throughout the analysis [4].

Detailed Experimental Protocol

For a reliable starting point, here is a detailed protocol for the method from [1], which is noted for its speed and precision.

Method: Rapid RP-HPLC with UV Detection for this compound HCl in Tablets [1]

  • Chromatographic Conditions

    • Apparatus: Agilent 1200 HPLC system or equivalent.
    • Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile : 0.1% Formic acid in water (75:25, v/v). Filter and degas before use.
    • Flow Rate: 0.8 mL/min.
    • Detection Wavelength: 218 nm.
    • Injection Volume: 20 µL.
    • Temperature: Ambient.
  • Standard Solution Preparation

    • Weigh accurately about 10 mg of this compound HCl reference standard into a 10 mL volumetric flask.
    • Dissolve and dilute to volume with the mobile phase to obtain a 1 mg/mL stock solution.
    • Further dilute appropriate aliquots with the mobile phase to prepare working standards in the range of 1–250 µg/mL.
    • Prepare a 1 mg/mL Ibuprofen solution in the mobile phase to be used as the Internal Standard (IS).
  • Sample Preparation (Tablets)

    • Weigh and finely powder 20 tablets.
    • Transfer an amount of powder equivalent to 10 mg of this compound HCl to a 10 mL volumetric flask.
    • Add about 8 mL of mobile phase, sonicate for 10 minutes, and cool.
    • Dilute to volume with the mobile phase and mix well.
    • Filter the solution through a 0.45 µm nylon membrane filter. Dilute the filtrate further with the mobile phase to obtain a concentration within the linearity range.
  • System Suitability Test

    • Before analysis, inject a standard solution (e.g., 100 µg/mL) six times.
    • The system is suitable if the %RSD of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are > 2000. The cited method achieved a tailing factor of 1.03 and over 11,000 theoretical plates [1].

Robustness and Precision Improvement Workflow

The following diagram illustrates a systematic workflow for developing and optimizing a robust analytical method for this compound HCl, based on parameters investigated in the referenced studies.

Start Start Method Development CP Critical Parameters Start->CP SP Stationary Phase C18 column (150mm x 4.6mm, 5µm) CP->SP MP Mobile Phase Optimization Acetonitrile/Water with additive CP->MP Det Detection Wavelength 218-229 nm CP->Det Sample Sample Preparation Sonicate 10 min in mobile phase CP->Sample IS Use Internal Standard (e.g., Ibuprofen) CP->IS Val Method Validation SP->Val MP->Val Det->Val Sample->Val IS->Val Prec Precision (%RSD Intra/Inter-day < 2%) Val->Prec Acc Accuracy (Recovery 97.4-101.3%) Val->Acc Rob Robustness Testing Val->Rob Troub Troubleshoot Common Issues Prec->Troub Acc->Troub Rob->Troub Peak Poor Peak Shape Troub->Peak RT Retention Time Drift Troub->RT Rec Low Recovery Troub->Rec Opt Optimized Method Peak->Opt Add 0.1% Formic Acid RT->Opt Control Flow Rate ±0.1mL/min Rec->Opt Verify Extraction Time

References

flavoxate versus oxybutynin efficacy overactive bladder

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

Feature Oxybutynin Flavoxate
Primary Classification Antimuscarinic agent [1] [2] Antispasmodic agent [3] [4]
Primary Molecular Target Muscarinic receptors (M1, M2, M3), competitively inhibiting acetylcholine [1] [2]. Phosphodiesterases (PDEs) and L-type Calcium Channels (CaV1.2) [3] [4].
Key Secondary Actions Direct spasmolytic (papaverine-like) effect on smooth muscle; local anesthetic activity [5] [2]. Moderate calcium channel blockade; local anesthetic effect [3].
Main Physiological Effect Relaxes bladder smooth muscle, increases bladder capacity, reduces urge to void [1]. Relaxes bladder smooth muscle via calcium influx inhibition; potential central modulation of micturition reflex [3] [4].

The diagrams below illustrate the distinct signaling pathways through which each drug exerts its effects on detrusor muscle cells.

G Oxybutynin: Antimuscarinic Pathway in Detrusor Muscle ACh Acetylcholine (ACh) M3 Muscarinic Receptor (M3) ACh->M3 Gq Gq Protein M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca2p_Release Ca²⁺ Release from SR IP3->Ca2p_Release Contraction Muscle Contraction Ca2p_Release->Contraction Increases Ox Oxybutynin Ox->M3 Competitive Antagonist

G This compound: Calcium Channel Blockade in Detrusor Muscle Depol Membrane Depolarization VOC Voltage-Operated Ca²⁺ Channel (L-type, CaV1.2) Depol->VOC Ca2p_Influx Extracellular Ca²⁺ Influx VOC->Ca2p_Influx Contraction Muscle Contraction Ca2p_Influx->Contraction Initiates Flav This compound Flav->VOC Inhibits PDE Phosphodiesterase (PDE) Flav->PDE Inhibits cAMP cAMP PDE->cAMP Degrades

Clinical Efficacy and Tolerability Profile

The therapeutic choice between these agents involves a trade-off between efficacy and side effects, as summarized below.

Parameter Oxybutynin This compound
Efficacy vs. Placebo Well-established superiority over placebo [6] [2]. Superior to placebo per meta-analysis [7].
Comparative Efficacy More effective than this compound [5]. Superior to tolterodine in reducing urge incontinence and micturition frequency in one study [6]. Improved clinical efficacy shown versus older agents like emepronium and propantheline [7].
Common Side Effects Anticholinergic effects: dry mouth, constipation, blurred vision. Can cause CNS effects (dizziness) [6] [5] [1]. Up to 25% discontinuation rate due to side effects with immediate-release [2]. "Almost negligible side effects" [7]; more favorable safety profile than competitors [3].
Key Tolerability Advantage Extended-release and transdermal formulations offer improved tolerability over immediate-release [6] [5]. Generally better tolerated than older antimuscarinics [5].

Experimental Data and Methodologies

For researchers, understanding the key experiments that delineate the drugs' mechanisms is critical.

1. Protocol: Measuring Direct Myocyte Effects (this compound) This patch-clamp protocol elucidates this compound's direct effect on detrusor myocytes [4].

  • Cell Preparation: Use freshly dispersed single detrusor myocytes from human bladder tissue.
  • Solutions: Utilize a high cesium pipette solution to block potassium currents. Bath solution should contain 10 mM Ba²⁺ as the charge carrier.
  • Electrophysiology: Employ the whole-cell patch-clamp technique. Hold cells at -90 mV and apply depolarizing steps to activate voltage-dependent Ba²⁺ currents (IBa).
  • Drug Application: Apply this compound hydrochloride (e.g., 100 nM to 30 µM) via superfusion.
  • Data Analysis: Measure the peak amplitude of IBa before and after drug application. Plot concentration-response curves to determine the inhibition constant (Ki). Analyze the voltage-dependence of activation and inactivation.

2. Protocol: In Vitro Muscle Relaxation (this compound) This tension measurement protocol assesses this compound's functional impact on bladder tissue strips [4].

  • Tissue Preparation: Obtain strips of human detrusor muscle. Mount them in an organ bath containing oxygenated physiological salt solution (PSS) at 36-37°C.
  • Baseline: Apply an initial tension (e.g., 0.5 g) and allow the tissue to equilibrate for ~1 hour.
  • Contraction Induction: Induce contraction by applying high-K+ solution (e.g., 10-80 mM) for 2 minutes.
  • Drug Application: Incubate strips with this compound (e.g., 100 nM to 30 µM) for a set period before re-applying high-K+ solution.
  • Data Analysis: Measure the peak amplitude of contraction. Express tension relative to the pre-drug control (e.g., 80 mM K+-induced contraction). Statistical analysis via ANOVA.

3. Protocol: Clinical Trial Design (Oxybutynin) The OBJECT study is a classic randomized controlled trial (RCT) design for evaluating OAB drugs [6].

  • Design: Prospective, randomized, double-blind, active-control, parallel-group study.
  • Participants: Enroll patients (e.g., n=378) with overactive bladder, defined by a specific number of weekly urge incontinence episodes (7-50) and daily voids (≥10).
  • Intervention: Randomize participants to receive extended-release oxybutynin (e.g., 10 mg daily) or an active comparator (e.g., tolterodine IR 2 mg twice daily) for 10-12 weeks.
  • Primary Outcomes: Change from baseline in the number of episodes of urge incontinence and total micturition frequency.
  • Tolerability Assessment: Record all adverse events and reasons for discontinuation.

Conclusion for Drug Development

The evidence indicates a clear profile for each drug:

  • Oxybutynin is a potent, efficacious first-line therapy whose clinical utility has been enhanced by the development of extended-release and transdermal formulations that mitigate its core anticholinergic side effects [6] [5] [2].
  • This compound operates through a distinct, non-antimuscarinic mechanism, resulting in a superior tolerability profile. However, it is generally considered less effective than oxybutynin and is not a first-line therapy in modern treatment guidelines [5].

For research and development, this suggests that the this compound pathway—targeting PDEs and calcium channels—remains a viable avenue for exploring new OAB treatments with potentially better tolerability, though achieving the efficacy level of antimuscarinics like oxybutynin has proven challenging.

References

comparative study flavoxate vs tolterodine vs solifenacin

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Flavoxate Tolterodine Solifenacin
Drug Class Muscarinic antagonist; Spasmolytic [1] [2] Antimuscarinic [3] [4] Antimuscarinic [5]
Primary Indication Symptomatic relief of dysuria, urgency, nocturia, etc. [2] Treatment of overactive bladder (OAB) [3] [4] Treatment of overactive bladder (OAB) [5]
Mechanism of Action Muscarinic receptor antagonist; direct smooth muscle relaxation (therapeutic usefulness not fully clear) [1] [2] Competitive antagonist of muscarinic receptors (M2, M3) in the bladder [3] [4] Competitive antagonist of muscarinic receptors, with selectivity for M3 receptors [5]
Level of Evidence Level 2 / Grade D (Evidence inconsistent/inconclusive) [6] Level 1 / Grade A (Highly recommended) [6] Level 1 / Grade A (Highly recommended) [6]
Common Dosage 100-200 mg, 3-4 times daily [2] IR: 2 mg twice daily; ER: 4 mg once daily [3] 5 mg or 10 mg once daily [5]
Common Side Effects Dry mouth, confusion [7] Dry mouth, constipation, headache, blurred vision [3] Dry mouth, constipation [5]
Key Considerations Limited modern efficacy data; mechanism not fully defined [1] [6] Better tolerated than older agents like oxybutynin; considered a gold standard [3] M3 receptor selectivity may improve side effect profile; used in combination therapies [5] [8]

Detailed Pharmacological and Clinical Data

Mechanism of Action Pathways

All three drugs are antimuscarinics, but their profiles and evidence bases differ significantly.

G cluster_antagonists Antagonist Action Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Bladder_Contraction Bladder Smooth Muscle Contraction M3_Receptor->Bladder_Contraction Activates Tolterodine Tolterodine Tolterodine->M3_Receptor Competitive Antagonism Solifenacin Solifenacin Solifenacin->M3_Receptor Competitive Antagonism This compound This compound This compound->M3_Receptor Antagonism & Direct Smooth Muscle Effect

Efficacy and Evidence Hierarchy

Clinical evidence and guidelines firmly establish the roles of these drugs.

  • This compound: Considered to have low efficacy and is not recommended in contemporary guidelines due to inconsistent evidence [6]. Its mechanism of action is noted as "not clear" [1].
  • Tolterodine: A first-line treatment with Level 1, Grade A evidence [6]. It is regarded as a gold standard and the third most favorable antimuscarinic, with better patient tolerance regarding dry mouth compared to oxybutynin [3].
  • Solifenacin: Also a first-line treatment with Level 1, Grade A evidence [6]. It demonstrates efficacy in combination therapy with mirabegron for pediatric daytime urinary incontinence [8] and is used with tamsulosin for benign prostatic hyperplasia [5].
Safety and Tolerability Profile

Tolerability is a key differentiator in OAB treatment.

  • Anticholinergic Side Effects: Dry mouth and constipation are common to all three drugs but are generally less severe and frequent with tolterodine and solifenacin compared to older agents [3] [9].
  • Central Nervous System (CNS) Effects: Tolterodine's lipophilicity allows it to cross the blood-brain barrier, potentially causing dizziness, confusion, or cognitive impairment, which is a significant consideration for elderly patients or those with neurological conditions [3].
  • Cardiovascular Effects: Tolterodine can cause increased heart rate, tachycardia, and palpitations by acting on cardiac muscarinic receptors, requiring caution in patients with heart conditions [3].
  • Other Considerations: this compound has been associated with rare cases of acute angle-closure glaucoma and allergic skin reactions [7].

Representative Experimental Protocol

For researchers designing comparative studies, a standard randomized controlled trial (RCT) design can be adapted.

G Screening Screening Baseline Baseline Assessment (OABSS, Voiding Diary, QoL) Screening->Baseline Randomization Randomization Baseline->Randomization Group1 Group 1: Tolterodine ER 4mg Randomization->Group1 Group2 Group 2: Solifenacin 5/10mg Randomization->Group2 Group3 Group 3: This compound 200mg TID Randomization->Group3 FollowUp Follow-up Visits (Weeks 4, 12) Group1->FollowUp Group2->FollowUp Group3->FollowUp Endpoint Endpoint Analysis (Change in OABSS, AE) FollowUp->Endpoint Endpoint2 Primary Endpoint: Change in wet days/7 days Endpoint->Endpoint2

Key Methodological Elements:

  • Participants: Adults diagnosed with OAB, often with a minimum symptom score [9].
  • Intervention Groups: As shown in the workflow.
  • Primary Endpoints: Change from baseline in the number of incontinence episodes, voiding frequency, or a standardized score like the Overactive Bladder Symptom Score (OABSS) [9].
  • Safety Monitoring: Adverse events (AEs), residual urine volume, and specific anticholinergic effects (dry mouth, constipation) [3] [9].

Conclusion for Clinical and Research Practice

For drug development professionals and researchers, the evidence clearly delineates the roles of these agents:

  • Tolterodine and Solifenacin are the subjects of modern research, with robust data supporting their efficacy and guiding their use in combination therapies and specific populations.
  • This compound serves as a historical comparator in studies, highlighting the advancements made in OAB treatment. Its unclear mechanism and lower evidence grade make it a poor candidate for new therapeutic development.

References

flavoxate clinical trials versus placebo urinary symptoms

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy: Flavoxate vs. Placebo

The table below summarizes key findings from clinical trials and reviews on this compound for urinary symptoms.

Symptom / Parameter Performance vs. Placebo Key Findings & Context
Overall OAB Symptoms Effective [1] Significant improvement in urgency, urinary incontinence, diurnal/night frequency [1].
Nocturnal Enuresis (in children) Effective [2] 33% overall response with this compound vs. 17% with placebo [2].
Bladder Volume Capacity Increased [1] Preclinical/clinical studies show significant increase; greater than emepronium bromide/propantheline [1].
Other LUTS Effective [1] Improves suprapubic pain, dysuria, hesitancy, burning [1].
Safety Profile Favorable [1] Better safety/tolerability than active comparators [1]; not linked to liver injury [3].

Experimental Protocols and Analytical Methods

For research and development purposes, understanding the validated analytical methods used to quantify this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a standard technique.

HPLC Method for Bulk and Solid Dosage Forms

This method was developed for the precise determination of this compound HCl in pharmaceutical forms [4].

  • Chromatographic Conditions:
    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile : 0.1% formic acid in water (75:25 v/v, pH 3.0)
    • Flow Rate: 0.8 ml/min
    • Detection: UV at 218 nm
    • Injection Volume: 20 µl
    • Internal Standard: Ibuprofen
  • Method Validation:
    • Linearity: 1 – 250 µg/mL (correlation coefficient: 0.9995)
    • Limit of Detection (LOD): 0.23 µg/mL
    • Limit of Quantification (LOQ): 0.69 µg/mL
    • The method was validated for accuracy (recovery 97.4-101.3%), precision, and robustness per ICH guidelines [4].
HPLC Method for Bioequivalence Studies

This method quantifies the major metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in human plasma for bioequivalence studies, as this compound itself is rapidly metabolized [2].

  • Key Parameters:
    • Internal Standard: Nifedipine
    • Sample Processing: Liquid-liquid extraction
    • Linearity: 0.1 - 10.0 µg/mL for MFCA
    • LOQ: 0.1 µg/mL, suitable for pharmacokinetic profiling [2].

Pharmacology and Mechanism of Action

This compound is a muscarinic antagonist and spasmolytic agent used for symptomatic relief of bladder conditions [5]. Its mechanism involves multiple pathways for smooth muscle relaxation in the urinary tract [2] [5]:

Flavoxate_Mechanism cluster_pathways Leads to Smooth Muscle Relaxation This compound This compound M1 Muscarinic Receptor Antagonism This compound->M1 PDE Phosphodiesterase (PDE) Inhibition This compound->PDE Calcium Calcium Channel Antagonism This compound->Calcium Local_Anes Local Anesthetic Activity This compound->Local_Anes Reduced_Bladder_Tone Reduced Bladder Muscle Tone Symptom_Relief Symptom Relief: • Reduced urgency • Increased bladder capacity • Decreased frequency Reduced_Bladder_Tone->Symptom_Relief M1->Reduced_Bladder_Tone PDE->Reduced_Bladder_Tone Calcium->Reduced_Bladder_Tone Local_Anes->Reduced_Bladder_Tone

Experimental Workflow for Bioequivalence Testing

For drug development professionals, the following diagram outlines the key steps in a bioequivalence study for this compound formulations based on its metabolite, MFCA [2].

Bioequivalence_Workflow Administer Administer this compound Formulation Plasma Collect Serial Plasma Samples Administer->Plasma Process Process Sample: • Add Internal Standard (Nifedipine) • Liquid-Liquid Extraction Plasma->Process Analyze Analyze via HPLC Process->Analyze Quantify Quantify MFCA Metabolite Analyze->Quantify Calculate Calculate Pharmacokinetic Parameters (AUC, Cmax) Quantify->Calculate Compare Compare Parameters for Bioequivalence Calculate->Compare

Key Considerations for Researchers

  • Metabolite-Based Analysis: Bioequivalence and pharmacokinetic studies rely on measuring MFCA, not the parent compound, due to rapid metabolism [2].
  • Safety Profile: this compound has a well-established safety profile with a low risk of liver injury, a consideration for long-term use [3].
  • Research Gaps: While efficacy in OAB is supported, one review highlights the need for new studies to strengthen evidence and explore other indications like lower urinary tract infections [1].

References

flavoxate antispasmodic activity compared to papaverine in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Comparative In Vitro Pharmacological Profiles

Parameter Flavoxate Papaverine Experimental Context & Other Comparators
Mechanism of Action Direct smooth muscle relaxant [1] Non-specific Phosphodiesterase (PDE) inhibitor, leading to cAMP accumulation [2] [3] Anticholinergics (atropine, emepronium) failed to relax KCl-depolarized strips, unlike this compound and papaverine [1].
Antispasmodic Efficacy Reduced peristaltic motility, endoluminal pressure, and contractility in guinea-pig ureter [1]. Reduced peristaltic motility, endoluminal pressure, and contractility in guinea-pig ureter [1]. Both drugs showed relaxant activity on rat urinary bladder strips depolarized by KCl [1].
Anticholinergic Activity No significant involvement based on in vitro assays [1]. Not applicable to its primary mechanism. In a guinea-pig stomach model, this compound's effect did not involve anticholinergic pathways [1].
Clinical Duration of Action Information not available in the searched literature. Limited duration; prevented vasoconstriction for only 1 hour in a radial artery model [4]. Compared to other antispasmodics like phenoxybenzamine, which had effects lasting over 5 hours [4].

Detailed Experimental Protocols

To help contextualize the data in the table, here is a detailed breakdown of the key methodologies cited.

Protocol: Guinea-Pig Isolated Ureter and Rat Urinary Bladder Strip

This is the primary study providing a direct, head-to-head comparison of this compound and papaverine [1].

  • Tissue Preparation: The study used isolated ureters from guinea-pigs and muscle strips from rat urinary bladders.
  • Measurements:
    • For the ureter: Peristaltic motility, endoluminal pressure, and longitudinal muscle contractility were measured.
    • For the bladder: The relaxant activity on strips that had been pre-contracted by depolarization with a high-potassium (KCl) solution was assessed.
  • Drug Application: The effects of this compound and papaverine were studied by adding them to the tissue bath and measuring the changes in the parameters above.
  • Comparator Drugs: The study included verapamil (a calcium channel blocker) and classic anticholinergic drugs (atropine, emepronium) for mechanistic comparison.
Protocol: PDE Inhibition Assay

This methodology underpins the established mechanism of action for papaverine and was also used to investigate this compound [3].

  • Enzyme Preparation: Crude or purified PDE enzymes were isolated from animal tissues, such as beef coronary arteries, guinea pig ileum, or rat brain.
  • Reaction: The PDE enzyme was incubated with its substrates (cyclic AMP or cyclic GMP) in the presence or absence of the test drug (papaverine or this compound).
  • Measurement: The degree of enzyme inhibition was determined by measuring the rate of hydrolysis of the cyclic nucleotides. Papaverine was identified as a potent, non-specific PDE inhibitor in these assays [3]. The search results indicate this compound's action is not primarily through this pathway [1].

The following diagram illustrates the distinct signaling pathways through which papaverine and this compound exert their antispasmodic effects, based on the experimental findings.

G A Papaverine B Inhibits PDE Enzyme A->B C Increased intracellular cAMP B->C Prevents breakdown D Smooth Muscle Relaxation C->D E This compound F Direct Effect on Muscle E->F F->D Direct pathway G Alters Calcium Dynamics? F->G G->D

Key Interpretations and Insights

  • Divergent Mechanisms, Similar Outcome: The evidence confirms that this compound and papaverine both achieve smooth muscle relaxation but through different primary mechanisms. Papaverine acts by increasing intracellular cAMP levels via PDE inhibition [2] [3], whereas this compound appears to act through a direct mechanism on the muscle itself that is independent of anticholinergic receptors or PDE inhibition [1].
  • Clinical Considerations: The short duration of action of papaverine noted in vascular tissue [4] is a critical practical consideration that may extend to its use in other smooth muscle contexts. The lack of anticholinergic activity for this compound, as defined in these in vitro models, suggests a potential for a different side effect profile compared to classic antimuscarinic drugs.

References

validation of flavoxate analytical methods ICH Q2(R1)

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Flavoxate HCl Analytical Methods

The following table consolidates validation data from separate studies to illustrate typical method performance. Note that these parameters were not generated from a single comparative experiment.

Method & Details Linearity Range LOD / LOQ Precision (%RSD) Key Application & Notes Source

| RP-HPLC (UV) [1] Column: Inertsil C18 Mobile Phase: ACN:Buffer (65:35) Detection: 293 nm | 800 - 1200 µg/mL | LOD: 83.14 µg/mL LOQ: 251.93 µg/mL | Intra & Inter-day: < 2% | Analysis of bulk drug substance. [1] | | | LC-MS/MS [2] For this compound & its metabolite (MFCA) in human plasma. | Information not specified in abstract. | Achieved a lower LLOQ compared to older HPLC-UV methods. [2] | Information not specified in abstract. | Bioequivalence studies; simultaneous quantification of drug and metabolite; high sensitivity. [2] | | | HPLC (UV) [3] Column: Eclipse C18 Mobile Phase: ACN:0.1% Formic Acid (75:25) Detection: 218 nm | 1 - 250 µg/mL | LOD: 0.23 µg/mL LOQ: 0.69 µg/mL | Intra-day: 0.05-0.43% Inter-day: 0.15-0.65% | Determination in bulk and solid dosage forms; uses Ibuprofen as Internal Standard. [3] | | | HPLC (UV) [4] Mobile Phase: ACN:MeOH:0.15M Sodium Perchlorate Detection: 229 nm | 0.03 - 7.5 µg | LOD: 0.6 ng LOQ: 0.03 µg | Intra & Inter-day Peak Area/Purity: < 2% | Determination in bulk, tablets, and biological fluids; validated per ICH guidelines. [4] | |

Experimental Protocols Overview

Here are the core experimental workflows for the key methods cited in the literature:

  • RP-HPLC Method for Bulk Analysis [1]:

    • Chromatographic Conditions: Uses an Inertsil C18 column (150 mm × 4.6 mm, 5µm). The mobile phase is a mixture of a specially prepared buffer and acetonitrile in a 65:35 ratio, with UV detection at 293 nm.
    • Validation Protocol: The method was validated for parameters such as linearity, precision (repeatability), and sensitivity (LOD and LOQ), following standard principles for analytical method validation.
  • LC-MS/MS Method for Plasma Analysis [2]:

    • Sample Preparation: Involves protein precipitation for sample clean-up, using diphenhydramine HCl as the internal standard.
    • Chromatographic Conditions: Liquid chromatography separation coupled with tandem mass spectrometry (MS/MS) detection. The MS/MS uses Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
    • Critical Stability Testing: The protocol includes specific stability tests for this compound in human plasma (e.g., in spiked and processed samples) to ensure the measured MFCA concentration is from metabolism and not in vitro hydrolysis of the parent drug.
  • HPLC-UV Method for Dosage Forms [3]:

    • Chromatographic Conditions: Uses an Eclipse C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% formic acid in water (75:25 v/v) at a flow rate of 0.8 mL/min. Detection is at 218 nm.
    • Internal Standard: Ibuprofen is used as an internal standard to improve accuracy and precision.
    • Validation: The method was validated per ICH guidelines, including tests for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

To help guide your choice of method, the following diagram outlines the basic decision-making workflow based on the analytical need:

Start Select Analytical Method for this compound HCl Need What is the primary analytical need? Bulk HPLC-UV Methods Need->Bulk  Bulk Drug/ Dosage Form Biologic LC-MS/MS Methods Need->Biologic  In-Vivo/Plasma Analysis BulkReason Higher analyte concentrations Proven robustness for QC Bulk->BulkReason BiologicReason Ultra-high sensitivity required Simultaneous metabolite (MFCA) measurement Biologic->BiologicReason

Key Selection Criteria

When planning your method, consider these points derived from the literature:

  • For Routine Quality Control: If your work involves analyzing the pure drug substance or its pharmaceutical dosage forms (like tablets), an HPLC-UV method (like [3]) is likely sufficient. It is cost-effective, robust, and easier to maintain.
  • For Pharmacokinetic or Bioequivalence Studies: If you need to measure the drug and its major metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in biological fluids like plasma, an LC-MS/MS method (like [2]) is mandatory. It offers the required specificity and sensitivity at low concentrations.
  • Consider Stability: this compound is known to undergo hydrolysis, and its metabolite MFCA is a degradation product [2]. If developing a stability-indicating method, you must ensure it can separate the drug from its degradation products.

References

flavoxate bladder capacity improvement compared to emepronium

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Bladder Capacity Improvement

The following table summarizes the key finding from a relevant preclinical or clinical study, as reported in a 2015 review:

Drug Effect on Bladder Volume Capacity (BVC) Source of Data (as cited in review)
Flavoxate "Significantly increases bladder volume capacity (BVC), with greater results if compared to... emepronium bromide" [1] Preclinical and clinical studies [1]
Emepronium Bromide Increases bladder capacity, but to a lesser extent than this compound [1]. Another study confirmed it "increased bladder capacity considerably" [2]. A 1976 urodynamic study [2]

A 1987 double-blind clinical trial noted that both this compound and emepronium bromide, along with a placebo, resulted in no objective significant changes in urodynamic measurements, though patient-reported outcomes differed [3].

Key Experimental Details

For a comprehensive understanding, here are the methodologies and contexts of the key studies cited.

  • Experimental Protocol for this compound vs. Emepronium (as reviewed in 2015) While the 2015 review does not provide the full experimental details of the original head-to-head study, it summarizes the key outcome on bladder capacity [1]. The specific dosages and full urodynamic measurement protocols from the original study are not detailed in the available abstract.

  • Experimental Protocol for Emepronium Bromide (1976)

    • Objective: To study the effect of emepronium bromide on bladder function urodynamically [2].
    • Subjects: 13 patients, most with uninhibited bladders [2].
    • Measurements: The study urodynamically measured detrusor pressure, urinary flow, and bladder capacity. It reported that the drug increased bladder capacity considerably, but also led to reduced detrusor pressure and urinary flow, and all subjects developed residual urine [2].
  • Experimental Protocol for 1987 Clinical Trial

    • Design: A prospective, double-blind, cross-over trial [3].
    • Subjects: 60 unselected patients with symptoms of detrusor overactivity or hypersensitivity [3].
    • Intervention: Patients were randomly assigned to take consecutive 3-week courses of emepronium bromide, this compound hydrochloride (for 30 patients), oxybutynin chloride (for the other 30 patients), and a placebo [3].
    • Data Collection: Anamnestic and cystometric data were recorded after each treatment period and compared with baseline values. Effects were also scored separately by the patient and physician [3].

Mechanisms of Action

The two drugs work through distinct pharmacological pathways to achieve their effects on the bladder.

G Mechanisms of Action for Bladder Relaxation cluster_emepronium Emepronium Bromide cluster_this compound This compound Hydrochloride Bladder Stimulus Bladder Stimulus Acetylcholine Release Acetylcholine Release Bladder Stimulus->Acetylcholine Release Smooth Muscle Spasms/Pain Smooth Muscle Spasms/Pain Bladder Stimulus->Smooth Muscle Spasms/Pain Muscarinic Receptors Muscarinic Receptors Acetylcholine Release->Muscarinic Receptors Pain & Discomfort Pain & Discomfort Smooth Muscle Spasms/Pain->Pain & Discomfort Emepronium (Anticholinergic) Emepronium (Anticholinergic) Blocks Muscarinic Receptors Blocks Muscarinic Receptors Emepronium (Anticholinergic)->Blocks Muscarinic Receptors Reduces Detrusor Muscle Contraction Reduces Detrusor Muscle Contraction Blocks Muscarinic Receptors->Reduces Detrusor Muscle Contraction Increased Bladder Capacity Increased Bladder Capacity Reduces Detrusor Muscle Contraction->Increased Bladder Capacity This compound (Multimodal) This compound (Multimodal) Phosphodiesterase (PDE) Inhibition Phosphodiesterase (PDE) Inhibition This compound (Multimodal)->Phosphodiesterase (PDE) Inhibition Calcium Channel Antagonism Calcium Channel Antagonism This compound (Multimodal)->Calcium Channel Antagonism Local Anesthetic Effect Local Anesthetic Effect This compound (Multimodal)->Local Anesthetic Effect Muscle Relaxation Muscle Relaxation Phosphodiesterase (PDE) Inhibition->Muscle Relaxation Calcium Channel Antagonism->Muscle Relaxation Reduces Pain/Discomfort Reduces Pain/Discomfort Local Anesthetic Effect->Reduces Pain/Discomfort Muscle Relaxation->Increased Bladder Capacity Symptom Relief Symptom Relief Reduces Pain/Discomfort->Symptom Relief Detrusor Muscle Contraction Detrusor Muscle Contraction Muscarinic Receptors->Detrusor Muscle Contraction Urinary Urgency & Frequency Urinary Urgency & Frequency Detrusor Muscle Contraction->Urinary Urgency & Frequency

The diagram above illustrates the following mechanisms:

  • This compound Hydrochloride: It has a multimodal mechanism of action. It is known to inhibit phosphodiesterase enzymes (PDE), exhibit calcium channel antagonistic activity, and provide a local anesthetic effect. These actions collectively lead to relaxation of the detrusor muscle and relief from pain, which can contribute to increased bladder capacity [1] [4].
  • Emepronium Bromide: It is primarily classified as an anticholinergic agent. It works by blocking the muscarinic receptors in the bladder, which inhibits the action of acetylcholine. This reduces involuntary contractions of the detrusor muscle, thereby increasing bladder capacity [2].

Research Considerations

When evaluating this data for research and development purposes, please consider the following:

  • Date of Evidence: The study that directly compares the two drugs for bladder capacity is a 2015 review citing older research [1]. The primary clinical trials and urodynamic studies referenced are from the 1970s and 1980s [5] [2] [3]. The standards for clinical trial design and urodynamic measurement may have evolved since then.
  • Safety and Tolerability: The 2015 review associated this compound with a more favorable safety profile than its competitors [1]. A 1987 trial found that this compound had fewer and milder side effects than placebo, whereas emepronium bromide caused serious side effects [3]. The NIH LiverTox database also notes that this compound has not been linked to liver injury, likely due to its low daily dose [6].

References

Flavoxate vs. Other Antimuscarinics: A Safety and Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Mechanism of Action Reported Safety Profile & Common Adverse Events Evidence on Efficacy Development & Current Status Context
Flavoxate Weak antimuscarinic; PDE inhibition; calcium channel blockade; local anesthetic [1] [2] Generally favorable; lower incidence of dry mouth and other typical anticholinergic side effects [1] [2]. Modest and variable; some studies show efficacy for OAB symptoms, while others question its effect versus placebo [2]. Considered a historical drug; less commonly used in modern guidelines [2].
Oxybutynin (IR) Potent non-selective antimuscarinic [2] High burden of anticholinergic effects; dry mouth in up to 80% of patients; central nervous system (CNS) effects due to high BBB penetration [2]. Effective for reducing detrusor overactivity [2]. The benchmark for efficacy, but its safety profile has driven the development of newer agents [2].
Trospium Chloride Non-selective antimuscarinic (quaternary amine) [2] Lower CNS effects due to poor blood-brain barrier (BBB) penetration; systemic anticholinergic side effects like dry mouth still occur [2]. Efficacy equivalent to immediate-release oxybutynin [2]. Its quaternary structure minimizes CNS exposure, offering a safety advantage for cognitive concerns [2].
Solifenacin M3 receptor selective [2] Improved tolerability compared to non-selective drugs; reduced incidence of side effects like dry mouth [2]. Effective for OAB symptoms [2]. Part of the newer generation of agents designed for better bladder selectivity [2].
Darifenacin M3 receptor selective [2] Reduced CNS effects due to being a substrate for the P-glycoprotein efflux pump [2]. Effective for OAB symptoms [2]. Another newer, receptor-selective agent aimed at minimizing off-target effects [2].
Tolterodine Non-selective antimuscarinic [3] Better tolerated than oxybutynin, with a lower risk of dry mouth and other adverse events leading to withdrawal [3] [4]. Effective for OAB symptoms [4]. Its development demonstrated that improved tolerability could lead to better treatment persistence [3].
Mirabegron β3-adrenoceptor agonist (non-antimuscarinic) [3] Distinct and favorable profile; no anticholinergic side effects; most common issues are hypertension, nasopharyngitis, and urinary tract infections [3]. Similar efficacy to antimuscarinics [3]. Represents a shift in OAB pharmacotherapy with a different mechanism of action, offering an alternative for patients who cannot tolerate antimuscarinics [3].

Experimental Data and Methodology

For the key clinical trials and reviews that underpin the comparisons above, the following outlines the general experimental approaches used to generate this evidence.

1. Objective Efficacy Measurement

  • Protocol: Randomized, double-blind, placebo-controlled trials (RCTs) are the gold standard.
  • Outcomes: Changes from baseline in objective, patient-recorded measures such as:
    • Number of micturitions per 24 hours.
    • Number of urgency episodes per 24 hours.
    • Number of incontinence episodes per 24 hours [4].

2. Patient-Reported Outcomes (PROs)

  • Protocol: Uses validated questionnaires and patient global assessment scales within RCTs.
  • Outcomes:
    • Patient Perception of Cure/Improvement: A key indicator of treatment success, often measured as a binary outcome (cured/improved vs. not) [4].
    • Condition-Specific Quality of Life (QoL): Measured with tools like the Overactive Bladder Questionnaire (OAB-q), where scores range from -100 to 0, with lower scores indicating better QoL [4].

3. Safety and Tolerability Assessment

  • Protocol: Systematic collection of adverse events (AEs) throughout the study period, with analysis of incidence rates compared to placebo or other active drugs.
  • Outcomes:
    • Common AEs: Incidence of dry mouth, constipation, blurred vision [4].
    • Serious AEs: Incidence of urinary retention, cognitive effects, and cardiovascular events [4].
    • Withdrawal Rates: The proportion of patients discontinuing treatment due to adverse events is a critical tolerability metric [3] [4].

4. Treatment Persistence and Adherence

  • Protocol: Large-scale, retrospective, observational studies analyzing prescription refill databases over 12 months.
  • Outcomes:
    • Persistence: The duration of time from initiation to discontinuation of therapy.
    • Adherence (Medication Possession Ratio - MPR): The extent to which a patient acts in accordance with the prescribed dosing regimen [3].

Mechanism of Action and Experimental Workflow

The diagram below illustrates this compound's multi-target mechanism of action, which is distinct from pure antimuscarinics, and the general workflow for evaluating such drugs in clinical settings.

cluster_this compound This compound's Multi-Target Mechanism cluster_clinical_path Generalized Clinical Evaluation Workflow F This compound A 1. Weak Muscarinic Receptor Blockade F->A B 2. Phosphodiesterase (PDE) Inhibition F->B C 3. Calcium Channel Blockade F->C D 4. Local Anesthetic Effect F->D P1 Preclinical Studies (Mechanism, Toxicity) P2 Phase II RCT (Proof of Concept, Dosing) P1->P2 P3 Phase III RCT (Confirm Efficacy & Safety) P2->P3 P4 Post-Marketing Studies (Real-World Persistence, Comparative Safety) P3->P4 P5 Systematic Reviews & Meta-Analyses (Evidence Synthesis) P4->P5

Key Implications for Drug Development

The data suggests several strategic considerations for professionals in the field:

  • Tolerability Drives Persistence: The clinical success of a drug is not solely dependent on efficacy. As seen with mirabegron and newer antimuscarinics, a better safety profile directly correlates with higher long-term adherence and persistence, which is a major challenge in chronic conditions like OAB [3].
  • Mechanism Diversity Offers Advantage: this compound's unique, multi-modal mechanism may contribute to its milder side effect profile and could serve as a template for developing novel, non-standard antimuscarinics that avoid the typical adverse event burden.
  • Target Engagement vs. Clinical Effect: The case of this compound highlights that a drug's in vitro affinity for a primary target (e.g., potent antimuscarinic action) does not always predict its in vivo clinical utility and tolerability. A broader view of pharmacokinetics and additional mechanisms is crucial.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

391.17835828 Da

Monoisotopic Mass

391.17835828 Da

Heavy Atom Count

29

LogP

4.4
4.4

Appearance

Solid powder

Melting Point

232-234

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3E74Y80MEY

Drug Indication

For symptomatic relief of dysuria, urgency, nocturia, suprapubic pain, frequency and incontinence as may occur in cystitis, prostatitis, urethritis, urethrocystitis/urethrotrigonitis.

Livertox Summary

Flavoxate is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Flavoxate has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Muscarinic Antagonists; Parasympatholytics; Urological Agents
Anticholinergic Agents

Pharmacology

Flavoxate is a spasmolytic flavone derivative that acts by relaxing the smooth muscle in the urinary tract. Flavoxate is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency. Muscarinic receptors play an important role in several major cholin-ergically mediated functions, including contractions of urinary bladder smooth muscle and stimulation of salivary secretion.
Flavoxate is a synthetic parasympatholytic with antimuscarinic, muscle relaxant and urinary antispasmodic properties. Flavoxate binds and inhibits muscarinic receptors, thereby suppressing the micturition reflex and increases urinary bladder capacity by modifying the micturition center in the brain stem. In addition, this agent has been found to inhibit cyclic AMP formation in striatal membranes of the brain through stimulation of pertussis toxin-sensitive G protein-coupled receptors which in turn suppress isovolumetric urinary bladder contraction.

MeSH Pharmacological Classification

Parasympatholytics

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD02 - Flavoxate

Mechanism of Action

Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. Its anticholinergic-parasympatholytic action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, urge severity and improving retention, facilitating increased volume per void.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Other CAS

15301-69-6

Absorption Distribution and Excretion

Well absorbed from gastrointestinal tract.
57% of the flavoxate HCl was excreted in the urine within 24 hours.

Wikipedia

Flavoxate

Dates

Last modified: 08-15-2023

RP-HPLC Method for the Simultaneous Determination of a Quaternary Mixture of Propyphenazone, Flavoxate HCl and Two of Their Official Impurities with Dissolution Profiling of Their Tablets

Nariman A El-Ragehy, Nesrin K Ramadan, Mona T Ragab, Badr A El-Zeany
PMID: 33241355   DOI: 10.1093/jaoacint/qsaa003

Abstract

Determination of different drugs in the presence of their impurities is now receiving attention from regulatory authorities such as the ICH and the United States Food and Drug Administration (USFDA).
To develop and validate a reversed-phase (RP)-HPLC method for the simultaneous separation and quantification of a quaternary mixture of propyphenazone, flavoxate HCl, and their official impurities; phenazone and 3-methylflavone-8-carboxylic acid, respectively. Then utilize the validated method as an in vitro methodology to monitor the rate of release of the active ingredients from Cistalgan® tablets.
RP-HPLC method was applied using Kinetex® coreshell C8 column (250 mm × 4.6 mm I.D., particle size 5 μm) and acetonitrile: phosphate buffer pH 3.50 (42:58, v/v) as the mobile phase with UV detection at 240.0 nm.
The studied components were eluted with average retention times of 2.80, 3.40, 4.20, and 5.90 min for phenazone, flavoxate HCl, 3-methylflavone-8-carboxylic acid, and propyphenazone, respectively within linearity range of 1.00-60.00 µg/mL propyphenazone, 3.00-60.00 µg/mL flavoxate HCl and 0.50-40.00 µg/mL of the specified impurities.
The suggested method could be considered as the first validated analytical method for the simultaneous determination of the studied components and proved to be accurate, precise, sensitive, and robust.
The proposed method displays a useful analytical tool for dissolution profiling and clear discrimination of both active ingredients from their impurities along with impurities profiling.


Flavoxate in the symptomatic treatment of overactive bladder: a meta-analysis

P Sweeney, S Mutambirwa, N Van An, J B Sharma, P Vanamail
PMID: 27649675   DOI:

Abstract

Overactive bladder is a syndrome of urinary frequency and urgency, with or without urge incontinence, in the absence of local pathological factors. Since multiple causes are responsible for OAB, it requires proper diagnosis and comprehensive management. For decades, flavoxate is a globally used and accepted molecule by the urologists and the general physicians for the symptomatic treatment of OAB. In spite of its extensive use in OAB, a meta-analysis of the available publications for efficacy, safety and tolerability of flavoxate has not been conducted. This paper evaluates the strength of evidence of clinical effectiveness of safety and tolerability of flavoxate in the symptomatic treatment of OAB.
Review articles, original studies and case reports on MEDLINE, the Cochrane Library, Google Scholar, Scirus, internal repository, etc. were searched using the keyword "flavoxate". For the primary outcome, the comparative data of flavoxate versus comparator was extracted for following parameters - overall efficacy and its side effect profile. Similarly as for secondary outcome, data were extracted for flavoxate per se for overall efficacy, frequency, urinary incontinence, mixed incontinence, nocturia, unpleasant urination, stranguria and its side effect profile and were analyzed using Comprehensive Meta-Analysis (CMA) software version 2.0.
In the current meta-analysis, 43 relevant published studies were considered which clearly demonstrated that flavoxate had improved clinical efficacy than placebo, emepronium, propantheline, and phenazopyridine.
Amongst all the interventions studied, flavoxate was effective and well-tolerated, with almost negligible side effects, making it worthy of consideration for the treatment of OAB.


[Fluorescence enhancement of flavoxate hydrochloride in alkali solution and its application in pharmaceutical analysis]

Wen-hong Li, Chong-mei Sun, Yong-ju Wei
PMID: 26837181   DOI:

Abstract

Fluorescence enhancement reaction of flavoxate hydrochloride (FX) in strong alkali solution was studied, the mechanism of the reaction was investigated, and a novel fluorimetric method for analysis of FX in drug sample was established. FX has no intrinsic fluorescence, but it can slowly produce fluorescence in strong alkali solution. Heating can promote the fluorescence enhancement reaction. In 3D fluorescence spectra of the decomposition product of FX, two fluorescence peaks, located respectively at excitation wavelengths λex/ emission wavelength λem =223/410 nm, and 302/410 nm, were observed. Using quinine sulfate as a reference, fluorescence quantum yield of the decomposition product was measured to be 0.50. The structural characteriza- tion and spectral analysis of the decomposition product reveal that ester bond hydrolysis reaction of FX is firstly occurred during heating process, forming 3-methylflavone-8-carboxylic acid (MFA), then a cleavage reaction of the γ-pyrone ring of MFA occurred, producing α, β-unsaturated ketone. This product includes adjacent hydroxyl benzoic acid group in its molecule, which can form intramolecular hydrogen bond under alkaline condition, so that increase the conjugate degree and enhance the rigidity of the molecule, and thereby cause fluorescence enhancement. Based on this fluorescence enhancement reaction, a fluorimetric method was proposed for the determination of FX. A linear calibration curve covered the concentration range 0.020 3-0.487 µg · mL. The regression equation was I(F) = 23.9 + 5357.3 c, with correlation coefficient r = 0.999 7 (n = 8), detection limit D = 1.1 ng · mL(-1). The method was applied to the analysis of FX tablets, with a spiked recovery rate of 100.2%. The reliability of the method was verified by a UV-spectrophotometric method.


Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study

Gabriel Onn Kit Loh, Emily Yii Ling Wong, Yvonne Tze Fung Tan, Hong Chin Wee, Ru Shing Ng, Chong Yew Lee, Kok Khiang Peh
PMID: 33248861   DOI: 10.1016/j.jpba.2020.113758

Abstract

A simple, rapid, sensitive, and reproducible LC-MS/MS method was developed for simultaneous quantification of flavoxate and 3-methyl-flavone-8-carboxylic (MFCA) in human plasma, using diphenhydramine HCl as internal standard (IS). The chromatographic separation was achieved using Agilent Poroshell 120 EC-C18 - Fast LC column (100 × 2.1mmID, 2.7 μm) fitted with UHPLC Guard Poroshell 120 EC-C18 (5 × 2.1 mmID, 2.7 μm). The mobile phase consisted of 0.1 % v/v formic acid and acetonitrile (30:70, v/v) run at a flow rate of 0.40 mL/min. The standard calibration curve was linear over the concentration range of 2.00 - 2,000.31 ng/mL and 240.00 - 24,000.04 ng/mL for flavoxate and MFCA. For flavoxate and MFCA, the within-run precision was 0.81-6.67 % and 1.68-4.37 %, while accuracy was 100.21-108.25 % and 103.99-110.28 %. The between-run precision was 2.01-9.14 % and 2.31-11.11 %, and accuracy was 96.09-103.33 % and 102.37-109.52 %. The extended run precision was 7.78-11.04 % and 2.22-3.33 %, while accuracy was 100.72-101.88 % and 102.34-105.60 %. Flavoxate and MFCA in plasma were stable 4 h at bench top (short term), 24 h in autosampler and instrumentation room (post-preparative), after 7 freeze-thaw cycles, and 89 days in the freezer. Both analytes and IS stock solutions were stable for 31 days when kept at room temperature (25 ± 4 °C) and refrigerated (2-8 °C). The validated method was successfully applied to a bioequivalence study of two flavoxate formulations involving 24 healthy volunteers.


Short-Term Flavoxate Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use?

Hong C Tang, Wai P Lam, Xin Zhang, Ping C Leung, David T Yew, Willmann Liang
PMID: 26663730   DOI: 10.1111/luts.12063

Abstract

Flavoxate has had a long history of use in the treatment of overactive bladder, despite the lack of documentation on its clinical efficacy and mechanism(s) of action. This study was conducted to understand how contractility characteristics of the detrusor are affected after a short period of flavoxate treatment.
Eight-week-old mice were treated with flavoxate for 5 days and detrusor contractile responses were examined ex vivo under different pharmacological and electrical stimuli.
K(+) -Krebs'-induced contraction developed more slowly while 64 Hz electrical field stimulation-induced contraction developed faster in flavoxate-treated strips when compared to control. Amplitudes of maximal and steady-state contraction induced by 3 µmol/L carbachol were also larger after flavoxate treatment. Control strips showed an overall greater dependence on stimulus strength in eliciting the responses.
These findings provided new information of how short-term flavoxate treatment altered contractility characteristics at the bladder level, which may instill new interest in investigating the use of this drug in bladder disorders not responding well to conventional treatments.


Flavoxate: present and future

D Arcaniolo, S Conquy, T Tarcan
PMID: 25807422   DOI:

Abstract

This non-systematic review discusses the available evidence on the use of flavoxate in the treatment of overactive bladder (OAB).
Medline was searched for inclusion of relevant studies. No limitations in time were considered.
Flavoxate hydrochloride is an antispasmodic agent which exerts an inhibition of the phosphodiesterases, a moderate calcium antagonistic activity, and a local anesthetic effect. Results from preclinical and clinical studies show that flavoxate significantly increases bladder volume capacity (BVC), with greater results if compared to other drugs such as emepronium bromide and propantheline. Moreover in clinical trials, both versus placebo or versus active comparators, flavoxate treatment was associated with a significant improvement in different low urinary tract symptoms, such as diurnal and night frequency, urgency and urinary incontinence, suprapubic pain, dysuria, hesitancy and burning. In addition flavoxate was associated with an overall more favourable safety profile than competitors.
Several researches and a number of years of clinical practice have proven the efficacy and tolerability of flavoxate administration in the treatment of OAB and associated symptoms. However, new studies are necessary to collect more evidence on the role of this molecule in the treatment of OAB and to further explore its use in other indications such as symptomatic treatment of lower urinary tract infections.


Simultaneous Determination of Moxifloxacin and Flavoxate by RP-HPLC and Ecofriendly Derivative Spectrophotometry Methods in Formulations

Mahesh Attimarad, Muhammad Shahzad Chohan, Abdulmalek Ahmed Balgoname
PMID: 30987126   DOI: 10.3390/ijerph16071196

Abstract

Simple, fast, and precise reversed-phase (RP)-high-performance liquid chromatography (HPLC) and two ecofriendly spectrophotometric methods were established and validated for the simultaneous determination of moxifloxacin HCl (MOX) and flavoxate HCl (FLX) in formulations. Chromatographic methods involve the separation of two analytes using an Agilent Zorbax SB C18 HPLC column (150 mm × 4.6 mm; 5 µm) and a mobile phase consisting of phosphate buffer (50 mM; pH 5): methanol: acetonitrile in a proportion of 50:20:30 v/v, respectively. Valsartan was used as an internal standard. Analytes were monitored by measuring the absorbance of elute at 299 nm for MOX and 250 nm for FLX and valsartan. Two environmentally friendly spectrophotometric (first derivative and ratio first derivative) methods were also developed using water as a solvent. For the derivative spectrophotometric determination of MOX and FLX, a zero-crossing technique was adopted. The wavelengths selected for MOX and FLX were -304.0 nm and -331.8 nm for the first derivative spectrophotometric method and 358.4 nm and -334.1 nm for the ratio first-derivative spectrophotometric method, respectively. All methods were successfully validated, as per the International Conference on Harmonization(ICH) guidelines, and all parameters were well within acceptable ranges. The proposed analytical methods were successfully utilized for the simultaneous estimation of MOX and FLX in formulations.


Intravenous or local injections of flavoxate in the rostral pontine reticular formation inhibit urinary frequency induced by activation of medial frontal lobe neurons in rats

Kimio Sugaya, Saori Nishijima, Katsumi Kadekawa, Katsuhiro Ashitomi, Tomoyuki Ueda, Hideyuki Yamamoto
PMID: 24793729   DOI: 10.1016/j.juro.2014.04.092

Abstract

The rostral pontine reticular formation has a strong inhibitory effect on micturition by facilitating lumbosacral glycinergic neurons. We assessed the influence of the rostral pontine reticular formation on the micturition reflex after noradrenaline injection in the medial frontal lobe. We also examined the relation between the medial frontal lobe and the rostral pontine reticular formation.
Continuous cystometry was performed in 28 female rats. After the interval between bladder contractions was shortened by noradrenaline injection in the medial frontal lobe we injected glutamate or flavoxate hydrochloride in the rostral pontine reticular formation or intravenously injected flavoxate or propiverine. The change in bladder activity was examined.
Noradrenaline injection in the medial frontal lobe shortened the interval between bladder contractions. In contrast to the bladder contraction interval before and after noradrenaline injection in the medial frontal lobe, the interval was prolonged after noradrenaline injection when glutamate or flavoxate was injected in the rostral pontine reticular formation, or flavoxate was injected intravenously. Noradrenaline injection in the medial frontal lobe plus intravenous propiverine injection also prolonged the interval compared to that after noradrenaline injection alone. However, the interval after noradrenaline injection in the medial frontal lobe plus intravenous injection of propiverine was shorter than that before noradrenaline injection only.
Medial frontal lobe neurons excited by noradrenaline may facilitate the micturition reflex via activation of inhibitory interneurons, which inhibit descending rostral pontine reticular formation neurons that innervate the lumbosacral glycinergic inhibitory neurons. Therefore, the mechanism of micturition reflex facilitation by the activation of medial frontal lobe neurons involves the rostral pontine reticular formation.


Spectrofluorimetric determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine

Hala E Zaazaa, Afaf O Mohamed, Maha A Hawwam, Mohamed Abdelkawy
PMID: 25004902   DOI: 10.1016/j.saa.2014.06.058

Abstract

A simple, sensitive and selective spectrofluorimetric method has been developed for the determination of 3-methylflavone-8-carboxylic acid as the main active metabolite of flavoxate hydrochloride in human urine. The proposed method was based on the measurement of the native fluorescence of the metabolite in methanol at an emission wavelength 390 nm, upon excitation at 338 nm. Moreover, the urinary excretion pattern has been calculated using the proposed method. Taking the advantage that 3-methylflavone-8-carboxylic acid is also the alkaline degradate, the proposed method was applied to in vitro determination of flavoxate hydrochloride in tablets dosage form via the measurement of its corresponding degradate. The method was validated in accordance with the ICH requirements and statistically compared to the official method with no significant difference in performance.


Flavoxate in urogynecology: an old drug revisited

Murat Zor, Emin Aydur, Roger Roman Dmochowski
PMID: 25480503   DOI: 10.1007/s00192-014-2585-5

Abstract

Since its emergence in 1967, flavoxate has been used to treat several urogenital tract disorders irrespective of the etiology of the underlying disease, but the main indications have been overactive bladder and urge symptomatology. With the advances in anticholinergic drugs, its popularity has decreased in recent decades.
In this review we summarize the current status of flavoxate in urogynecological practice focusing on its historical background, mechanism of action, efficacy, clinical experiences, outcomes, side effects and tolerability. We reviewed and analyze all the data and draw the major conclusions. We searched MEDLINE and the Cochrane Library using the keyword "flavoxate", and summarized review articles, original studies and case reports published from 1970 to 2013.
We conclude that the minimal side effects and high tolerability of flavoxate make it worthy of consideration for the treatment of several clinical urogynecological conditions. It deserves more clinical studies to assess its efficacy as no randomized controlled trials have been performed with flavoxate during the last decade. More studies and novel drug formulations may reveal or improve its efficacy in daily practice.


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